molecular formula C9H9BrO B1281384 2-Bromo-1-(o-tolyl)ethanone CAS No. 51012-65-8

2-Bromo-1-(o-tolyl)ethanone

Cat. No.: B1281384
CAS No.: 51012-65-8
M. Wt: 213.07 g/mol
InChI Key: XMGAXELQRATLJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(o-tolyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-methylphenyl)ethanone
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InChI

InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAXELQRATLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60497957
Record name 2-Bromo-1-(2-methylphenyl)ethan-1-one
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51012-65-8
Record name 2-Bromo-1-(2-methylphenyl)ethanone
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Record name 2-Bromo-1-(2-methylphenyl)ethan-1-one
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Record name 2-Bromo-2'-methylacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(o-tolyl)ethanone: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(o-tolyl)ethanone, a member of the α-bromoketone class of organic compounds, is a versatile synthetic intermediate of significant interest in chemical research and drug development. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and a sterically influential ortho-tolyl moiety, imparts a unique reactivity profile that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and its role as a building block in the synthesis of bioactive molecules.

Chemical Structure and Identification

This compound, also known as 2-methylphenacyl bromide, possesses a well-defined chemical structure that is the basis for its reactivity. The presence of the bromine atom on the α-carbon makes it an excellent electrophile, susceptible to nucleophilic attack, while the ketone functionality allows for a range of chemical transformations.

IdentifierValue
IUPAC Name 2-bromo-1-(2-methylphenyl)ethanone[1]
Synonyms 2-Methylphenacyl bromide[1]
CAS Number 51012-65-8[1]
Molecular Formula C₉H₉BrO[1]
SMILES CC1=CC=CC=C1C(=O)CBr
InChI Key XMGAXELQRATLJP-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The compound is typically a liquid at room temperature.

PropertyValue
Molecular Weight 213.07 g/mol [1]
Appearance Liquid
Purity ≥96%
Storage Temperature Ambient Storage

Note: For detailed safety and handling information, please refer to the Safety Data Sheet (SDS).

Experimental Protocols

The synthesis of this compound and other α-bromo aromatic ketones is a well-established process in organic chemistry. Below is a general experimental protocol based on the bromination of the corresponding acetophenone.

General Synthesis of α-Bromo Aromatic Ketones

A common and effective method for the synthesis of α-bromo ketones involves the use of N-bromosuccinimide (NBS) as the brominating agent, often under ultrasound irradiation to enhance the reaction rate.[2]

Materials:

  • 1-(o-tolyl)ethanone (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.0 equivalent)[2]

  • Polyethylene glycol (PEG-400) and water (as solvent)[2]

  • Dichloromethane (for extraction)

Procedure:

  • A mixture of 1-(o-tolyl)ethanone and N-bromosuccinimide is added to a mixture of PEG-400 and water with stirring.[2]

  • The reaction mixture is then subjected to sonication using an ultrasonic horn at a frequency of approximately 25 kHz.[2]

  • The temperature of the reaction is maintained at 80°C.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.[2]

  • Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with dichloromethane.[2]

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure product.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, making it a valuable precursor for a variety of organic transformations. It is a key building block for the synthesis of numerous biologically active molecules.[3]

Key Reactions:
  • Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.

  • Heterocycle Synthesis: this compound is a common starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[3]

  • Multicomponent Reactions: This compound can participate in one-pot multicomponent reactions to generate complex molecules with high efficiency. For instance, it can be used in the synthesis of highly substituted thiophene derivatives with potential antibacterial activity.[3]

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a versatile intermediate.

G General Synthetic Workflow of this compound cluster_synthesis Synthesis cluster_application Synthetic Applications Start 1-(o-tolyl)ethanone Bromination Bromination (e.g., NBS, Ultrasound) Start->Bromination Reagents Product This compound Bromination->Product Yields Intermediate This compound Nucleophilic_Substitution Nucleophilic Substitution Intermediate->Nucleophilic_Substitution Reacts with Nucleophiles Heterocycle_Synthesis Heterocycle Synthesis Intermediate->Heterocycle_Synthesis Forms Ring Structures MCR Multicomponent Reactions Intermediate->MCR One-pot Synthesis Bioactive_Molecules Bioactive Molecules (e.g., Antibacterials) Nucleophilic_Substitution->Bioactive_Molecules Heterocycle_Synthesis->Bioactive_Molecules MCR->Bioactive_Molecules

Caption: Synthetic workflow of this compound and its applications.

Role in Drug Development

The utility of this compound and related α-bromoketones in drug discovery and development is well-documented. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents. The presence of a bromine substituent in synthetic intermediates has been shown to enhance the antimicrobial and antioxidant potential of the final compounds.[3]

For example, derivatives of 2-bromo-1-arylethanones are used in the synthesis of compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The ability to readily introduce various functionalities via nucleophilic displacement of the bromide allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its importance in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular frameworks, makes it an indispensable tool for researchers and scientists. For professionals in drug development, a thorough understanding of its chemical properties and synthetic applications is crucial for the design and synthesis of novel therapeutic agents. The experimental protocols and reactivity patterns outlined in this guide provide a solid foundation for the effective utilization of this important building block in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Electrophilic Alpha-Bromination of o-Tolyl Ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic alpha-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative aspects of the alpha-bromination of o-tolyl ethanone. The presence of the ortho-methyl group on the aromatic ring introduces electronic and steric factors that influence the reaction's regioselectivity and kinetics. This document explores both acid- and base-catalyzed pathways, offering a comprehensive resource for professionals in chemical research and drug development.

Core Concepts and Reaction Mechanisms

The alpha-bromination of a ketone, such as o-tolyl ethanone, proceeds via the formation of a nucleophilic enol or enolate intermediate, which then reacts with an electrophilic bromine source. The reaction conditions, particularly the presence of an acid or a base, dictate the predominant mechanistic pathway.

Acid-Catalyzed Alpha-Bromination: The Enol Pathway

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-hydrogens and facilitates the formation of an enol intermediate. This enol, with its electron-rich double bond, then acts as the nucleophile that attacks the bromine molecule.[1] The rate of halogenation in acidic media is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.[1]

The overall acid-catalyzed mechanism for o-tolyl ethanone is as follows:

  • Protonation of the carbonyl oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH). This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[2]

  • Enol formation: A weak base (e.g., water, acetate ion) removes an α-hydrogen, leading to the formation of the enol intermediate. This tautomerization is the slow, rate-determining step of the reaction.[3]

  • Nucleophilic attack on bromine: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond and a resonance-stabilized oxonium ion intermediate.

  • Deprotonation: A weak base deprotonates the oxonium ion to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone product.

Acid_Catalyzed_Bromination cluster_step1 Step 1: Protonation cluster_step2 Step 2: Enolization (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack o_tolyl_ethanone o-Tolyl Ethanone protonated_ketone Protonated Ketone o_tolyl_ethanone->protonated_ketone + H⁺ H_plus H⁺ Br2 Br₂ enol Enol Intermediate protonated_ketone->enol - H⁺ oxonium_ion Oxonium Ion enol->oxonium_ion + Br₂ alpha_bromo_ketone 2-Bromo-1-(o-tolyl)ethanone oxonium_ion->alpha_bromo_ketone - H⁺ H_plus_regen H⁺ Br_minus Br⁻

Caption: Acid-Catalyzed Alpha-Bromination of o-Tolyl Ethanone.

Base-Catalyzed Alpha-Bromination: The Enolate Pathway

In the presence of a base, the reaction proceeds through an enolate intermediate. The enolate is a more potent nucleophile than the enol, leading to a faster reaction. However, the base-catalyzed reaction is often more challenging to control, and polybromination can be a significant side reaction. This is because the electron-withdrawing inductive effect of the newly introduced bromine atom makes the remaining α-hydrogens even more acidic and thus more readily removed by the base.

The mechanism for the base-catalyzed bromination of o-tolyl ethanone is as follows:

  • Enolate formation: A base (e.g., OH⁻) removes an α-hydrogen to form a resonance-stabilized enolate anion.

  • Nucleophilic attack on bromine: The highly nucleophilic enolate attacks a molecule of bromine, forming the α-bromo ketone and a bromide ion.

Base_Catalyzed_Bromination cluster_step1 Step 1: Enolate Formation o_tolyl_ethanone o-Tolyl Ethanone enolate Enolate Intermediate o_tolyl_ethanone->enolate + Base o_tolyl_ethanone->enolate base Base (e.g., OH⁻) Br2 Br₂ alpha_bromo_ketone This compound enolate->alpha_bromo_ketone + Br₂ enolate->alpha_bromo_ketone Br_minus Br⁻ HB HB (e.g., H₂O)

Caption: Base-Catalyzed Alpha-Bromination of o-Tolyl Ethanone.

Quantitative Data

Specific quantitative data for the alpha-bromination of o-tolyl ethanone is not extensively reported in the literature. However, data from analogous acetophenone derivatives can provide valuable insights into expected yields and reaction kinetics. The ortho-methyl group in o-tolyl ethanone is an electron-donating group, which can influence the rate of enol/enolate formation and potentially lead to side reactions such as aromatic bromination.

SubstrateBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
AcetophenoneBr₂Acetic AcidRT2~72[1]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90383[4]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid90390[4]
AcetophenoneN-Bromosuccinimidep-Toluenesulfonic acidReflux12High[2]

Note: The yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The ortho-methyl group in o-tolyl ethanone may lead to slightly different yields due to steric and electronic effects.

Experimental Protocols

The following are general experimental protocols for the alpha-bromination of acetophenones that can be adapted for o-tolyl ethanone.

Acid-Catalyzed Bromination using Bromine in Acetic Acid

Materials:

  • o-Tolyl ethanone

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-tolyl ethanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexanes) or column chromatography to afford this compound.

Bromination using N-Bromosuccinimide (NBS) and an Acid Catalyst

Materials:

  • o-Tolyl ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (catalytic amount)

  • Carbon tetrachloride (or another suitable solvent)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a solution of o-tolyl ethanone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to yield the desired product.

Experimental_Workflow start Start: o-Tolyl Ethanone dissolve Dissolve in Solvent (e.g., Acetic Acid or CCl₄) start->dissolve add_reagents Add Brominating Agent (Br₂ or NBS) and Catalyst (if applicable) dissolve->add_reagents reaction Reaction at Controlled Temperature add_reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General Experimental Workflow for Alpha-Bromination.

Regioselectivity and Steric Considerations

For unsymmetrical ketones, the regioselectivity of alpha-bromination is a critical consideration. In the case of o-tolyl ethanone, the alpha-protons are on the methyl group attached to the carbonyl. The ortho-methyl group on the phenyl ring can exert a steric influence, potentially hindering the approach of the brominating agent. However, since the reaction occurs at the alpha-carbon of the acetyl group, this steric hindrance is likely to be minimal.

The electronic effect of the ortho-methyl group, being weakly electron-donating, can slightly increase the electron density of the aromatic ring. This could potentially lead to competitive electrophilic aromatic substitution (bromination of the ring) as a side reaction, especially if harsh conditions or an excess of bromine are used. Careful control of stoichiometry and reaction conditions is therefore crucial to ensure selective alpha-bromination.

Conclusion

The electrophilic alpha-bromination of o-tolyl ethanone is a synthetically valuable reaction that can be achieved through either acid- or base-catalyzed pathways. The choice of reaction conditions, including the brominating agent, catalyst, solvent, and temperature, is critical for achieving high yields and minimizing side reactions. While specific quantitative data for this particular substrate is limited, the general principles and protocols for the alpha-bromination of acetophenones provide a solid foundation for its successful synthesis. This guide offers the necessary theoretical background and practical methodologies for researchers and professionals to effectively utilize this important chemical transformation.

References

Physical and chemical characteristics of 2-bromo-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-bromo-2'-methylacetophenone. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's properties, synthesis, and reactivity, supported by experimental protocols and spectral data.

Introduction

2-Bromo-2'-methylacetophenone, an aromatic ketone, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its structure, featuring a reactive α-bromo ketone moiety, makes it a valuable precursor for a variety of chemical transformations. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

2-Bromo-2'-methylacetophenone is a light yellow to orange clear liquid at room temperature.[1] A comprehensive summary of its chemical and physical properties is presented in the tables below.

Identification
PropertyValueSource
IUPAC Name 2-bromo-1-(2-methylphenyl)ethan-1-one[2]
Synonyms 2-Methylphenacyl bromide, 2-(Bromoacetyl)toluene[1][3][4]
CAS Number 51012-65-8[3][4][5]
Molecular Formula C₉H₉BrO[2][3][4][5]
Molecular Weight 213.07 g/mol [2][3][4][5]
InChI Key XMGAXELQRATLJP-UHFFFAOYSA-N[2]
SMILES CC1=CC=CC=C1C(=O)CBr[2]
Physical Properties
PropertyValueSource
Physical State Liquid[1]
Appearance Light yellow to yellow to orange clear liquid[1]
Boiling Point 105 °C at 0.1 mmHg (for 4'-isomer)[6]
Density No specific data available for the 2'-isomer.
Solubility Likely more soluble in organic solvents like ethanol and acetone than in water.[7]

Synthesis

The primary synthetic route to 2-bromo-2'-methylacetophenone involves the α-bromination of 2'-methylacetophenone.

Experimental Protocol: α-Bromination of 2'-Methylacetophenone

This protocol describes the selective bromination of the acetyl group of 2'-methylacetophenone.

Materials:

  • 2'-Methylacetophenone

  • Bromine

  • Methanol

  • 10% Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-methylacetophenone (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in methanol dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a 10% sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Synthesis of 2-Bromo-2'-methylacetophenone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 2'-Methylacetophenone reaction α-Bromination at 0-5 °C, then RT for 2-3h start1->reaction start2 Bromine in Methanol start2->reaction workup1 Solvent Removal reaction->workup1 workup2 Neutralization (10% NaHCO₃) workup1->workup2 workup3 Extraction (Dichloromethane) workup2->workup3 workup4 Drying (Na₂SO₄) workup3->workup4 workup5 Concentration workup4->workup5 purification Column Chromatography workup5->purification product 2-Bromo-2'-methylacetophenone purification->product

Synthesis workflow for 2-bromo-2'-methylacetophenone.

Chemical Reactivity

As an α-bromo ketone, 2-bromo-2'-methylacetophenone exhibits characteristic reactivity. The presence of the bromine atom and the carbonyl group makes the α-carbon highly electrophilic and the α-protons acidic. This facilitates nucleophilic substitution reactions at the α-carbon and base-mediated rearrangements.

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with various nucleophiles, where the bromide ion acts as a good leaving group. This reactivity is fundamental to its use in synthesizing a wide range of derivatives, including esters, ethers, and nitrogen- and sulfur-containing heterocycles.

Use in Heterocycle Synthesis

α-Halo ketones are key precursors for the synthesis of various N-, S-, and O-containing heterocycles, many of which exhibit significant biological activity.[8] For instance, they are used in the Hantzsch thiazole synthesis and in the preparation of imidazopyridine cores, which are present in numerous therapeutic agents.[9]

Spectral Data

The following sections provide an overview of the expected spectral characteristics of 2-bromo-2'-methylacetophenone.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 2-bromo-1-(2-methylphenyl)ethanone shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M+ and M+2 in an approximate 1:1 ratio is expected for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum of an α-bromo ketone typically displays a strong absorption band for the carbonyl group (C=O) stretching vibration. This peak is expected in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include those for C-H stretching of the aromatic ring and the methyl group, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons adjacent to the bromine atom. The chemical shift of the methylene protons will be downfield due to the deshielding effects of the adjacent carbonyl and bromine groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the carbon bearing the bromine atom. The carbonyl carbon signal is expected to be the most downfield.

Biological Activity and Toxicology

Biological Activity

2-Bromo-2'-methylacetophenone is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activities. It is a key intermediate for compounds structurally related to Zolpidem, a hypnotic agent.[9] Its application as an aromatic building block for proteomics research has also been noted.[10] The broader class of α-halo ketones are known to be precursors to a variety of pharmacologically active compounds.

Toxicology and Safety

As a class, α-bromoacetophenones are considered toxic and are powerful lachrymators.[11] 2-Bromo-2'-methylacetophenone is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage.[12] It is also a combustible liquid.[12] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-2'-methylacetophenone is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical properties and reactivity make it a key component in the development of pharmaceuticals and other complex organic molecules. This guide provides essential technical information to support its safe and effective use in a research and development setting. Further investigation into its specific biological activities and toxicological profile is warranted to fully characterize this compound.

References

In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-(o-tolyl)ethanone (CAS No. 51012-65-8). Proper handling and storage are critical for maintaining the chemical integrity and purity of this reactive α-bromo ketone, ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties

This compound is a substituted acetophenone derivative. Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 51012-65-8[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol
IUPAC Name 2-bromo-1-(2-methylphenyl)ethanone[1]
Physical Form Liquid[1]
Purity ≥96%[1]

Recommended Storage and Handling

Proper storage is essential to prevent degradation. The following table summarizes the recommended conditions based on supplier safety data sheets. In general, α-bromo ketones are sensitive to moisture, light, and high temperatures.

ConditionRecommendationSource
Storage Temperature Ambient Storage; some suppliers of related isomers recommend 2°C - 8°C[1]
Atmosphere Store under an inert gas (e.g., Nitrogen) is recommended for long-term storage.
Container Keep container tightly closed in a dry and well-ventilated place.[2]
Incompatible Materials Strong oxidizing agents, strong bases.[3]
Other Avoid contact with skin and eyes. Avoid breathing dust, vapor, mist, or gas.[3][4]
Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

G cluster_receiving Receiving and Initial Inspection cluster_storage Storage cluster_handling Handling and Use Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect SDS Review Safety Data Sheet (SDS) Inspect->SDS PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SDS->PPE Store Store in Designated Area Conditions Maintain Conditions: - Ambient Temperature - Tightly Sealed - Under Inert Gas (Long-term) - Away from Incompatibles Store->Conditions Ventilation Use in Well-Ventilated Area (Fume Hood) PPE->Ventilation Dispense Dispense Required Amount Ventilation->Dispense Seal Immediately Reseal Container Dispense->Seal Seal->Store

Caption: Recommended workflow for handling and storage.

Stability Profile and Potential Degradation

Key Factors Influencing Stability:

  • Moisture: The presence of water can lead to hydrolysis, replacing the bromine atom with a hydroxyl group to form an α-hydroxy ketone.

  • Bases: α-bromo ketones are susceptible to dehydrobromination in the presence of base, which can lead to the formation of α,β-unsaturated ketones.[5] This is a common synthetic application but an undesirable degradation pathway during storage.

  • Nucleophiles: The electrophilic carbon bearing the bromine is a target for various nucleophiles, leading to substitution reactions.

  • Light and Temperature: Elevated temperatures and exposure to UV light can provide the energy to initiate degradation reactions.

Potential Degradation Pathway: Hydrolysis

The diagram below illustrates a potential hydrolysis pathway, a common degradation route for α-halo ketones in the presence of water.

G reactant This compound intermediate Intermediate Adduct reactant->intermediate + H₂O (Moisture) product 2-Hydroxy-1-(o-tolyl)ethanone intermediate->product - H⁺ hbr HBr intermediate->hbr releases

Caption: Potential hydrolysis degradation pathway.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is required. The following is a generalized protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials and Equipment:

  • This compound (test substance)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Amber glass vials with inert caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

  • Solvents for HPLC (e.g., acetonitrile, water)

Methodology:

  • Initial Analysis (T=0):

    • Perform a complete analysis of the initial batch of the compound.

    • Assess appearance (color, physical state).

    • Determine purity using a validated HPLC method.

    • Characterize any existing impurities.

  • Sample Preparation and Storage:

    • Aliquot the compound into amber glass vials.

    • Tightly seal the vials, potentially after flushing with an inert gas like nitrogen.

    • Place the vials into stability chambers under the conditions outlined in the table below.

  • Stability Conditions and Timepoints:

ConditionTemperatureRelative HumidityTimepoints
Long-Term 25°C60% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C75% RH0, 1, 2, 3, 6 months
Photostability ICH Q1B guidelinesN/ATest at conclusion
  • Testing at Timepoints:

    • At each designated timepoint, remove a set of vials from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Perform the same set of analyses as in the T=0 step:

      • Visual inspection for changes in appearance.

      • HPLC analysis to determine the purity (assay).

      • Quantify any new degradation products observed in the chromatogram.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each condition.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the rate of degradation under accelerated conditions to project a shelf-life under long-term storage conditions.

Experimental Workflow Diagram

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_analysis Data Analysis T0 Initial Analysis (T=0) - Purity (HPLC) - Appearance Prep Aliquot Samples into Vials T0->Prep LongTerm Long-Term (25°C / 60% RH) Prep->LongTerm Place in Chambers Accelerated Accelerated (40°C / 75% RH) Prep->Accelerated Place in Chambers Photo Photostability Prep->Photo Place in Chambers Pull Pull Samples at Scheduled Timepoints LongTerm->Pull Accelerated->Pull Photo->Pull Test Re-analyze Samples - Purity (HPLC) - Degradants Pull->Test Analyze Analyze Purity vs. Time Data Test->Analyze ShelfLife Project Shelf-Life Analyze->ShelfLife

Caption: Workflow for a formal stability study.

References

An In-Depth Technical Guide to 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-(o-tolyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical identity, properties, synthesis protocols, and its role as a versatile building block.

Chemical Identity and Synonyms

This compound is an aromatic ketone characterized by a bromoacetyl group attached to an ortho-tolyl substituent. Its unique structure makes it a valuable reagent in various chemical transformations.

CAS Number: 51012-65-8[1][2]

Synonyms:

  • 2-Bromo-1-(2-methylphenyl)ethanone[1][2]

  • 2-Methylphenacyl bromide[1][2]

  • 2'-Methylphenacyl bromide[1]

  • 2-Bromo-2'-methylacetophenone

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉BrO[1][2]
Molecular Weight213.07 g/mol [1][2]
AppearanceColorless liquid or white crystals[1]
Boiling Point257.3 ± 15.0 °C at 760 mmHg[1]
Flash Point69.8 ± 7.7 °C[1]
Density1.4 ± 0.1 g/cm³[1]
Refractive Index1.563[1]
SolubilityInsoluble in water; soluble in organic solvents like alcohols and ethers.[1]

Table 2: Safety Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Note: This is not an exhaustive list of all safety hazards. Please refer to the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of its precursor, 2'-methylacetophenone. Below are detailed methodologies adapted from general procedures for the synthesis of substituted phenacyl bromides.

Method 1: Bromination using Bromine in Chloroform with Acid Catalyst

This classic method utilizes molecular bromine in the presence of an acid catalyst.

Materials:

  • 2'-Methylacetophenone

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2'-methylacetophenone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

This protocol is adapted from a similar synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[3]

Method 2: Ultrasound-Assisted Bromination with N-Bromosuccinimide (NBS)

This method offers a more environmentally friendly and efficient alternative using N-bromosuccinimide as the brominating agent, assisted by ultrasound.

Materials:

  • 2'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a jacketed reactor, add 2'-methylacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) to a mixture of PEG-400 and water.

  • Stir the mixture and place it under sonication using an ultrasonic horn at a suitable frequency (e.g., 25 kHz).

  • Maintain the reaction temperature at approximately 80 °C using a water circulator connected to the reactor jacket.

  • Monitor the reaction by TLC until the starting material is consumed (typically 15-20 minutes).

  • After completion, extract the reaction mixture with dichloromethane.

  • Wash the organic layer with water, dry over an anhydrous salt, and evaporate the solvent to obtain the product.

This is a general procedure for the synthesis of α-bromoacetophenones and can be adapted for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its reactive α-bromo ketone moiety allows for facile nucleophilic substitution reactions, making it a key building block for constructing more complex molecules.

One notable application is in proteomics research , where it can be used as an aromatic building block.[2] The electrophilic carbon of the bromomethyl group can react with nucleophilic residues on proteins, such as cysteine or histidine, allowing for the introduction of a tolyl-ketone tag. This can be utilized in various workflows for protein labeling, enrichment, and identification.

Furthermore, this compound is instrumental in the synthesis of heterocyclic compounds , which are core structures in many pharmaceuticals. The reaction of this compound with various nucleophiles can lead to the formation of thiazoles, imidazoles, and other important heterocyclic systems.

Logical Relationships and Workflows

General Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 2'-Methylacetophenone + Brominating Agent Start->Reactants Reaction Bromination Reaction (e.g., in CH2Cl2 or AcOH) Reactants->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase (e.g., with Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification_Method Purification (Column Chromatography or Recrystallization) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the synthesis and purification of this compound.

Application in Heterocycle Synthesis

A common application of this compound is in the Hantzsch thiazole synthesis. The logical flow of this reaction is illustrated below.

G Bromo_Ketone This compound Reaction Condensation Reaction Bromo_Ketone->Reaction Thioamide Thioamide Derivative Thioamide->Reaction Thiazole Substituted Thiazole Reaction->Thiazole

Caption: Reaction pathway for the synthesis of a substituted thiazole.

References

Health and safety handling precautions for o-tolyl phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Handling of o-Tolyl Phenacyl Bromide

Executive Summary

This technical guide provides a comprehensive overview of the health and safety precautions for handling o-tolyl phenacyl bromide, extrapolated from data on phenacyl bromide. This document is intended for researchers, scientists, and drug development professionals. It outlines the significant hazards, including its potent lachrymatory effects, severe toxicity upon ingestion, inhalation, or skin contact, and its corrosive properties. This guide details necessary engineering controls, personal protective equipment (PPE), and emergency procedures to ensure safe handling in a laboratory or manufacturing setting.

Hazard Identification and Classification

o-Tolyl phenacyl bromide is presumed to be a highly hazardous substance, sharing the classifications of phenacyl bromide. It is a potent lachrymator, causing severe eye irritation and tearing.[1][2]

GHS Classification (based on Phenacyl Bromide):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed.[3]
Acute Toxicity, DermalCategory 1/2H310/H311: Fatal/Toxic in contact with skin.[3][4]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[3]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][5][6]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage / Causes serious eye irritation.[3][5][6]
Skin Sensitization-H317: May cause an allergic skin reaction.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6]

Signal Word: Danger[3]

Hazard Pictograms:

  • Skull and Crossbones (GHS06)

  • Corrosion (GHS05)

  • Exclamation Mark (GHS07)

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of phenacyl bromide, which can be used as an estimate for o-tolyl phenacyl bromide.

PropertyValue
Molecular FormulaC₈H₇BrO (Phenacyl bromide)
Molecular Weight199.05 g/mol (Phenacyl bromide)[7]
AppearanceWhite to off-white crystalline solid.[8]
Melting Point49-51 °C (Phenacyl bromide)[9]
Boiling Point135 °C @ 18 mmHg (Phenacyl bromide)[7]
Flash Point>112 °C (>233.6 °F) (Phenacyl bromide)[7]
SolubilityPractically insoluble in water.[10] Soluble in organic solvents like chloroform, DMSO, and methanol.[10]

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when handling o-tolyl phenacyl bromide.

Engineering Controls
  • Ventilation: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7][11]

  • Containment: For larger quantities or procedures with a high risk of aerosolization, a glove box or other closed-system handling is recommended.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent exposure.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.[9] Standard safety glasses are not sufficient.
Skin Protection A lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.[7] Consider double-gloving for extended handling periods.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if there is any risk of inhalation, or if working outside of a fume hood.[7]

Handling and Storage

Safe Handling Procedures
  • Avoid all personal contact, including inhalation.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]

  • Wash hands thoroughly after handling.[3][12]

  • Avoid the formation of dust and aerosols.[7][9]

  • Work with the smallest possible quantities.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[4][11]

  • Keep the container tightly closed.[3][7]

  • Store locked up.[3][4][7]

  • Protect from light.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][12]
Spill and Leak Procedures
  • Minor Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[7][12] Avoid creating dust.[7]

  • Major Spills: Evacuate the area immediately and contact emergency services. Prevent the spill from entering drains or waterways.[5][9][12]

Toxicity and Health Effects

The toxicological properties of o-tolyl phenacyl bromide have not been fully investigated, but it is expected to be highly toxic based on data for phenacyl bromide.[7]

  • Acute Effects: It is a strong lachrymator, causing immediate and severe eye irritation.[1][2] Inhalation, ingestion, or skin contact can be fatal.[2][3] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][7]

  • Chronic Effects: The long-term effects of exposure are not well-documented.

Experimental Protocols

Detailed experimental protocols for toxicity testing of o-tolyl phenacyl bromide are not available. However, standard OECD guidelines for acute toxicity testing (oral, dermal, inhalation), skin and eye irritation/corrosion, and skin sensitization would be the appropriate methodologies to determine its specific toxicological profile.

Visualizations

Handling_Precautions_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in Chemical Fume Hood SelectPPE->WorkInHood AvoidDust Avoid Dust/Aerosol Formation WorkInHood->AvoidDust SmallestQuantity Use Smallest Possible Quantity AvoidDust->SmallestQuantity Decontaminate Decontaminate Work Area SmallestQuantity->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for Safe Handling of o-Tolyl Phenacyl Bromide.

Emergency_Response_Spill Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill  Small & Contained MajorSpill Major Spill Assess->MajorSpill  Large or Uncontained WearPPE Don Full PPE MinorSpill->WearPPE CallEmergency Call Emergency Services MajorSpill->CallEmergency Contain Contain with Absorbent WearPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate PreventSpread Prevent Entry to Drains CallEmergency->PreventSpread

Caption: Emergency Response Protocol for a Spill Incident.

Disposal Considerations

Dispose of o-tolyl phenacyl bromide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][9] Do not dispose of down the drain or in general waste.[5][7][9] Contact a licensed professional waste disposal service for proper disposal.[9]

References

An In-depth Technical Guide to the Potential Applications of 2-Bromo-1-(o-tolyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(o-tolyl)ethanone, an ortho-substituted α-bromoacetophenone, is a versatile chemical intermediate with significant potential in medicinal chemistry. While direct applications in the synthesis of commercial drugs are not extensively documented, its structural features suggest its utility as a scaffold for generating a diverse range of bioactive heterocyclic compounds. This technical guide explores the prospective applications of this compound in the synthesis of potentially therapeutic agents, drawing parallels from the well-established medicinal chemistry of its isomers and other α-bromoacetophenones. We will delve into synthetic methodologies for creating key heterocyclic scaffolds, present quantitative data from analogous compounds, provide detailed experimental protocols, and visualize relevant biological pathways to underscore the untapped potential of this reagent in drug discovery.

Introduction: The Promise of a Versatile Building Block

α-Bromoacetophenones are a class of organic compounds widely recognized as pivotal starting materials in the synthesis of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their utility stems from the presence of a reactive α-bromoketone functionality, which serves as an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is instrumental in the construction of complex heterocyclic systems, which form the backbone of many modern therapeutic agents.

This compound, with its characteristic ortho-methyl substitution on the phenyl ring, offers a unique steric and electronic profile that can be exploited to generate novel chemical entities with potentially enhanced biological activity or improved pharmacokinetic properties. While its para- and meta-isomers have seen broader application, the ortho-isomer remains a promising, yet underexplored, starting material for the synthesis of new drug candidates. This guide will illuminate the potential of this compound by examining the synthesis and biological activities of analogous compounds, thereby providing a roadmap for its future exploration in medicinal chemistry.

Synthetic Pathways to Bioactive Heterocycles

This compound is an ideal precursor for the synthesis of several classes of heterocyclic compounds known for their diverse pharmacological activities. The primary reaction pathways involve the reaction of the α-bromoketone with various nucleophiles to form five- and six-membered rings.

Synthesis of 2-Amino-4-(o-tolyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. In the case of this compound, reaction with thiourea would yield 2-amino-4-(o-tolyl)thiazole, a scaffold with significant potential for further functionalization. 2-aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

Experimental Protocol: Synthesis of 2-Amino-4-(o-tolyl)thiazole

  • Materials: this compound, thiourea, ethanol, sodium bicarbonate.

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-(o-tolyl)thiazole.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that can be synthesized from this compound. The synthesis is typically achieved through a Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde. While the direct use of this compound in a Claisen-Schmidt condensation is not standard, it can be readily converted to the corresponding acetophenone, 1-(o-tolyl)ethanone, which can then be used. Chalcones are well-documented for their anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: Synthesis of a Chalcone Derivative from 1-(o-tolyl)ethanone

  • Materials: 1-(o-tolyl)ethanone, a substituted benzaldehyde, ethanol, aqueous sodium hydroxide.

  • Procedure:

    • Dissolve 1-(o-tolyl)ethanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

    • To this solution, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Filter the precipitated solid, wash with water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Potential Pharmacological Applications and Quantitative Data

Based on the known biological activities of structurally related compounds, derivatives of this compound are anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Many thiazole and chalcone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The ortho-methyl group in derivatives of this compound could potentially influence the binding affinity to biological targets and enhance anticancer potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazole 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoleA549 (Lung)1.3 ± 0.9[1]
Thiazole 2-Amino-4-(isothiocyanatomethyl)thiazole derivativeL1210 (Leukemia)4-8[1]
Chalcone 1,3-Bis-(2-hydroxy-phenyl)-propenoneMRSA (ATCC 43300)25-50 (µg/mL)[2]
Chalcone 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA (ATCC 43300)98.7 ± 43.3 (µg/mL)[2]
Antimicrobial Activity

The thiazole and chalcone scaffolds are also well-known for their antibacterial and antifungal properties. The incorporation of the o-tolyl moiety may lead to new antimicrobial agents with improved efficacy, particularly against resistant strains.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Chalcone Halogenated chalconeS. aureus62.5 - 250[3]
Chalcone Halogenated chalconeC. albicans62.5 - 250[3]
Chalcone 1,3-Bis-(2-hydroxy-phenyl)-propenoneMRSA25-50[2]

Visualizing Mechanisms and Workflows

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of compounds from this compound and their subsequent biological screening.

experimental_workflow Experimental Workflow A This compound B Reaction with Nucleophiles (e.g., Thiourea, Thioamides) A->B Synthesis C Library of Heterocyclic Derivatives B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Biological Screening (e.g., MTT Assay) D->E F Hit Identification E->F G Lead Optimization F->G

A typical drug discovery workflow.
Postulated Signaling Pathway for Anticancer Chalcones

Chalcones exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death). The diagram below depicts a simplified, representative signaling pathway that could be modulated by chalcone derivatives.

signaling_pathway Postulated Apoptotic Pathway for Chalcones Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Chalcone-induced apoptosis pathway.

Detailed Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (derived from this compound) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, building block in the field of medicinal chemistry. The synthetic accessibility to key bioactive heterocyclic scaffolds such as thiazoles and chalcones, combined with the unique structural features imparted by the ortho-tolyl group, suggests a fertile ground for the discovery of novel therapeutic agents. The protocols and data presented in this guide, based on analogous compounds, provide a solid foundation for researchers to embark on the synthesis and evaluation of new derivatives of this compound. Future research should focus on synthesizing and screening libraries of these novel compounds for a range of biological activities, particularly in the areas of oncology and infectious diseases. Such efforts could unlock the full potential of this versatile chemical intermediate and contribute to the development of the next generation of medicines.

References

Methodological & Application

Synthesis of 2-Bromo-1-(o-tolyl)ethanone from o-tolyl ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromo-1-(o-tolyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound, also known as 2-methylphenacyl bromide, is a valuable chemical intermediate in organic synthesis.[1] As an α-bromoketone, its reactive C-Br bond makes it a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[2][3] The most common synthetic route is the α-bromination of the corresponding ketone, o-tolyl ethanone (2'-methylacetophenone). This process typically involves an acid-catalyzed enolization of the ketone followed by an electrophilic attack by a bromine source.[4] This document provides detailed protocols for this synthesis, comparative data on various bromination methods, and visualizations of the reaction pathway and experimental workflow.

Chemical Reaction Pathway

The synthesis proceeds via the acid-catalyzed α-bromination of o-tolyl ethanone. The acid catalyst facilitates the formation of an enol intermediate, which is the active nucleophile in the reaction.[4] This enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to yield the α-brominated product.

Caption: Acid-catalyzed α-bromination of o-tolyl ethanone.

Comparative Data on Bromination Methods

The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the α-bromination of acetophenone derivatives. While data for the specific o-tolyl isomer is limited in comparative studies, the following table summarizes results for various substituted acetophenones, providing a strong indication of effective methodologies.

SubstrateBrominating AgentSolvent / CatalystTemp. (°C)TimeYield (%)Reference
2'-HydroxyacetophenoneNBSAcidic Al₂O₃ / MethanolRT-89[2]
4'-TrifluoromethylacetophenonePyridine Hydrobromide PerbromideEthanol903 h90[5]
4'-ChloroacetophenonePyridine Hydrobromide PerbromideEthanol903 h85[5]
AcetophenoneNBSPEG-400 / Water8015-20 min95+[6]
2'-Benzyloxy-5'-methylacetophenoneBr₂Methanol / HCl0-5 to RT2 hGood[3]
Various Aryl KetonesBr₂Acetic Acid (Glacial)MW5 h-[7]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. Molecular bromine is highly toxic and corrosive.[8] α-bromoketones are potent lachrymators and skin irritants.

Protocol 1: Bromination using Molecular Bromine (Br₂) in Methanol

This protocol is adapted from a general procedure for the selective side-chain bromination of acetophenone derivatives.[3]

Materials:

  • o-Tolyl ethanone (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve o-tolyl ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl (e.g., 0.5% v/v) to the solution.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • In a separate dropping funnel, prepare a solution of bromine (1.0 eq) in methanol.

  • Add the bromine solution dropwise to the cooled ketone solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding 10% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is often a milder and more selective brominating agent compared to molecular bromine.[2][6]

Materials:

  • o-Tolyl ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of o-tolyl ethanone (1.0 eq) in a suitable solvent like dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Stir the mixture at room temperature or gently heat to reflux (e.g., 40 °C) until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to quench any remaining bromine species, followed by washing with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the resulting crude product by column chromatography (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for the synthesis, work-up, and purification of the target compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve o-tolyl ethanone and catalyst in solvent B Cool mixture to 0-5 °C A->B C Add brominating agent dropwise B->C D Stir at RT and monitor by TLC C->D E Quench reaction (e.g., NaHCO₃ / Na₂S₂O₃) D->E Reaction Complete F Solvent evaporation (if applicable) E->F G Extract with organic solvent F->G H Wash organic layer (Water, Brine) G->H I Dry over Na₂SO₄ or MgSO₄ H->I J Filter and concentrate crude product I->J K Column Chromatography or Recrystallization J->K L Characterize pure product (NMR, MS, MP) K->L

Caption: General laboratory workflow for the synthesis of this compound.

Product Characterization Data

PropertyDataReference
Chemical Name This compound[9]
Synonyms 2-Bromo-1-(2-methylphenyl)ethanone, 2-Methylphenacyl bromide[1][9]
CAS Number 51012-65-8[1][9]
Molecular Formula C₉H₉BrO[1][9]
Molecular Weight 213.07 g/mol [1][9]
Appearance Off-white to light yellow solid[9]
Purity >96.0% (GC)[9]
¹H NMR (CDCl₃) Expected signals: ~7.2-7.8 ppm (m, 4H, Ar-H), ~4.4 ppm (s, 2H, -CH₂Br), ~2.5 ppm (s, 3H, Ar-CH₃).[6] (by analogy)
¹³C NMR (CDCl₃) Expected signals: ~195 ppm (C=O), ~140-125 ppm (Ar-C), ~35 ppm (-CH₂Br), ~21 ppm (Ar-CH₃).[6] (by analogy)

References

Application Notes: Protocol for α-Bromination of Acetophenones using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Bromoacetophenones are crucial intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs and other biologically active compounds.[1] N-Bromosuccinimide (NBS) is a highly effective and convenient reagent for the selective bromination of the α-carbon of ketones like acetophenone.[2][3] Compared to molecular bromine, NBS is a crystalline solid that is safer and easier to handle, often providing higher selectivity and minimizing the formation of byproducts.[3][4] The reaction can be tailored to proceed through either an acid-catalyzed or a radical-initiated pathway, allowing for flexibility depending on the substrate and desired outcome.[2][3][5]

Mechanistic Pathways

The α-bromination of acetophenones using NBS can proceed via two primary mechanisms: acid-catalyzed or radical-initiated. The choice of catalyst and reaction conditions dictates the predominant pathway.

1. Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid (PTSA), acidic alumina, or acetic acid), the ketone undergoes tautomerization to its more reactive enol form.[2][4] The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS to form the α-bromoacetophenone and succinimide as a byproduct.[2]

Acid_Catalyzed_Mechanism sub Acetophenone (Keto form) prot_ketone Protonated Ketone sub->prot_ketone h_plus_in H+ h_plus_in->prot_ketone Protonation enol Enol Intermediate prot_ketone->enol Tautomerization brom_int Brominated Intermediate enol->brom_int Nucleophilic Attack nbs NBS nbs->brom_int succinimide Succinimide nbs->succinimide Byproduct product α-Bromo- acetophenone brom_int->product h_plus_out -H+ h_plus_out->product

Caption: Acid-catalyzed α-bromination pathway.

2. Radical-Initiated Mechanism: This pathway is favored when a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used, typically in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation.[5][6] The initiator generates a bromine radical (Br•) from NBS. This radical abstracts an α-hydrogen from the acetophenone to form an enolate radical, which then reacts with Br₂ (present in low concentration) or NBS to yield the final product and regenerate the bromine radical, continuing the chain reaction.[7]

Radical_Initiated_Mechanism cluster_init Initiation cluster_prop Propagation initiator Initiator (e.g., BPO) br_radical Bromine Radical (Br•) initiator->br_radical nbs_init NBS nbs_init->br_radical acetophenone Acetophenone enolate_radical Enolate Radical br_radical->enolate_radical acetophenone->enolate_radical H abstraction product α-Bromoacetophenone enolate_radical->product + NBS or Br₂ hbr HBr nbs_prop NBS hbr->nbs_prop regenerates Br₂ br_radical_regen Br• nbs_prop->br_radical_regen regenerates Br•

Caption: Radical-initiated α-bromination pathway.

Data Presentation

The efficiency of the α-bromination reaction is influenced by catalysts, solvents, and substituents on the acetophenone ring.

Table 1: Effect of Catalyst on α-Bromination of Acetophenone with NBS

Catalyst Molar Ratio (Acetophenone:NBS) Solvent Temperature Time Yield (%) Reference
Acidic Al₂O₃ (10% w/w) 1 : 1.2 Methanol Reflux 10 min 89 [8]
p-TSA (10 mol%) 1 : 1 Dichloromethane 80 °C (MW) 30 min 95 [3]
KH₂PO₄ (10% w/w) 1 : 1.1 Ethanol Reflux 10 min 96 [9]
None 1 : 1 Dichloromethane 80 °C (MW) - No Reaction [3]

| Benzoyl Peroxide (5 mol%) | 1 : 1.1 | Chlorobenzene | Reflux | ~3 hr | N/A |[6] |

Table 2: Effect of Solvent on α-Bromination of Acetophenone with NBS *

Solvent Temperature Time Yield (%) Reference
Methanol Reflux 10 min 89 [8]
Ethanol Reflux 40 min 74 [8]
Dichloromethane 80 °C (MW) 30 min 95 [3]
Acetonitrile 80 °C (MW) 30 min 65 [3]
Acetonitrile Reflux 60 min 51 [8]
Water Reflux 24 hr 15 [8]

*Reaction conditions for reflux data: Acetophenone (10 mmol), NBS (12 mmol), 10% w/w acidic Al₂O₃.[8] Reaction conditions for microwave (MW) data: Acetophenone (0.2 mmol), NBS (0.2 mmol), 10 mol% p-TSA.[3]

Table 3: α-Bromination of Various Substituted Acetophenones with NBS *

Substituent (Position) Time Yield (%) Reference
H 30 min 95 [3]
4-Bromo 30 min 92 [3]
4-Chloro 30 min 94 [3]
4-Nitro 30 min 90 [3]
4-Methyl 30 min 92 [3]
4-Methoxy 30 min 91 [3]
2-Bromo 30 min 88 [3]
3-Bromo 30 min 90 [3]

*Reaction conditions: Substrate (0.2 mmol), NBS (0.2 mmol), 10 mol% p-TSA, Dichloromethane (2 mL), 80°C (MW).[3]

Experimental Protocols

The following protocols are representative methods for the α-bromination of acetophenones using NBS.

Experimental_Workflow start Start setup Combine Acetophenone, Catalyst, and Solvent in Reaction Flask start->setup add_nbs Add NBS (Portion-wise) setup->add_nbs react Heat to Reflux (or Irradiate) add_nbs->react monitor Monitor Reaction (TLC) react->monitor monitor->react Incomplete workup Cool and Perform Aqueous Work-up monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end

Caption: General experimental workflow.

Protocol 1: Acidic Alumina Catalyzed Bromination in Methanol[4][8][10]

This method is rapid, high-yielding, and utilizes an inexpensive catalyst.

  • Materials:

    • Acetophenone (10 mmol, 1.20 g)

    • N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

    • Acidic Aluminum Oxide (Al₂O₃) (10% w/w of acetophenone, 0.12 g)

    • Methanol (20 mL)

    • 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a 100 mL round-bottom flask, add the acetophenone derivative (10 mmol), acidic Al₂O₃ (10% w/w), and methanol (20 mL).[10]

    • Equip the flask with a reflux condenser and begin stirring.

    • Heat the mixture to reflux.

    • Add N-bromosuccinimide (12 mmol) in several small portions over 10-15 minutes.[8][10] Portion-wise addition helps control the release of bromine and can improve yields.[8]

    • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[8]

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the alumina catalyst and wash the solid with a small amount of fresh methanol.[10]

    • Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure α-bromoacetophenone.[10]

Protocol 2: Microwave-Assisted, p-TSA Catalyzed Bromination[3][11]

This protocol offers a significant reduction in reaction time through microwave irradiation.

  • Materials:

    • Acetophenone (0.2 mmol, 24 mg)

    • N-Bromosuccinimide (NBS) (0.2 mmol, 35.6 mg)

    • p-Toluenesulfonic acid (p-TSA) (0.02 mmol, 3.8 mg)

    • Dichloromethane (CH₂Cl₂) (2 mL)

    • Microwave reactor vial.

  • Procedure:

    • In a microwave reactor vial, combine acetophenone (0.2 mmol), NBS (0.2 mmol), p-TSA (10 mol%), and dichloromethane (2 mL).[3]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 80 °C for 30 minutes.[3]

    • After the reaction, cool the vial to room temperature.

    • Proceed with the work-up as described below.

Protocol 3: Radical-Initiated Bromination[6]

This classic method is suitable for substrates that are stable under radical conditions.

  • Materials:

    • Acetophenone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Benzoyl peroxide (BPO) (0.05 eq)

    • Chlorobenzene (Solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve acetophenone (1.0 eq) and NBS (1.1 eq) in chlorobenzene.[6]

    • Add benzoyl peroxide (0.05 eq) to the mixture portion-wise.[6]

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed (typically around 3 hours).[6]

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath (0 °C) for 1 hour to precipitate the succinimide byproduct.[6]

    • Filter the mixture to remove the succinimide.

    • The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by extraction or recrystallization.[6]

General Work-up and Purification

The work-up procedure aims to remove the succinimide byproduct and any remaining reagents.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[10]

  • Extraction: Alternatively, dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[12]

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any acid), water, and finally with brine.[12] A wash with sodium thiosulfate solution can be used to remove any excess bromine.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The most common method for purifying solid α-bromoacetophenones is recrystallization, often from ethanol.[10] Column chromatography can also be used if necessary. The succinimide byproduct is soluble in water, which facilitates its removal during the aqueous work-up.[12]

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Solvents: Organic solvents like methanol, dichloromethane, and chlorobenzene are flammable and/or toxic. Handle them with care in a fume hood.

  • Acids and Initiators: Catalysts like p-TSA are corrosive. Radical initiators like benzoyl peroxide can be explosive if not handled properly. Follow specific safety data sheet (SDS) guidelines for each reagent.

  • General: Always perform reactions in a clean, dry, and properly assembled glassware setup.

References

Application Notes and Protocols for the Synthesis of Phenacyl Bromides using Bromine and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of acetophenones to produce phenacyl bromides is a fundamental transformation in organic synthesis. These products are valuable intermediates in the pharmaceutical industry and for the preparation of a wide range of biologically active molecules and fine chemicals. The reaction, typically carried out using molecular bromine in acetic acid, proceeds through an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine. This document provides detailed application notes, experimental protocols, and safety information for this synthetic procedure.

Reaction Mechanism

The acid-catalyzed bromination of acetophenone derivatives proceeds via a well-established three-step mechanism. Initially, the carbonyl oxygen is protonated by the acid catalyst (acetic acid), which enhances the acidity of the α-protons. Subsequently, a proton is abstracted from the α-carbon to form an enol intermediate. This enol then acts as a nucleophile, attacking a molecule of bromine to yield the α-brominated ketone and hydrogen bromide.

Reaction_Mechanism acetophenone Acetophenone protonated_ketone Protonated Ketone acetophenone->protonated_ketone + H+ (from Acetic Acid) enol Enol Intermediate protonated_ketone->enol - H+ phenacyl_bromide Phenacyl Bromide enol->phenacyl_bromide + Br2 Br2 Br2 HBr HBr

Caption: Acid-catalyzed bromination of acetophenone.

Experimental Data

The following table summarizes the reaction conditions and yields for the synthesis of various phenacyl bromides using bromine and acetic acid, as reported in the literature.

Starting MaterialMolar Ratio (Substrate:Br2)SolventTemperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
p-Bromoacetophenone1:1Glacial Acetic Acid< 2030 min69-72108-109[1]
Acetophenone1:1Glacial Acetic AcidNot specifiedNot specifiedNot specified50[2]
p-Nitroacetophenone1:1 (approx.)Glacial Acetic Acid20-2530 minNot specifiedNot specified[3]
4-Chloroacetophenone1:1.1Acetic Acid903 h90Not specified[4][5]

Detailed Experimental Protocols

General Experimental Workflow

The synthesis of phenacyl bromides using bromine and acetic acid follows a general sequence of steps. Careful control of the reaction temperature and the rate of bromine addition is crucial to minimize the formation of byproducts.

Workflow start Dissolve Acetophenone Derivative in Glacial Acetic Acid cool Cool Reaction Mixture (e.g., ice-water bath) start->cool add_br2 Slowly Add Bromine (dropwise) cool->add_br2 react Stir at Controlled Temperature add_br2->react workup Reaction Work-up (e.g., precipitation with water) react->workup filter Filter Crude Product workup->filter wash Wash Crystals (e.g., with 50% ethanol) filter->wash recrystallize Recrystallize from a Suitable Solvent (e.g., 95% ethanol) wash->recrystallize characterize Characterize Product (m.p., NMR, etc.) recrystallize->characterize

Caption: General workflow for phenacyl bromide synthesis.

Protocol 1: Synthesis of p-Bromophenacyl Bromide[1]

Materials:

  • p-Bromoacetophenone (0.25 mole, 50 g)

  • Glacial Acetic Acid (100 cc)

  • Bromine (0.25 mole, 40 g, 12.5 cc)

  • 50% Ethyl Alcohol

  • 95% Ethyl Alcohol

Procedure:

  • In a 500-cc flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc of glacial acetic acid.

  • Cool the flask and slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution while vigorously shaking the mixture. Maintain the temperature below 20°C during the addition, which should take approximately 30 minutes.

  • p-Bromophenacyl bromide will start to precipitate as needles after about half of the bromine has been added.

  • After the complete addition of bromine, cool the flask in an ice-water bath.

  • Filter the crude product using suction filtration.

  • Wash the collected crystals with 50% ethyl alcohol until they are colorless (approximately 100 cc is required).

  • Air-dry the product. The crude material melts at 106–108°C and weighs 55–60 g.

  • Recrystallize the crude product from 400 cc of 95% ethyl alcohol. The purified product will separate as colorless needles with a melting point of 108–109°C. The expected yield is 48–50 g (69–72%).

Protocol 2: Synthesis of Phenacyl Bromide (α-Bromoacetophenone)[2]

Materials:

  • Acetophenone (25 g)

  • Glacial Acetic Acid (125 g)

  • Bromine (30 g)

  • Dry Carbon Dioxide (optional)

  • Ethyl Alcohol

Procedure:

  • In a round bottom flask equipped with a reflux condenser, dropping funnel, stirrer, and a gas inlet tube, place 25 g of acetophenone and 125 g of glacial acetic acid.

  • Introduce a current of dry carbon dioxide while slowly adding 30 g of bromine with vigorous stirring. The carbon dioxide helps to remove the hydrobromic acid formed during the reaction.

  • After the bromine addition is complete, continue the carbon dioxide stream for an additional 5-10 minutes.

  • Allow the reaction mixture to stand for about 1 hour.

  • Gently heat the mixture to remove any remaining carbon dioxide until the solution becomes colorless.

  • Pour the reaction mixture into water. The bromoacetophenone will separate as an oil which crystallizes upon cooling.

  • Collect the crystals and purify them by recrystallization from ethyl alcohol. The purified product forms white rhombic prisms with a melting point of 50°C.

Safety Precautions

Working with Hazardous Chemicals: The procedures described should only be performed by individuals with proper training in experimental organic chemistry. A thorough risk assessment should be conducted before starting any reaction.[1]

  • Bromine: Highly toxic, corrosive, and causes severe skin burns and eye damage. It is fatal if inhaled.[6][7] Handle bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8]

  • Acetic Acid: A corrosive liquid that can cause severe skin burns and eye damage.[7] Use in a well-ventilated area and wear appropriate PPE.

  • Phenacyl Bromides: These compounds are lachrymatory (tear-inducing) and should be handled with care in a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[6][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]

Applications in Drug Development

Phenacyl bromides are versatile building blocks in medicinal chemistry. The presence of two electrophilic centers, the carbonyl carbon and the α-carbon, along with the good leaving group ability of the bromide, allows for a variety of subsequent chemical modifications.[9] They are key intermediates in the synthesis of numerous pharmaceuticals, including anti-cancer agents and other biologically active compounds.

References

Application Notes and Protocols for 2-Bromo-1-(o-tolyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(o-tolyl)ethanone is a versatile α-haloketone that serves as a critical precursor in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it an ideal electrophile for reactions with various nucleophiles. This reactivity is fundamental to cyclization reactions that form stable aromatic heterocyclic rings, which are core scaffolds in many pharmaceutically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of thiazoles, imidazoles, and quinoxalines using this compound, targeting researchers in organic synthesis and drug development.

Application Note 1: Synthesis of 2-Amino-4-(o-tolyl)thiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2] The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea, to yield a 2-aminothiazole derivative.[3][4] These derivatives are of significant interest due to their presence in numerous compounds with anti-inflammatory, antimicrobial, and anticancer properties.[2][5] The reaction proceeds via an initial S-alkylation (SN2 reaction) of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

Reaction Scheme:

This compound reacts with thiourea to form 2-Amino-4-(o-tolyl)thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(o-tolyl)thiazole

This protocol is adapted from standard Hantzsch synthesis procedures.[4][6]

Materials:

  • This compound (1.0 mmol, 213.07 mg)

  • Thiourea (1.2 mmol, 91.35 mg)

  • Ethanol or Methanol (10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing 30 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt formed and precipitate the product.[4]

  • Stir the mixture for 15 minutes.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (3 x 10 mL) to remove any inorganic salts.

  • Dry the product in a desiccator or a vacuum oven at low heat.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-Amino-4-(o-tolyl)thiazole.

Hantzsch_Thiazole_Synthesis reactant1 This compound intermediate1 S-Alkylation Intermediate reactant1->intermediate1 S-Nucleophilic Attack (SN2) reactant2 Thiourea reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(o-tolyl)thiazole intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Quantitative Data

The Hantzsch synthesis is known for providing good to excellent yields.

EntryReactantsProductSolventYieldReference
1This compound, Thiourea2-Amino-4-(o-tolyl)thiazoleEthanolHigh (Typical >80%)Adapted from[2]
22-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazoleMethanol99%[4]
3Substituted 2-bromo-1-phenylethanone, ThiosemicarbazideSubstituted 4-phenyl-1,3-thiazole derivativesN/AGood[7]

Application Note 2: Synthesis of 1,2,4-Trisubstituted Imidazoles

This compound can be utilized in multicomponent reactions to synthesize highly substituted imidazoles. A one-pot, four-component reaction involving a 2-bromoacetophenone derivative, an aldehyde, a primary amine, and ammonium acetate provides an efficient route to 1,2,4-trisubstituted 1H-imidazoles under solvent-free conditions.[8][9] This method is advantageous due to its high atom economy and procedural simplicity.

Reaction Scheme:

A four-component reaction between this compound, a generic aldehyde (R-CHO), a primary amine (R'-NH₂), and ammonium acetate leads to a 1,2,4-trisubstituted imidazole.

Experimental Protocol: One-Pot Synthesis of 1-R'-2-R-4-(o-tolyl)-1H-imidazole

This protocol is based on the procedure described by Adib et al.[8]

Materials:

  • This compound (1.0 mmol, 213.07 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Primary Amine (e.g., Aniline) (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Round-bottom flask (25 mL)

  • Heating source (oil bath)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, mix this compound (1.0 mmol), the selected aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Heat the solvent-free mixture in an oil bath at 80-100°C with stirring for the time required to complete the reaction (typically 1-3 hours, monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the flask and stir.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,4-trisubstituted imidazole.

Imidazole_Synthesis cluster_reactants Reactants reactant1 This compound process One-Pot Reaction (Solvent-free, Heat) reactant1->process reactant2 Aldehyde (R-CHO) reactant2->process reactant3 Primary Amine (R'-NH₂) reactant3->process reactant4 Ammonium Acetate reactant4->process product 1,2,4-Trisubstituted Imidazole process->product

Caption: Four-component synthesis of substituted imidazoles.

Quantitative Data

This multicomponent approach generally results in very good yields for a variety of substrates.

Entryα-HaloketoneAldehydeAmineYieldReference
12-BromoacetophenoneBenzaldehydeAniline92%[8]
22-Bromoacetophenone4-ChlorobenzaldehydeAniline94%[8]
32-BromoacetophenoneBenzaldehydeBenzylamine89%[8]

Application Note 3: Synthesis of 2-(o-tolyl)quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles found in various pharmacologically active compounds, including anticancer and antimicrobial agents.[10] A primary synthetic route involves the condensation of an α-haloketone with an o-phenylenediamine.[11] The reaction typically proceeds by initial N-alkylation of the diamine, followed by cyclization and subsequent oxidation to yield the aromatic quinoxaline ring.

Reaction Scheme:

This compound reacts with o-phenylenediamine to form 2-(o-tolyl)quinoxaline.

Experimental Protocol: Synthesis of 2-(o-tolyl)quinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis from α-haloketones.[11][12]

Materials:

  • This compound (1.0 mmol, 213.07 mg)

  • o-Phenylenediamine (1.0 mmol, 108.14 mg)

  • Ethanol or Acetonitrile (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

Procedure:

  • Dissolve o-phenylenediamine (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add this compound (1.0 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Filter the solid product, wash it with a small amount of cold ethanol, and dry it.

  • Further purification can be achieved by recrystallization from ethanol.[10]

Logical_Workflow start Reactant Preparation (this compound, Co-reactants) setup Reaction Setup (Solvent, Catalyst, Heat) start->setup monitor Reaction Monitoring (TLC) setup->monitor monitor->setup Continue Reaction workup Work-up (Neutralization/Extraction) monitor->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify characterize Characterization (NMR, MS, m.p.) purify->characterize end Pure Heterocyclic Product characterize->end

Caption: General experimental workflow for heterocyclic synthesis.

Quantitative Data

Condensation of α-haloketones with o-phenylenediamines is an efficient method for producing quinoxalines.

Entryα-HaloketoneDiamineSolventYieldReference
1α,α-Dibromoacetophenoneo-Phenylenediamine (2 equiv.)EthanolGood[10]
2Phenacyl Bromide1,2-DiaminobenzeneTHFGood[12]
3α-Bromoketoneso-PhenylenediaminesWaterExcellent[11]

References

Application Notes and Protocols: A Guide to the Synthesis of Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenacyl bromides, also known as α-bromoacetophenones, are crucial intermediates in organic synthesis. Their importance is particularly pronounced in the pharmaceutical industry, where they serve as versatile building blocks for a wide range of therapeutic agents, including non-steroidal anti-inflammatory drugs, estrogenic agents, and bronchodilators.[1] The core structure, featuring a reactive α-bromine atom adjacent to a carbonyl group, allows for facile nucleophilic substitution and alkylation reactions, making it a key precursor for the synthesis of complex heterocyclic compounds and other active pharmaceutical ingredients.[2] This document provides detailed experimental protocols for the α-bromination of substituted acetophenones, offering several methodologies to accommodate various substrates and laboratory safety requirements.

General Reaction Scheme & Mechanism

The preparation of phenacyl bromides involves the α-bromination of a corresponding substituted acetophenone. The reaction generally proceeds via an acid-catalyzed enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, facilitating the tautomerization to the enol form. This enol then acts as a nucleophile, attacking the electrophilic bromine source to yield the α-brominated product and regenerating the acid catalyst.[1]

Figure 1: General reaction for the synthesis of substituted phenacyl bromides.

Safety Precautions

  • Warning: Phenacyl bromides are lachrymatory compounds (tear-inducing) and skin irritants. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.

  • Brominating agents such as liquid bromine are highly toxic, corrosive, and volatile.[1] Handle with extreme caution under a fume hood. Safer alternatives like pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) are recommended where applicable.

  • Reactions should be equipped with a gas trap (e.g., a scrubber with sodium thiosulfate solution) to neutralize any evolved hydrogen bromide (HBr) gas.

Experimental Protocols

Three distinct methods for the synthesis of substituted phenacyl bromides are detailed below, utilizing different brominating agents and reaction conditions.

Method A: Bromination using Pyridine Hydrobromide Perbromide

This method is a safer alternative to using liquid bromine and is effective for various acetophenone derivatives. The following protocol is adapted from the synthesis of 4-chloro-α-bromo-acetophenone.[1]

Materials:

  • Substituted Acetophenone (e.g., 4-Chloroacetophenone)

  • Pyridine Hydrobromide Perbromide (PBPB)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for work-up and filtration

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted acetophenone (5.0 mmol, 1.0 equiv.) and glacial acetic acid (20 mL).

  • Reagent Addition: Add pyridine hydrobromide perbromide (5.5 mmol, 1.1 equiv.) to the flask.

  • Reaction: Stir the reaction mixture and heat to 90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold water to remove acetic acid and pyridine salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure substituted phenacyl bromide. Dry the crystals under vacuum.

Method B: Bromination using Liquid Bromine in an Organic Solvent

This classic method is highly effective but requires stringent safety measures due to the hazardous nature of liquid bromine. The protocol is based on the synthesis of 2-bromo-1-(3-nitrophenyl)ethanone.[3]

Materials:

  • Substituted Acetophenone (e.g., 1-(3-nitrophenyl)ethanone)

  • Liquid Bromine (Br₂)

  • Chloroform (or another suitable solvent like ether or acetic acid)[3][4][5]

  • 10% aq. Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, ice bath

Procedure:

  • Reaction Setup: Dissolve the substituted acetophenone (6.05 mmol, 1.0 equiv.) in chloroform (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution in an ice bath (0–5°C).

  • Reagent Addition: Carefully add liquid bromine (6.05 mmol, 1.0 equiv.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.[3]

  • Quenching & Work-up: Pour the reaction mixture into ice-cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water (1 x 10 mL), 10% aqueous sodium bicarbonate solution (1 x 10 mL) to neutralize HBr, and finally with brine (1 x 10 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Method C: Bromination using Copper(II) Bromide

This method uses a solid, non-volatile brominating agent, which can be advantageous. The protocol is adapted from the synthesis of 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone.[6]

Materials:

  • Substituted Acetophenone (e.g., 4'-bromo-3'-chloroacetophenone)

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, inert atmosphere setup (Argon/Nitrogen)

Procedure:

  • Reaction Setup: Add Copper(II) Bromide (4.18 mmol, ~2.0 equiv.) and ethyl acetate (10 mL) to a two-necked round-bottom flask under an argon atmosphere. Stir the suspension for 20 minutes.

  • Substrate Addition: Add a solution of the substituted acetophenone (2.14 mmol, 1.0 equiv.) dissolved in ethyl acetate (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80°C. Additional CuBr₂ may be added during the reaction to drive it to completion. The reaction is typically stirred overnight.[6]

  • Work-up: After completion (monitored by TLC), cool the suspension to room temperature and filter it through a pad of diatomaceous earth, washing with ethyl acetate.

  • Washing: Transfer the combined filtrates to a separatory funnel and wash with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the target compound.[6]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of different substituted phenacyl bromides, providing a comparative overview of reagents, solvents, and outcomes.

Substrate AcetophenoneBrominating AgentSolventCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic AcidNone903>80[1]
AcetophenoneBromineEtherAlCl₃Ice Bath-88-96 (crude)[4]
4'-Bromo-3'-chloroacetophenoneCopper(II) BromideEthyl AcetateNone80Overnight87[6]
4-HydroxyacetophenoneBromineChloroformH₂SO₄655-[7]
1-(3-Nitrophenyl)ethanoneBromineChloroformNone0 - RT2-[3]
2-Benzyloxy-5-methyl acetophenoneBromineMethanolHCl0 - RT289[8]
4-NitroacetophenoneNaBr / K₂S₂O₈Acetic AcidNone10012-[9]

Visualized Workflow and Logic Diagrams

The general workflow for the synthesis, work-up, and purification of substituted phenacyl bromides is depicted below.

G General Workflow for Phenacyl Bromide Synthesis cluster_0 1. Reaction cluster_1 2. Work-up cluster_2 3. Purification & Analysis reactants Substituted Acetophenone + Brominating Agent + Solvent/Catalyst setup Combine Reactants in Flask reactants->setup reaction Stir at Specific Temp (e.g., 0-90°C) setup->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Base, Water, Brine) extract->wash dry Dry with Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Pure Phenacyl Bromide purify->product analysis Characterize (NMR, MS, MP) product->analysis

Caption: General workflow for phenacyl bromide synthesis.

References

Application of 2-Bromo-1-(o-tolyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(o-tolyl)ethanone is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of various heterocyclic systems that are prevalent in pharmaceutical compounds. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications

The primary application of this compound in pharmaceutical synthesis is the construction of substituted thiazole and imidazole rings. These heterocycles are core scaffolds in a wide array of therapeutic agents, including but not limited to, anticancer, antifungal, antiviral, and anti-inflammatory drugs.

Synthesis of 2-Amino-4-(o-tolyl)thiazole Derivatives

The most prominent application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea to yield a thiazole.[1] The resulting 2-amino-4-(o-tolyl)thiazole scaffold is a crucial intermediate for the development of various biologically active molecules.

Reaction Scheme:

Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
ThioureaEthanol70256[2]
Substituted ThioureasEthanolReflux0.5Good to Excellent
ThioureaMethanol1000.5High[3]

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[2][3]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.0 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to 70°C and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • A precipitate of 2-amino-4-(o-tolyl)thiazole will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the product in a vacuum oven or by air drying.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Substituted Imidazoles

This compound can also serve as a precursor for the synthesis of substituted imidazoles, which are key components of many antifungal and anticancer agents.[4][5][6] The general approach involves the reaction of the α-bromoketone with an amidine or a mixture of an aldehyde, ammonia, and an amine.

Reaction Scheme (Debus Synthesis):

This is a generalized protocol based on the known synthesis of imidazoles from α-haloketones.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Ammonium acetate or another source of ammonia

  • Glacial acetic acid

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Heating source

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired aldehyde (1 equivalent), and a source of ammonia such as ammonium acetate (excess).

  • Add a suitable solvent, such as methanol or ethanol, and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Synthesis of 1,2,4-Triazole Derivatives

Substituted 1,2,4-triazoles, known for their wide range of pharmacological activities including antiviral and antifungal properties, can be synthesized using this compound.[7][8] The synthesis typically involves the reaction of the α-bromoketone with a substituted hydrazide followed by cyclization.

G A This compound C Intermediate Hydrazone A->C Condensation B Substituted Hydrazide B->C D Cyclization C->D Heating E Substituted 1,2,4-Triazole D->E

Caption: General workflow for the synthesis of 1,2,4-triazole intermediates.

Signaling Pathways and Logical Relationships

The pharmaceutical intermediates synthesized from this compound are often designed to interact with specific biological targets. For instance, thiazole-containing compounds have been developed as inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_synthesis Synthesis cluster_drug_dev Drug Development cluster_biological_action Biological Action A 2-Bromo-1- (o-tolyl)ethanone C 2-Amino-4-(o-tolyl)thiazole Intermediate A->C B Thiourea B->C D Further Functionalization C->D E Active Pharmaceutical Ingredient (API) D->E F Kinase Target E->F Binding G Inhibition of Signaling Pathway F->G H Therapeutic Effect (e.g., Anticancer) G->H

Caption: Logical relationship from starting material to therapeutic effect.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic pharmaceutical intermediates. The Hantzsch thiazole synthesis represents its most well-documented and efficient application, providing access to a wide range of biologically active 2-aminothiazole derivatives. Further exploration of its reactivity can lead to the development of novel imidazoles, triazoles, and other heterocyclic systems of medicinal importance. The protocols provided herein offer a foundation for researchers to utilize this reagent in their drug discovery and development efforts.

References

Application Notes: Acid-Catalyzed α-Bromination of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The α-bromination of aromatic ketones is a fundamental and crucial reaction in organic synthesis. This transformation introduces a bromine atom at the carbon adjacent to the carbonyl group (the α-position), creating highly versatile bifunctional molecules. The resulting α-bromo aromatic ketones are valuable synthetic intermediates, primarily due to the presence of two electrophilic sites (the carbonyl carbon and the α-carbon) and the fact that bromide is an excellent leaving group.[1] These characteristics make them key precursors for a wide range of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1]

Key Applications in Research and Drug Development

  • Synthesis of Heterocyclic Compounds: α-Bromo ketones are pivotal starting materials for synthesizing a vast array of biologically active heterocyclic compounds containing nitrogen, sulfur, or oxygen.[2][3] Many pharmaceutical agents are based on such heterocyclic scaffolds.

  • Pharmaceutical Intermediates: These compounds serve as key building blocks for numerous blockbuster drugs.[2] For example, they are used in the synthesis of various β-blockers (used to manage cardiovascular diseases), anti-inflammatory agents, and compounds with antibacterial or antitumor properties.[1][4]

  • Precursors to α,β-Unsaturated Ketones: α-Bromo ketones can be readily dehydrobrominated using a base to yield α,β-unsaturated ketones, another important class of compounds in organic synthesis.[5][6]

Reaction Mechanism

The acid-catalyzed bromination of an aromatic ketone proceeds through a multi-step mechanism. The reaction rate is typically dependent on the concentrations of the ketone and the acid catalyst but is independent of the bromine concentration.[5][6] This indicates that the rate-determining step (RDS) is the formation of the enol intermediate.[1][6]

The mechanism involves three main stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

  • Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon to form a nucleophilic enol intermediate.[1][7]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[7][8]

G Mechanism of Acid-Catalyzed Bromination of Aromatic Ketones ketone Aromatic Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone 1. Protonation (Fast) H_plus H⁺ (Acid) Br2 Br₂ product α-Bromo Aromatic Ketone enol Enol Intermediate protonated_ketone->enol 2. Deprotonation (Slow, RDS) enol->product H_plus_regen H⁺ (Regenerated) Br_minus Br⁻ G start 1. Combine Reactants (Ketone, Brominating Agent, Acid/Solvent) react 2. Reaction (Stir at specified temperature and time) start->react monitor 3. Monitor Progress (Thin Layer Chromatography - TLC) react->monitor workup 4. Reaction Work-up (Cooling, Quenching, Extraction) monitor->workup Upon completion purify 5. Purification (Recrystallization or Column Chromatography) workup->purify characterize 6. Characterization (NMR, Melting Point, etc.) purify->characterize end Pure α-Bromo Ketone characterize->end

References

Application Notes and Protocols: α-Bromination of Acetophenone using Pyridine Hydrobromide Perbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, particularly in the pharmaceutical industry. Phenacyl bromides (α-bromoacetophenones) are crucial building blocks for a variety of biologically active compounds. While elemental bromine is a traditional brominating agent, its high reactivity, toxicity, and corrosive nature pose significant handling challenges. Pyridine hydrobromide perbromide (pyridinium tribromide) offers a safer and more convenient alternative. It is a stable, crystalline solid that acts as a source of electrophilic bromine, allowing for controlled and selective α-bromination of ketones like acetophenone.[1] This document provides detailed protocols and application notes for the efficient and safe α-bromination of acetophenone and its derivatives using pyridine hydrobromide perbromide.

Advantages of Pyridine Hydrobromide Perbromide

  • Safety: As a solid, it is less hazardous to handle than liquid bromine, reducing the risk of spills and exposure to corrosive fumes.[2]

  • Selectivity: It allows for controlled monobromination, minimizing the formation of di-brominated byproducts when stoichiometry is carefully controlled.[3]

  • High Yield: Optimized conditions can lead to high yields of the desired α-bromoacetophenone.[4][5]

  • Convenience: Its solid nature simplifies weighing and addition to the reaction mixture.

Reaction Mechanism

The α-bromination of acetophenone in the presence of an acid catalyst, such as the hydrobromide present in pyridine hydrobromide perbromide or added acetic acid, proceeds through an enol intermediate. The reaction mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of acetophenone is protonated by the acid, increasing the acidity of the α-hydrogens.

  • Enolization (Rate-Determining Step): A base (e.g., bromide ion or the solvent) removes an α-proton, leading to the formation of the enol intermediate. This is the rate-determining step of the reaction.[4][6]

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine from the pyridine hydrobromide perbromide complex.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final α-bromoacetophenone product and regenerate the acid catalyst.[6]

Reaction_Mechanism A C₆H₅COCH₃ B C₆H₅C(OH)=CH₂ A->B C C₆H₅COCH₂Br B->C

Caption: Acid-catalyzed α-bromination of acetophenone via an enol intermediate.

Experimental Protocols

This section provides a detailed protocol for the α-bromination of acetophenone and its derivatives using pyridine hydrobromide perbromide in acetic acid.

Materials and Equipment
  • Acetophenone or substituted acetophenone derivative

  • Pyridine hydrobromide perbromide (Pyridinium tribromide)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Ice bath

Safety Precautions
  • Pyridine hydrobromide perbromide is corrosive and causes severe skin burns and eye damage.[7][8][9] It may also cause respiratory irritation.[7][8]

  • Always handle this reagent in a well-ventilated fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9][10]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7][8]

  • Glacial acetic acid is corrosive and has a strong odor. Handle it with care in a fume hood.

General Procedure for α-Bromination

The following procedure is based on the successful bromination of 4-chloroacetophenone and can be adapted for other acetophenone derivatives.[4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the acetophenone derivative (e.g., 4-chloroacetophenone, 0.77 g, 5.0 mmol).[4]

  • Addition of Reagents: Add glacial acetic acid (20 mL) to dissolve the acetophenone derivative.[4] Then, add pyridine hydrobromide perbromide (1.76 g, 5.5 mmol, 1.1 equivalents).[4]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 90°C with continuous stirring.[3][4]

  • Reaction Monitoring: Maintain the reaction at 90°C for 3 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected solid with cold water until the filtrate is neutral to remove any remaining acetic acid and pyridine salts.[2]

  • Drying: Dry the purified product.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[2][3]

Experimental_Workflow A 1. Add Acetophenone Derivative and Acetic Acid to Flask B 2. Add Pyridine Hydrobromide Perbromide (1.1 eq) A->B C 3. Heat to 90°C with Stirring for 3 hours B->C D 4. Cool to Room Temperature C->D E 5. Pour into Ice Water to Precipitate Product D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry the Product G->H I 9. (Optional) Recrystallize from Ethanol H->I

Caption: General workflow for the α-bromination of acetophenone.

Quantitative Data

The following tables summarize the effects of various reaction parameters on the yield of α-bromoacetophenone derivatives.

Effect of Reaction Temperature

The reaction temperature significantly influences the yield of the bromination reaction.

Temperature (°C)Yield of α-bromo-4-chloroacetophenone (%)
< 80Relatively low
90High (Optimal)
> 90No significant increase or slight decrease

Data sourced from a study on the bromination of 4-chloroacetophenone with a substrate to brominating agent molar ratio of 1.0:1.1.[4]

Effect of Reaction Time

The duration of the reaction is another critical parameter for maximizing the product yield.

Reaction Time (hours)Yield of α-bromo-4-chloroacetophenone (%)
2---
3Highest Yield
4Decreased Yield (potential for side products)

Data based on reactions conducted at 90°C with a substrate to pyridine hydrobromide perbromide molar ratio of 1.0:1.1.[4]

Comparison of Brominating Agents

Pyridine hydrobromide perbromide demonstrates superior efficiency compared to other common brominating agents under similar conditions.

Brominating AgentYield of 4-chloro-α-bromoacetophenone (%)
Pyridine Hydrobromide Perbromide85
N-Bromosuccinimide (NBS)Low (mostly unreacted starting material after 3 hours)
Copper (II) Bromide (CuBr₂)~60

Conditions: 4-chloroacetophenone as substrate, reaction at 90°C.[4]

Yields for Various Acetophenone Derivatives

The optimized conditions have been successfully applied to a range of substituted acetophenones.

Acetophenone DerivativeYield (%)
4-Trifluoromethylacetophenone>80
4-Trifluoromethoxyacetophenone>80
4-Chloroacetophenone>80
4-Bromoacetophenone>80
4-Iodoacetophenone>80
4-Phenylacetophenone>80

Optimal conditions: Substrate to pyridine hydrobromide perbromide ratio of 1.0:1.1, reaction temperature of 90°C, and reaction time of 3 hours.[4] In a study involving 18 junior undergraduate students, 14 achieved a yield exceeding 80% following this protocol.[4]

Troubleshooting

  • Low Yield:

    • Ensure the pyridine hydrobromide perbromide is of good quality and has been stored properly in a dry, cool, and well-ventilated place.[7]

    • Verify the accuracy of the stoichiometry; an insufficient amount of the brominating agent will result in incomplete conversion.

    • Confirm that the reaction temperature was maintained at the optimal level.

  • Formation of Di-brominated Product:

    • Use a strict 1.0:1.1 molar ratio of the acetophenone to pyridine hydrobromide perbromide.[4] Using a large excess of the brominating agent can lead to over-bromination.[3]

  • Reaction Not Going to Completion:

    • Increase the reaction time and monitor by TLC.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Conclusion

The use of pyridine hydrobromide perbromide for the α-bromination of acetophenone offers a safe, efficient, and high-yielding method for the synthesis of valuable phenacyl bromide intermediates. The provided protocols and data serve as a comprehensive guide for researchers in academic and industrial settings, enabling the reliable production of these important building blocks for drug discovery and development. The solid nature of the reagent and the straightforward work-up procedure make this an attractive alternative to traditional bromination methods.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-1-(o-tolyl)ethanone is an alpha-bromo ketone derivative of 2'-methylacetophenone. As a member of this class of compounds, it is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical agents. Accurate and comprehensive characterization of this compound is crucial for ensuring its purity, identity, and stability in research and development settings. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented below. This data is essential for sample handling, method development, and interpretation of analytical results.

PropertyThis compound2-Bromo-1-(m-tolyl)ethanone2-Bromo-1-(p-tolyl)ethanone
Molecular Formula C₉H₉BrOC₉H₉BrOC₉H₉BrO
Molecular Weight 213.07 g/mol 213.07 g/mol 213.07 g/mol
Appearance Liquid (at room temperature)<47℃ Solid, >48℃ LiquidWhite to pale yellow solid
Boiling Point Not specified263.9 °C105 °C at 0.1 mmHg
Melting Point Not specified47-48 °C45-49 °C
Purity 96% (typical)[1]97% (typical)≥95% (typical)[2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (tolyl group)~2.5Singlet3H
-CH₂Br~4.5Singlet2H
Aromatic Protons7.2 - 7.8Multiplet4H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (tolyl group)~21
-CH₂Br~35
Aromatic C (quaternary, tolyl-CH₃)~138
Aromatic C (quaternary, C=O)~135
Aromatic CH126 - 134
C=O~195
Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial and gently swirl to dissolve the sample completely.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

    • Assign the chemical shifts of the peaks in the ¹³C spectrum.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers.

Characteristic FTIR Absorption Bands

Based on the structure and data from similar compounds, the following characteristic absorption bands are expected.[1][3]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)1680 - 1700Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic, -CH₃ and -CH₂Br)2850 - 3000Medium to Weak
C=C (Aromatic)1450 - 1600Medium to Strong
C-Br500 - 600Strong
Experimental Protocol for FTIR Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR stage.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum will be an absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with the expected characteristic absorption bands to confirm the presence of the functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

Expected Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak (M and M+2 in an approximate 1:1 ratio).

m/zIon Fragment
212/214[M]⁺ (Molecular ion)
133[M - Br]⁺
119[o-tolyl-C=O]⁺
91[o-tolyl]⁺
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess the purity of the sample.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • This compound sample

  • Dichloromethane (DCM) or other suitable solvent (HPLC grade)

  • GC vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in DCM.

    • Transfer the solution to a GC vial.

  • GC-MS Method:

    • GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Split Ratio: 20:1.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.

    • Assess the purity by calculating the peak area percentage of the main component.

IV. High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.

HPLC Method Parameters

The following is a starting point for developing a robust HPLC method. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-19 min: 95% to 50% B19-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Experimental Protocol for HPLC

Objective: To determine the purity of the sample.

Instrumentation: HPLC system with a DAD or UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample (e.g., 1 mg/mL) in acetonitrile.

    • Further dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase (50:50 Water:Acetonitrile).

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for Characterization

G Overall Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR CDCl₃ FTIR FTIR Spectroscopy Dissolution->FTIR Neat/ATR GCMS GC-MS Analysis Dissolution->GCMS DCM HPLC HPLC Analysis Dissolution->HPLC Acetonitrile Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment GCMS->Purity Identity Identity Confirmation GCMS->Identity HPLC->Purity G Purity and Identity Confirmation Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_conclusion Final Assessment NMR_Data NMR Spectra (¹H & ¹³C) Confirmed Confirmed Identity & Purity NMR_Data->Confirmed MS_Data Mass Spectrum (Molecular Ion & Fragments) MS_Data->Confirmed FTIR_Data FTIR Spectrum (Functional Groups) FTIR_Data->Confirmed HPLC_Purity HPLC Chromatogram (Area % Purity) HPLC_Purity->Confirmed GCMS_Purity GC-MS TIC (Area % Purity) GCMS_Purity->Confirmed

References

Application Notes and Protocols: Ultrasound-Promoted Synthesis of α-Bromo Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of α-bromo aromatic ketones facilitated by ultrasound irradiation. This innovative approach offers significant advantages over traditional methods, including shorter reaction times, milder reaction conditions, and improved yields.[1][2] The protocols outlined below utilize various brominating agents and are applicable to a range of aromatic ketone substrates.

Introduction

α-Bromo aromatic ketones are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry for the preparation of various bioactive molecules.[3] Traditional bromination methods often require harsh reagents, elevated temperatures, and long reaction times.[2] The application of ultrasound, a field known as sonochemistry, provides an efficient and environmentally benign alternative for the α-bromination of aromatic ketones.[1] The reactions are typically carried out in aqueous media or organic solvents at moderate temperatures, leading to high yields of the desired products in a significantly shorter duration.[1][2]

The underlying principle of sonochemistry involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions.

Reaction Mechanisms

The ultrasound-promoted α-bromination of aromatic ketones can proceed through different mechanisms depending on the reagents used.

  • Ionic Mechanism: In the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) with N-bromosuccinimide (NBS), the reaction likely follows an ionic pathway. The ultrasound facilitates the enolization of the ketone, which then attacks the bromonium ion generated from NBS.[2]

  • Radical Mechanism: When systems like KBr/H₂O₂ are used, the reaction may involve radical intermediates. Ultrasound can promote the formation of hydroxyl radicals from water, which then oxidize bromide ions to bromine radicals. These radicals can then participate in the bromination of the ketone.

Below is a diagram illustrating a generalized ionic pathway for the ultrasound-promoted α-bromination of an aromatic ketone.

ReactionMechanism cluster_initiation Initiation cluster_bromination Bromination Aromatic_Ketone Aromatic Ketone Enol Enol Intermediate Aromatic_Ketone->Enol Ultrasound + H⁺ (optional) alpha_Bromo_Ketone α-Bromo Aromatic Ketone Enol->alpha_Bromo_Ketone + Br⁺ Source Brominating_Agent Brominating Agent (e.g., NBS) Bromonium_Source Br⁺ Source Brominating_Agent->Bromonium_Source Ultrasound

Figure 1: Generalized ionic reaction pathway for ultrasound-assisted α-bromination.

Experimental Protocols

The following are detailed protocols for the ultrasound-promoted synthesis of α-bromo aromatic ketones using different brominating systems.

Protocol 1: Using N-Bromosuccinimide (NBS) in an Aqueous Medium [1]

This protocol describes a facile and environmentally friendly method for the α-monobromination of acetophenones.

  • Materials:

    • Substituted Acetophenone (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.1 mmol)

    • Water (10 mL)

  • Equipment:

    • High-intensity ultrasonic probe or ultrasonic cleaning bath

    • Reaction flask

    • Magnetic stirrer

    • Standard laboratory glassware for workup

  • Procedure:

    • In a reaction flask, suspend the substituted acetophenone (1.0 mmol) in water (10 mL).

    • Add N-Bromosuccinimide (1.1 mmol) to the suspension.

    • Immerse the reaction flask in the ultrasonic bath or place the ultrasonic probe in the reaction mixture.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for 15-20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Using p-Toluenesulfonic Acid (p-TsOH) and N-Bromosuccinimide (NBS) in Methanol [2]

This method is effective for the selective α-bromination of substituted acetophenones.

  • Materials:

    • Substituted Acetophenone (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.0 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

    • Methanol (10 mL)

  • Equipment:

    • Ultrasonic bath with temperature control

    • Reaction flask

    • Magnetic stirrer

    • Standard laboratory glassware for workup

  • Procedure:

    • Dissolve the substituted acetophenone (1.0 mmol) and a catalytic amount of p-TsOH in methanol (10 mL) in a reaction flask.

    • Place the flask in an ultrasonic bath maintained at 35 ± 2 °C.

    • Add N-Bromosuccinimide (1.0 mmol) to the solution at once while sonicating and stirring.

    • Continue sonication for the required time (typically around 2 hours), monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into cold water.

    • Extract the product with an appropriate solvent (e.g., diethyl ether).

    • Wash the organic extract with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

    • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the ultrasound-promoted synthesis of various α-bromo aromatic ketones using the protocols described above.

Table 1: Ultrasound-Promoted α-Bromination of Aromatic Ketones with NBS in Aqueous Medium [1]

EntrySubstrate (Ar-COCH₃)ProductTime (min)Yield (%)
1Acetophenoneα-Bromoacetophenone1595
24-Methylacetophenone2-Bromo-1-(p-tolyl)ethan-1-one1892
34-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethan-1-one1596
44-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethan-1-one2090
54-Bromoacetophenone2-Bromo-1-(4-bromophenyl)ethan-1-one2091
64-Nitroacetophenone2-Bromo-1-(4-nitrophenyl)ethan-1-one1888

Table 2: Ultrasound-Promoted α-Bromination of Acetophenones with NBS/p-TsOH in Methanol [2]

EntrySubstrate (Ar-COCH₃)ProductTime (h)Yield (%)
1Acetophenoneα-Bromoacetophenone290
24-Methylacetophenone2-Bromo-1-(p-tolyl)ethan-1-one285
34-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethan-1-one1.592
44-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethan-1-one2.588
54-Bromoacetophenone2-Bromo-1-(4-bromophenyl)ethan-1-one2.587
63-Nitroacetophenone2-Bromo-1-(3-nitrophenyl)ethan-1-one380

Visualizations

Experimental Workflow

The general workflow for the ultrasound-promoted synthesis of α-bromo aromatic ketones is depicted below.

ExperimentalWorkflow Start Start Reagent_Prep Prepare Reaction Mixture (Ketone, Brominating Agent, Solvent) Start->Reagent_Prep Sonication Ultrasonic Irradiation Reagent_Prep->Sonication Monitoring Monitor Reaction (TLC) Sonication->Monitoring Monitoring->Sonication Incomplete Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product α-Bromo Aromatic Ketone Purification->Product LogicalRelationships cluster_inputs Inputs cluster_outputs Outputs Parameters Reaction Parameters Substrate Aromatic Ketone (Electron Donating/Withdrawing Groups) Parameters->Substrate Brominating_Agent Brominating Agent (NBS, HBr/H₂O₂, etc.) Parameters->Brominating_Agent Solvent Solvent (Aqueous, Organic) Parameters->Solvent Ultrasound Ultrasound Parameters (Frequency, Power) Parameters->Ultrasound Yield Product Yield Substrate->Yield Selectivity Selectivity (Mono- vs. Di-bromination) Brominating_Agent->Selectivity Reaction_Time Reaction Time Solvent->Reaction_Time Ultrasound->Yield Ultrasound->Reaction_Time Outcome Reaction Outcome Yield->Outcome Selectivity->Outcome Reaction_Time->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-(o-tolyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method is the α-bromination of 2'-methylacetophenone. This is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions or with a catalyst. The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the reaction.

Q2: Why is the yield of my this compound synthesis often low?

A2: Low yields can be attributed to several factors. The ortho-methyl group on the aromatic ring of the starting material, 2'-methylacetophenone, introduces steric hindrance, which can impede the approach of the brominating agent to the α-carbon.[1] Additionally, side reactions such as over-bromination (di- or tri-bromination) and bromination on the aromatic ring can consume the starting material and desired product, leading to lower isolated yields.[2] Inefficient purification can also lead to product loss.

Q3: How can I minimize the formation of side products like di-bromo compounds and ring-brominated isomers?

A3: To minimize side products, careful control of reaction conditions is crucial.

  • Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 2'-methylacetophenone. An excess of the brominating agent is a primary cause of over-bromination.[2]

  • Temperature: Perform the reaction at a low temperature (e.g., 0-5°C) to improve selectivity for mono-bromination.[3]

  • Slow Addition: Add the brominating agent dropwise or portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed.

Q4: What is the role of an acid catalyst in the bromination of 2'-methylacetophenone?

A4: An acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA), facilitates the reaction by promoting the enolization of the ketone.[3] The enol form is the reactive species that undergoes electrophilic attack by bromine.

Q5: Are there greener alternatives to using elemental bromine?

A5: Yes, N-bromosuccinimide (NBS) is a common and safer alternative to liquid bromine.[5] Other methods, such as using a bromide/bromate couple or employing ultrasound to enhance the reaction rate with NBS in greener solvents like PEG-400 and water, have also been reported as environmentally benign options.[5]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient acid catalyst. 3. Reaction temperature is too low. 4. Steric hindrance from the ortho-methyl group slowing the reaction.[1]1. Use fresh or purified brominating agent (e.g., recrystallized NBS). 2. Ensure the appropriate amount of acid catalyst is used. 3. Gradually increase the reaction temperature, while monitoring for side product formation. 4. Increase the reaction time and monitor by TLC.
Formation of Multiple Products (observed on TLC) 1. Over-bromination (di- and tri-brominated products).[2] 2. Aromatic ring bromination. 3. Presence of impurities in the starting material or reagents.1. Use a strict 1:1 stoichiometry of brominating agent to ketone. Add the brominating agent slowly and maintain a low reaction temperature. 2. Conduct the reaction in the dark to minimize radical-initiated ring bromination. Ensure acidic conditions to favor α-bromination. 3. Use pure, dry solvents and reagents.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. The product may have a low melting point.1. Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). 2. Try to induce crystallization by scratching the flask or seeding with a small crystal. Trituration with a non-polar solvent like hexane may also help.
Reaction is Very Slow 1. Steric hindrance from the ortho-methyl group.[1] 2. Low reaction temperature.1. Consider using a more reactive brominating system or increasing the reaction time. The use of ultrasound has been shown to enhance reaction rates.[5] 2. Cautiously increase the temperature and monitor the reaction closely for the appearance of side products.

Experimental Protocols

Protocol 1: Bromination using Bromine in Methanol

This protocol is adapted from a general procedure for the bromination of acetophenone derivatives.[3]

Materials:

  • 2'-Methylacetophenone

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-methylacetophenone (1 eq.) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1 eq.) in methanol dropwise to the reaction mixture with stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Neutralize the residue with a 10% sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on a general method for α-bromination of acetophenones using NBS.[5]

Materials:

  • 2'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • PEG-400 and Water (1:2 mixture) or another suitable solvent like methanol with a catalytic amount of acidic aluminum oxide.[2]

  • Dichloromethane

Procedure:

  • In a round-bottom flask, add 2'-methylacetophenone (1 eq.) to a mixture of PEG-400 and water.

  • Add N-bromosuccinimide (1 eq.) to the mixture with stirring.

  • For an enhanced reaction rate, sonicate the reaction mixture at a controlled temperature (e.g., 80°C) for 15-20 minutes, or stir at room temperature for a longer duration.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the reaction mixture with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Acetophenone Derivatives

Brominating AgentSubstrateSolventCatalyst/ConditionsYield (%)Reference
Bromine (Br₂)2-Benzyloxy-5-methylacetophenoneMethanolHCl, 0-5°C to RT89[3]
N-Bromosuccinimide (NBS)Various AcetophenonesPEG-400/WaterUltrasound, 80°CGood to Excellent[5]
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90°CNot specified[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Various AcetophenonesVariousAcid catalysis, ~20°CHigh[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 2'-Methylacetophenone in Solvent cool Cool to 0-5°C prep->cool add_br Slowly Add Brominating Agent cool->add_br react Stir and Monitor by TLC add_br->react quench Quench/Neutralize Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Over-bromination start->cause1 cause2 Ring Bromination start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Steric Hindrance start->cause4 sol1 Control Stoichiometry (1:1) Slow Addition Low Temperature cause1->sol1 sol2 Protect from Light Use Acidic Conditions cause2->sol2 sol3 Increase Reaction Time Increase Temperature (cautiously) Check Reagent Purity cause3->sol3 sol4 Prolong Reaction Time Consider Ultrasound cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Minimizing dibromination side products in acetophenone bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dibromination and other side products during the bromination of acetophenone and its derivatives.

Troubleshooting Guide: Common Issues in Acetophenone Bromination

This guide addresses frequent challenges encountered during the α-bromination of acetophenone, providing direct solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Significant Dibromination The monobrominated product is often more reactive than the starting material. Excess brominating agent is a primary cause.[1]Carefully control the stoichiometry; use a 1:1 or slightly less than 1:1 molar ratio of acetophenone to the brominating agent.[1]
Reaction conditions may be too harsh.Optimize reaction time and temperature to halt the reaction after the formation of the monobrominated product.[1]
Ring Bromination The aromatic ring is activated by strong electron-donating groups (e.g., -OH, -OR).[1][2]Protect activating groups on the aromatic ring before bromination. For instance, a hydroxyl group can be protected as a benzyl ether.[1][2]
Reaction conditions favor electrophilic aromatic substitution.Conduct the reaction under acidic conditions, which favors α-bromination of the ketone.[1][3]
Low or No Reaction The aromatic ring is strongly deactivated by electron-withdrawing groups.[1]Consider using a more reactive brominating agent or slightly harsher, yet carefully monitored, reaction conditions.[1]
The temperature is too low for the specific brominating agent and substrate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For some systems, temperatures around 90°C are optimal.[1][4]
Formation of Other Side Products Above-optimal temperature and excess bromine can lead to side reactions like the haloform reaction or aldol condensation.[5]Maintain optimal temperature and stoichiometry. Purify the crude product using column chromatography or recrystallization to remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dibromination in acetophenone bromination?

A1: The main reason for the formation of dibrominated products is the reactivity of the initial monobrominated product, which can be more susceptible to further bromination than the starting acetophenone. This is often exacerbated by using an excess of the brominating reagent.[1] Under basic conditions, the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogen, making the second bromination faster.[1]

Q2: How can I achieve selective monobromination?

A2: To favor selective monobromination, several factors should be controlled:

  • Stoichiometry: Employ a precise 1:1 molar ratio of acetophenone to the brominating agent.[1]

  • Brominating Agent: Utilize milder and more selective reagents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[1]

  • Reaction Conditions: Perform the reaction in an acidic medium, such as acetic acid, which slows down the rate of the second bromination.[1][3] Careful control of temperature and reaction time is also crucial.[1]

Q3: How do substituents on the aromatic ring affect the bromination reaction?

A3: Substituents on the aromatic ring have a significant impact on the reaction's outcome. Electron-donating groups can increase the electron density of the ring, leading to competitive electrophilic aromatic bromination.[1][2] Conversely, strong electron-withdrawing groups can deactivate the system, making the desired α-bromination difficult to achieve.[1] A moderate electron density on the ring is often optimal for selective side-chain bromination.[2][3]

Q4: What are the recommended conditions for the selective monobromination of 4-chloroacetophenone?

A4: A high-yield method for the selective monobromination of 4-chloroacetophenone involves using pyridine hydrobromide perbromide as the brominating agent in acetic acid. Optimal conditions have been reported with a molar ratio of 4-chloroacetophenone to pyridine hydrobromide perbromide of 1.0:1.1, at a temperature of 90°C for 3 hours, resulting in yields over 80%.[1][4][6]

Experimental Protocols

Protocol 1: Selective α-Monobromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a study on the bromination of various acetophenone derivatives.[1][4][6]

Materials:

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Pyridine Hydrobromide Perbromide

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to 90°C with continuous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash it with cold water, and allow it to dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone derivative.[1]

Protocol 2: Selective α-Monobromination using N-Bromosuccinimide (NBS)

Materials:

  • Acetophenone Derivative

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).[1][7]

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture and filter to remove the alumina.[1]

  • Wash the alumina with a small amount of methanol.[1]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.[1]

  • The resulting crude product can be purified by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of α-Bromoacetophenone Derivatives using Pyridine Hydrobromide Perbromide. [4]

SubstrateMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
4-Trifluoromethylacetophenone1.0:1.190390 ± 5
4-Trifluoromethoxyacetophenone1.0:1.190388 ± 7
4-Chloroacetophenone1.0:1.1903>80
4-Bromoacetophenone1.0:1.1903>66
4-Iodoacetophenone1.0:1.1903>66
4-Phenylacetophenone1.0:1.1903>66

Visualizations

troubleshooting_workflow start Unsatisfactory Bromination Result over_bromination Over-bromination? start->over_bromination ring_bromination Ring Bromination? over_bromination->ring_bromination No reduce_stoichiometry Reduce Brominating Agent Stoichiometry over_bromination->reduce_stoichiometry Yes low_yield Low Yield? ring_bromination->low_yield No protect_groups Protect Activating Groups on Ring ring_bromination->protect_groups Yes optimize_conditions Optimize Solvent and Temperature low_yield->optimize_conditions Yes end Successful Monobromination low_yield->end No milder_reagent Use Milder Reagent (e.g., NBS, PyHBr3) reduce_stoichiometry->milder_reagent lower_conditions Lower Temperature/Time milder_reagent->lower_conditions lower_conditions->end acidic_conditions Use Acidic Conditions protect_groups->acidic_conditions acidic_conditions->end optimize_conditions->end

Caption: Troubleshooting workflow for acetophenone bromination.

reaction_mechanism acetophenone Acetophenone protonated_ketone Protonated Ketone acetophenone->protonated_ketone + H+ h_plus H+ protonated_ketone->acetophenone - H+ enol Enol Intermediate (Rate-determining step) protonated_ketone->enol - H+ br2 Br-Br enol->br2 Nucleophilic Attack mono_bromo α-Bromoacetophenone br2->mono_bromo hbr HBr mono_bromo->hbr di_bromo α,α-Dibromoacetophenone (Side Product) mono_bromo->di_bromo + Br2 (excess) br2_excess Br-Br (excess)

Caption: Acid-catalyzed bromination mechanism and side product formation.

References

Preventing ring bromination in the synthesis of phenacyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent ring bromination during the synthesis of phenacyl bromides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ring bromination during the synthesis of phenacyl bromides?

A1: Ring bromination is a competing electrophilic aromatic substitution reaction that occurs alongside the desired α-bromination of the ketone. The electron density of the aromatic ring plays a crucial role; electron-donating groups on the aromatic ring increase its nucleophilicity, making it more susceptible to attack by the bromine electrophile.[1] This is particularly problematic when the reaction conditions favor electrophilic aromatic substitution.

Q2: How can I minimize the formation of ring-brominated byproducts?

A2: Several strategies can be employed to enhance the selectivity for α-bromination over ring bromination:

  • Control of Reaction Conditions: Careful control of temperature and the rate of bromine addition is critical.[2] Lower temperatures generally favor the kinetic product, which is the α-brominated ketone.

  • Choice of Brominating Agent: Using milder and more selective brominating agents than molecular bromine (Br₂) can significantly reduce ring bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for selective α-bromination of ketones.[3][4]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards the desired product. Acid catalysis, for instance, promotes the formation of the enol intermediate, which then reacts with bromine at the α-position.[1][5]

  • Solvent Effects: The solvent can influence the reaction pathway. Solvents like methanol or acetic acid are often used.[2][6][7]

Q3: What is the role of the acid catalyst in the α-bromination of acetophenones?

A3: In an acid-catalyzed reaction, the carbonyl oxygen is first protonated by the acid. This is followed by deprotonation at the α-carbon to form an enol intermediate. This enol is the key reactive species that attacks molecular bromine to yield the α-brominated product. The formation of the enol is often the rate-determining step of the reaction.[1][5]

Troubleshooting Guide

Issue: Significant amount of ring-brominated byproduct observed in my reaction.

Potential Cause Troubleshooting Step
Electron-rich aromatic ring For substrates with strong electron-donating groups, consider protecting the group if possible. Alternatively, use a highly selective brominating agent like NBS in combination with a suitable catalyst.[6]
Reaction temperature too high Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the brominating agent.[8]
Rapid addition of bromine Add the bromine solution dropwise or in small portions to maintain a low concentration of free bromine in the reaction mixture.[2]
Inappropriate solvent Experiment with different solvents. Methanol has been shown to be effective for selective side-chain bromination.[6]
Excess bromine Use a stoichiometric amount or a slight excess of the brominating agent. Using a large excess can lead to multiple brominations and side reactions.

Comparative Data of Different Bromination Methods

Method Substrate Brominating Agent Catalyst/Conditions Yield of Phenacyl Bromide Reference
Acid-CatalyzedAcetophenoneBr₂AlCl₃, Ether, 0°C88-96% (crude), 64-66% (recrystallized)[2]
Acid-Catalyzedp-BromoacetophenoneBr₂Glacial Acetic Acid, <20°C69-72%[7]
NBS BrominationAcetophenoneNBSAcidic Al₂O₃, Methanol, Reflux89%[3]
ElectrochemicalAcetophenoneNH₄BrH₂SO₄, H₂O:CH₃CN, Pt/Pt electrode80%[9][10]
Metal-FreeAromatic KetonesKBrPhI(OAc)₂, p-TsOH·H₂O, BF₃·Et₂OModerate to good yields[11]
Microwave-AssistedAcetophenoneNBSp-Toluenesulfonic acidHigh yields within 30 mins[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Acetophenone

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Acetophenone (0.42 mole)

  • Anhydrous ether (50 cc)

  • Anhydrous aluminum chloride (0.5 g)

  • Bromine (0.42 mole)

  • Water

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • Dissolve acetophenone in anhydrous ether in a three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.

  • Cool the solution in an ice bath and introduce anhydrous aluminum chloride.

  • Add bromine gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • Wash the resulting solid with a mixture of water and petroleum ether to remove color and unreacted starting material.

  • Filter the crystals with suction and wash with fresh portions of the water/petroleum ether mixture.

  • For higher purity, recrystallize the crude product from methanol.

Protocol 2: Selective α-Bromination using N-Bromosuccinimide (NBS)

This protocol is based on a method using NBS catalyzed by acidic alumina.[3]

Materials:

  • Acetophenone (10 mmol)

  • N-Bromosuccinimide (12 mmol)

  • Acidic Al₂O₃ (10% w/w)

  • Methanol (20 vol)

Procedure:

  • To a solution of acetophenone in methanol, add acidic Al₂O₃.

  • Add N-bromosuccinimide portion-wise to the reaction mixture at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

ReactionPathways cluster_main Bromination of Acetophenone Acetophenone Acetophenone Enol Enol Intermediate Acetophenone->Enol H⁺ RingBromination Ring Brominated Product Acetophenone->RingBromination + Br₂ (Lewis Acid) PhenacylBromide Phenacyl Bromide (α-Bromination) Enol->PhenacylBromide + Br₂

Caption: Competing pathways in the bromination of acetophenone.

Workflow cluster_workflow Decision Workflow for Selective α-Bromination Start Start: Synthesize Phenacyl Bromide CheckSubstrate Substrate has strong -donating groups? Start->CheckSubstrate Method1 Use milder conditions: NBS, low temp, controlled addition CheckSubstrate->Method1 Yes Method2 Standard acid-catalyzed bromination with Br₂ CheckSubstrate->Method2 No Reaction Perform Reaction Method1->Reaction Method2->Reaction Analysis Analyze product mixture (TLC, NMR) Reaction->Analysis CheckPurity Ring bromination observed? Analysis->CheckPurity Optimize Optimize: Lower temp, slower addition, change solvent/catalyst CheckPurity->Optimize Yes Purify Purify product (Recrystallization, Chromatography) CheckPurity->Purify No Optimize->Reaction End End: Pure Phenacyl Bromide Purify->End

Caption: Troubleshooting workflow for phenacyl bromide synthesis.

References

Technical Support Center: Purification of Crude 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Bromo-1-(o-tolyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the bromination of 2-methylacetophenone. These include:

  • Unreacted Starting Material: 2-Methylacetophenone.

  • Dibrominated Byproduct: 2,2-Dibromo-1-(o-tolyl)ethanone.

  • Solvent Residue: Residual solvents from the reaction and workup (e.g., acetic acid, dichloromethane).

Q2: What is the general purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 95-96%.[1][2]

Q3: My purified product is a yellow or brownish oil/solid. Is this normal?

A3: While pure this compound is typically a white to pale yellow solid, a yellowish or brownish tint can indicate the presence of impurities or degradation products. Further purification may be necessary to obtain a higher purity product.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
"Oiling out" (product separates as a liquid instead of crystals)The melting point of the impure compound is lower than the boiling point of the solvent. The solution is supersaturated. The cooling process is too rapid.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent or a mixed solvent system with a lower boiling point. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
Poor Crystal Formation or No Crystals The solution is not sufficiently saturated. The chosen solvent is not appropriate.Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. Try a different recrystallization solvent or a mixed solvent system.
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is Still Impure After Recrystallization The chosen solvent does not effectively discriminate between the product and impurities. Impurities are co-crystallizing with the product.Perform a second recrystallization with a different solvent system. Consider pre-purification by column chromatography to remove the bulk of the impurities.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low. The column is overloaded with the crude mixture.Optimize the eluent system by running analytical Thin Layer Chromatography (TLC) with different solvent ratios. Use a less polar eluent system (e.g., increase the hexane to ethyl acetate ratio) for better separation of non-polar compounds. Use an appropriate amount of crude product for the column size.
Product Elutes Too Quickly or Too Slowly The eluent polarity is incorrect.If the product elutes too quickly (high Rf), decrease the eluent polarity. If the product elutes too slowly (low Rf), increase the eluent polarity.
Streaking or Tailing of Bands on the Column The compound is not fully soluble in the eluent. The silica gel is too acidic or basic for the compound. The column was not packed properly.Ensure the crude product is fully dissolved in a minimum amount of the initial eluent before loading onto the column. Consider using neutral alumina instead of silica gel. Ensure the column is packed uniformly without any air bubbles or cracks.

Data Presentation

The following table summarizes the typical purity levels of this compound after different purification techniques, based on commercially available data and typical outcomes of laboratory procedures.

Purification Method Starting Material Purity Achievable Purity Typical Recovery Key Considerations
Single Recrystallization ~90%95-98%70-85%Dependent on the choice of solvent and the nature of the impurities.
Column Chromatography ~90%>98%60-80%Effective for removing both starting material and dibrominated byproduct.
Combined Approach (Column followed by Recrystallization)~90%>99%50-70%Provides the highest purity product.

Note: The achievable purity and recovery are estimates and can vary depending on the specific experimental conditions and the initial purity of the crude product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent may need to be optimized. Ethanol or a mixed solvent system of tert-butyl methyl ether (t-BuOMe) and n-heptane are good starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or t-BuOMe and n-heptane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while gently heating and swirling until the solid is completely dissolved. If using a mixed solvent system, dissolve the crude product in a minimal amount of the more soluble solvent (e.g., t-BuOMe) at room temperature, and then add the less soluble solvent (e.g., n-heptane) dropwise until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent: Hexane and Ethyl Acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent mixture. The less polar starting material (2-methylacetophenone) will elute first, followed by the desired product, and then the more polar dibrominated byproduct. The polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to speed up the elution of the product if it is moving too slowly.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow crude Crude this compound analysis1 Initial Purity Assessment (TLC, GC-MS, or NMR) crude->analysis1 choice Select Purification Method analysis1->choice column Column Chromatography choice->column Significant Impurities recrystallization Recrystallization choice->recrystallization Minor Impurities analysis2 Purity Assessment of Fractions (TLC) column->analysis2 filtration Filtration recrystallization->filtration combine Combine Pure Fractions analysis2->combine evaporation Solvent Evaporation combine->evaporation pure_product_col Pure Product evaporation->pure_product_col analysis3 Final Purity Assessment (GC-MS, NMR, HPLC) pure_product_col->analysis3 drying Drying filtration->drying pure_product_rec Pure Product drying->pure_product_rec pure_product_rec->analysis3 final_product Purified this compound analysis3->final_product

Caption: Purification workflow for crude this compound.

References

Troubleshooting common issues in the alpha-bromination of ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the alpha-bromination of ketones. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My alpha-bromination reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Several factors can lead to a failed or low-yielding reaction:

  • Insufficient Acid/Base Catalyst: The formation of the enol or enolate intermediate is crucial and is catalyzed by acid or base.[1][2] Ensure the catalyst is added in the correct amount and is of sufficient purity. Under acidic conditions, the rate of halogenation is dependent on the concentration of both the ketone and the acid.[3]

  • Poor Quality Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, appearing off-white or brown, which can lead to unreliable results.[4] It is recommended to use freshly recrystallized NBS to minimize side reactions.[4]

  • Presence of Water: In many protocols, especially those using NBS in non-aqueous solvents like CCl₄, the reaction must be kept anhydrous as water can hydrolyze the product.[4]

  • Inappropriate Temperature: Some reactions require heating (reflux) to proceed at a reasonable rate, while others need to be cooled to prevent side reactions. Consult specific protocols for your substrate and reagents. For example, with NBS and ammonium acetate, cyclic ketones are brominated at 25°C, while acyclic ketones require 80°C.[5][6][7]

  • Steric Hindrance: Highly substituted ketones may react slower or require more forcing conditions.

Q2: I am observing multiple products in my reaction mixture, including di- and poly-brominated species. How can I improve selectivity for mono-bromination?

A2: The formation of multiple products is a common issue, particularly poly-bromination.

  • Under Basic Conditions: Successive halogenation is often faster than the first because the electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens.[2][8] This can lead to the haloform reaction in methyl ketones.[8] To avoid this, acid-catalyzed bromination is generally preferred for mono-bromination.

  • Under Acidic Conditions: While generally more selective for mono-bromination, using a large excess of the brominating agent or prolonged reaction times can still lead to di-bromination.[8] Use of approximately 1.0-1.1 equivalents of the brominating agent is recommended.

  • Control of Reagent Addition: Slow, dropwise addition of the bromine solution can help to maintain a low concentration of the brominating agent and improve selectivity.[9][10]

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.

Q3: My reaction is producing a mixture of regioisomers. How can I control the position of bromination on an unsymmetrical ketone?

A3: The regioselectivity of alpha-bromination is highly dependent on the reaction conditions.

  • Acid-Catalyzed (Thermodynamic Control): Under acidic conditions, the reaction proceeds through the more stable, more substituted enol intermediate. This results in the bromine being added to the more substituted alpha-carbon.[8][11]

  • Base-Catalyzed (Kinetic Control): Under basic conditions, the reaction proceeds via the kinetically favored enolate. The base will more rapidly remove the less sterically hindered proton, leading to bromination at the less substituted alpha-carbon.[8][11]

Q4: I am observing bromination on the aromatic ring of my aryl ketone. How can I prevent this?

A4: Ring bromination is a potential side reaction when the aromatic ring is activated with electron-donating groups.

  • Choice of Brominating Agent: Using NBS can sometimes be more selective for alpha-bromination over aromatic bromination compared to Br₂.

  • Reaction Conditions: The choice of solvent and catalyst can influence the selectivity. For instance, using acidic Al₂O₃ in methanol at reflux favors α-bromination of aralkyl ketones, while neutral Al₂O₃ in acetonitrile can lead to nuclear bromination if the ring is highly activated.[12]

  • Protecting Groups: In some cases, it may be necessary to protect the aromatic ring if it is highly activated.

Q5: The purification of my alpha-bromo ketone is difficult. What are some common challenges and solutions?

A5: Purification can be challenging due to the lachrymatory and irritating nature of alpha-bromo ketones, as well as separation from starting material and byproducts.

  • Separation from Starting Material: The polarity difference between the starting ketone and the alpha-bromo ketone can sometimes be small, making chromatographic separation difficult. Optimizing reaction conversion is the best strategy.

  • Removal of Succinimide (from NBS reactions): Succinimide, a byproduct of NBS reactions, can be removed by an aqueous workup (washing with water or sodium bicarbonate solution).[13] In some cases, filtration after dissolving the reaction mixture in a solvent like carbon tetrachloride can remove the insoluble succinimide.[13]

  • Decomposition: Alpha-bromo ketones can be unstable, and prolonged exposure to silica gel during chromatography can sometimes lead to decomposition. Minimizing the time on the column is advisable.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[14]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in alpha-bromination of ketones.

TroubleshootingWorkflow start Start: Alpha-Bromination Reaction check_conversion Check Reaction Conversion (TLC, GC/MS, NMR) start->check_conversion no_reaction Problem: No/Low Conversion check_conversion->no_reaction Low/None multiple_products Problem: Multiple Products check_conversion->multiple_products Complex Mixture workup Proceed to Workup & Purification check_conversion->workup Good Conversion check_reagents Verify Reagent Quality: - Freshly recrystallized NBS? - Anhydrous solvent? no_reaction->check_reagents check_catalyst Check Catalyst: - Correct amount? - Sufficiently acidic/basic? no_reaction->check_catalyst check_temp Adjust Temperature: - Increase for slow reaction - Decrease for selectivity no_reaction->check_temp polybromination Issue: Poly-bromination? multiple_products->polybromination regioisomers Issue: Regioisomers? multiple_products->regioisomers use_acid Solution: - Use acid catalysis - Use ~1 eq. Br agent - Slow addition polybromination->use_acid Yes control_conditions Solution: - Acidic -> more substituted - Basic -> less substituted regioisomers->control_conditions Yes

Caption: A workflow diagram for troubleshooting common alpha-bromination issues.

Reaction Condition and Yield Data

The following tables summarize various reaction conditions and their corresponding yields for the alpha-bromination of different ketones.

Table 1: Alpha-Bromination of Acetophenone Derivatives

SubstrateBrominating Agent/CatalystSolventTemperatureTime (h)Yield (%)Reference
AcetophenoneBr₂ / H₂SO₄-Room Temp497[15]
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic Acid90°C385[16]
4-TrifluoromethylacetophenonePyridine Hydrobromide PerbromideAcetic Acid90°C390[16]
4-MethoxyacetophenoneBr₂ / H₂SO₄-Room Temp1.5100[15]
AcetophenoneNBS / Acidic Al₂O₃MethanolReflux0.17-0.3389[12]
AcetophenoneBr₂ / HBr1,4-Dioxane20°C0.005 (20s)99[17]

Table 2: Alpha-Bromination of Cyclic and Acyclic Ketones with NBS/NH₄OAc

SubstrateSolventTemperatureTime (h)Yield (%)Reference
CyclohexanoneEt₂O25°C385[5][6][7]
CyclopentanoneEt₂O25°C382[5][6][7]
2-HeptanoneCCl₄80°C0.580[5][6][7]
3-PentanoneCCl₄80°C0.578[5][6][7]

Experimental Protocols

General Protocol for Acid-Catalyzed Alpha-Bromination of an Aryl Ketone (e.g., Acetophenone) with Bromine

This protocol is a synthesis of common procedures and should be adapted based on the specific substrate and laboratory safety protocols.

Materials:

  • Aryl ketone (e.g., Acetophenone)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aryl ketone (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath (0-5°C).

  • Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred ketone solution. The rate of addition should be controlled to maintain the temperature below 10°C. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water. If any unreacted bromine remains, add saturated sodium bisulfite solution dropwise until the color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alpha-bromo ketone.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel if necessary.

Signaling Pathways and Logical Relationships

Mechanism of Acid-Catalyzed Alpha-Bromination

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed alpha-bromination of a ketone.

AcidCatalyzedMechanism Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Rate-determining step) ProtonatedKetone->Enol - H⁺ BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ AlphaBromoKetone Alpha-Bromo Ketone BrominatedIntermediate->AlphaBromoKetone - H⁺

Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.

Factors Influencing Regioselectivity

This diagram shows the relationship between reaction conditions and the resulting regioselectivity in the bromination of unsymmetrical ketones.

Regioselectivity Start Unsymmetrical Ketone Acid_Conditions Acidic Conditions (e.g., HBr, AcOH) Start->Acid_Conditions Base_Conditions Basic Conditions (e.g., NaOH, NaOEt) Start->Base_Conditions Thermo_Control Thermodynamic Control Acid_Conditions->Thermo_Control Kinetic_Control Kinetic Control Base_Conditions->Kinetic_Control More_Substituted_Enol Forms More Stable, More Substituted Enol Thermo_Control->More_Substituted_Enol Less_Substituted_Enolate Forms Faster, Less Hindered Enolate Kinetic_Control->Less_Substituted_Enolate More_Substituted_Product Product: Bromination at More Substituted Alpha-Carbon More_Substituted_Enol->More_Substituted_Product Less_Substituted_Product Product: Bromination at Less Substituted Alpha-Carbon Less_Substituted_Enolate->Less_Substituted_Product

Caption: Control of regioselectivity in the alpha-bromination of ketones.

References

Optimizing reaction conditions for the synthesis of 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-1-(o-tolyl)ethanone

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the α-bromination of 2'-methylacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., NBS, Br₂) may have degraded. 2. Insufficient Catalyst: The acid catalyst may be absent or used in an insufficient amount. 3. Low Reaction Temperature: The temperature may be too low to initiate the reaction. 4. Deactivated Substrate: The presence of strong electron-withdrawing groups can hinder the reaction.1. Use a fresh, high-purity brominating agent. 2. Ensure the appropriate catalytic amount of a suitable acid (e.g., H₂SO₄, AlCl₃, p-TsOH) is used.[1][2][3] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Consider using a more potent brominating system or harsher reaction conditions, with careful monitoring for side products.[1]
Formation of Dibrominated Product 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of α,α-dibromo ketones.[1] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-bromination.1. Use a strict 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the 2'-methylacetophenone.[1] 2. Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed.
Bromination on the Aromatic Ring 1. Activated Aromatic Ring: The methyl group on the tolyl ring is an activating group, which can lead to electrophilic substitution on the ring. 2. Reaction Conditions: Certain conditions, especially with stronger Lewis acids, can favor ring bromination.1. Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS).[1] 2. Conduct the reaction under acidic conditions, which generally favors side-chain bromination.[1] Avoid using a large excess of Lewis acid catalyst.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or prolonged exposure to acid can cause the product to decompose. 2. Work-up Issues: The product may be sensitive to the work-up conditions.1. Maintain the recommended reaction temperature and quench the reaction promptly upon completion. 2. Perform the work-up at a lower temperature and avoid unnecessarily long exposure to acidic or basic conditions.
Difficult Purification 1. Presence of Multiple Byproducts: A non-optimized reaction can lead to a mixture of mono-, di-brominated, and ring-brominated products. 2. Oily Product: The product may not crystallize easily.1. Optimize the reaction conditions to maximize the yield of the desired product and minimize byproducts. 2. Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reactions are the formation of the dibrominated product, 2,2-dibromo-1-(o-tolyl)ethanone, and bromination on the aromatic ring. Over-bromination is often caused by using an excess of the brominating reagent.[1]

Q2: How can I selectively achieve monobromination at the α-position?

A2: To achieve selective monobromination, it is crucial to control the stoichiometry, using a 1:1 molar ratio of 2'-methylacetophenone to the brominating agent.[1] Using a milder brominating agent like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide can also improve selectivity.[1] Conducting the reaction under acidic conditions helps to suppress the rate of the second bromination.[1]

Q3: My reaction is resulting in bromination on the aromatic ring. How can I prevent this?

A3: Ring bromination can be minimized by avoiding harsh conditions and highly activating catalysts. The use of NBS as the brominating agent is generally more selective for the α-position over the aromatic ring.

Q4: What are the recommended reaction conditions for a selective and high-yield synthesis?

A4: For a selective synthesis, using pyridine hydrobromide perbromide in acetic acid at around 90°C for 3 hours has been shown to be effective for substituted acetophenones.[4][5] Alternatively, using NBS with a catalytic amount of p-toluenesulfonic acid under microwave irradiation can provide the product rapidly and with high selectivity.

Q5: What is the best way to purify the final product?

A5: If the crude product is a solid, recrystallization from a suitable solvent like ethanol is a common purification method.[1] If it is an oil or a mixture, column chromatography on silica gel is recommended.

Data Presentation: Comparison of Bromination Methods

The following table summarizes various reaction conditions for the α-bromination of acetophenone derivatives, providing a basis for optimizing the synthesis of this compound.

Starting MaterialBrominating Agent (Equivalents)SolventCatalystTemp. (°C)Time (h)Yield (%)Reference
4-HydroxyacetophenoneBr₂ (1.04)ChloroformH₂SO₄655Crude[2]
AcetophenoneNBS (1.0)PEG-400/Water-800.25-0.3390-95[6]
4-ChloroacetophenonePyridine Hydrobromide Perbromide (1.1)Acetic Acid-903>80[4][5]
AcetophenoneBr₂ (1.0)EtherAlCl₃ (cat.)Ice bath-88-96[3]
AcetophenoneNBS (1.2)MethanolAcidic Al₂O₃Reflux--[1]

Experimental Protocols

Method 1: Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a procedure for the bromination of substituted acetophenones and is recommended for its safety and selectivity.[4][5]

Materials:

  • 2'-Methylacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2'-methylacetophenone (10 mmol, 1.34 g) in glacial acetic acid (30 mL).

  • Add pyridine hydrobromide perbromide (11 mmol, 3.52 g) to the solution.

  • Attach a reflux condenser and place the flask on a stirring plate with a heating mantle.

  • Heat the reaction mixture to 90°C with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product.

  • Recrystallize the crude this compound from ethanol to obtain the purified product.

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method uses a milder brominating agent, which can be beneficial for selective α-bromination.

Materials:

  • 2'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or Acidic Alumina

  • Methanol or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

Procedure:

  • To a solution of 2'-methylacetophenone (10 mmol, 1.34 g) in methanol (20 mL) in a round-bottom flask, add a catalytic amount of p-TsOH (e.g., 0.1 mmol, 17 mg).

  • Add N-bromosuccinimide (10.5 mmol, 1.87 g) portion-wise over 10-15 minutes while stirring.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2'-methylacetophenone in solvent (e.g., Acetic Acid) B Add Brominating Agent (e.g., Pyridine Hydrobromide Perbromide) A->B 1.1 eq. C Heat to 90°C with stirring B->C 3 hours D Monitor reaction by TLC C->D D->C Incomplete reaction E Quench reaction (e.g., ice-water) D->E Reaction complete F Filter and wash crude product E->F G Recrystallize or perform column chromatography F->G H Characterize pure product (NMR, MS, etc.) G->H

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic Start Unsatisfactory Bromination Result OverBrom Over-bromination? Start->OverBrom RingBrom Ring Bromination? OverBrom->RingBrom No Sol_OverBrom Reduce brominating agent stoichiometry to 1:1. Monitor reaction time closely. OverBrom->Sol_OverBrom Yes NoReaction Low/No Reaction? RingBrom->NoReaction No Sol_RingBrom Use milder brominating agent (NBS). Use acidic conditions. RingBrom->Sol_RingBrom Yes Sol_NoReaction Check reagent activity. Increase temperature. Add acid catalyst. NoReaction->Sol_NoReaction Yes

Caption: Troubleshooting logic for the bromination of 2'-methylacetophenone.

References

Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. These resources are designed to address specific issues that may be encountered during the removal of unreacted bromine from a reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent added.2. Poor mixing between the organic and aqueous layers.3. The quenching solution may have degraded over time.1. Add more of the quenching solution in small portions until the color disappears.[1] A patch test on a small sample can help determine if more quencher is needed.[1]2. Increase the stirring speed to ensure thorough mixing of the two phases.[1]3. Prepare a fresh solution of the quenching agent.[1]
Formation of a solid precipitate (elemental sulfur) during quenching. This commonly occurs when using sodium thiosulfate under acidic conditions, as the thiosulfate decomposes.[1]1. Adjust the pH of the reaction mixture by neutralizing or slightly basifying it with a reagent like sodium bicarbonate before or during the addition of sodium thiosulfate.[1]2. Use an alternative quenching agent that is less prone to forming sulfur in acidic media, such as sodium bisulfite or sodium sulfite.[1]3. If sulfur has already formed, it can often be removed by filtering the mixture through Celite.[1]
The quenching reaction is violently exothermic and difficult to control. 1. The concentrations of bromine or the quenching agent are too high.2. The quenching agent is being added too quickly.1. Cool the reaction mixture using an ice bath before and during the addition of the quenching agent.[1]2. Add the quenching agent slowly, either dropwise or in small portions, to manage the heat generated.[1][2]
Product degradation during quenching. The chosen quenching agent or the resulting pH change is incompatible with the product's stability.1. Select a quenching agent that is compatible with your product's stability. For instance, if your product is sensitive to base, avoid using strong bases like sodium hydroxide for quenching.[3]
Difficulty in separating the quenching agent's byproducts from the desired product. An organic quenching agent, such as cyclohexene, was used, and the resulting dibrominated byproduct is soluble in the organic layer.1. If using an organic quenching agent, be prepared to use purification techniques like chromatography or distillation to separate the brominated byproduct from your desired compound.[3] Aqueous solutions of inorganic salts are generally easier to remove through simple water extractions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching excess bromine?

A1: The most common methods involve the use of aqueous solutions of reducing agents to convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1] Frequently used quenching agents include:

  • Sodium thiosulfate (Na₂S₂O₃): A very common and effective method.[3][4]

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions.[1][3]

  • Sodium sulfite (Na₂SO₃): Another effective reducing agent that can prevent the precipitation of sulfur.[3]

  • Unsaturated hydrocarbons like cyclohexene can also be used, which react with bromine via an addition reaction.[3]

Q2: How do I choose the right quenching agent for my reaction?

A2: The selection of a suitable quenching agent depends on several factors, including your product's stability and the reaction conditions. For example, if your reaction is conducted under acidic conditions, using sodium thiosulfate might lead to the formation of elemental sulfur.[1] In such cases, sodium bisulfite or sodium sulfite are better alternatives.[1] If your product is sensitive to basic conditions, you should avoid using quenching agents like sodium hydroxide.[3] The ease of removing byproducts is also a consideration; inorganic salts from aqueous quenchers are typically removed by washing with water, whereas the product of an organic quencher like cyclohexene will remain in the organic layer and may necessitate purification by chromatography or distillation.[3]

Q3: What are the essential safety precautions when working with bromine?

A3: Bromine is a highly toxic, corrosive, and volatile substance that requires careful handling in a well-ventilated fume hood.[5][6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[5][8] It is also crucial to have a quenching solution, like a saturated solution of sodium thiosulfate, readily available in case of a spill.[5][9]

Q4: What are the visual indicators of a complete quench?

A4: The most apparent visual cue for a complete quench is the disappearance of the characteristic red-brown color of bromine, resulting in a colorless or pale yellow solution.[1][2]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[3]2:1Can form elemental sulfur under acidic conditions.[1][3]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[3]1:1A good alternative to thiosulfate in acidic media.[3]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[2]1:2Often used interchangeably with sodium bisulfite.
Sodium Sulfite Na₂SO₃200 g/L aqueous solution1:1Effective and helps to avoid sulfur precipitation.[3]
Cyclohexene C₆H₁₀Neat or in a solvent1:1The resulting dibrominated product remains in the organic layer.[3]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]

  • Quenching Procedure: a. If the reaction was performed at an elevated temperature, cool the reaction mixture in an ice bath.[3] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[3] c. Continue adding the quenching solution until the red-brown color of bromine dissipates, and the solution becomes colorless.[1][3] d. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer.[1] e. Wash the organic layer with water and then with brine.[1][3] f. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[3] g. Filter to remove the drying agent and concentrate the organic layer in vacuo to isolate the product.[3]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with continuous stirring until no more solid dissolves.[1][3]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature.[1] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is no longer visible.[1] d. Separate the layers and wash the organic layer with water and then with brine.[1] e. Dry the organic layer over a suitable drying agent and filter.[1] f. Remove the solvent under reduced pressure.[1]

Visualizations

Bromine_Quenching_Workflow start Reaction Mixture with Excess Bromine check_acidity Is the reaction mixture acidic? start->check_acidity thiosulfate Use Sodium Thiosulfate (e.g., 10% aq. solution) check_acidity->thiosulfate No bisulfite Use Sodium Bisulfite or Sodium Sulfite solution check_acidity->bisulfite Yes add_quencher Slowly add quencher with vigorous stirring thiosulfate->add_quencher bisulfite->add_quencher color_check Is the bromine color gone? add_quencher->color_check color_check->add_quencher No workup Aqueous Workup: - Separate layers - Wash with water/brine - Dry organic layer color_check->workup Yes end Isolated Product workup->end

Caption: Decision workflow for selecting a bromine quenching agent.

Troubleshooting_Logic start Problem Encountered During Bromine Removal persistent_color Persistent Bromine Color start->persistent_color precipitate Solid Precipitate Forms start->precipitate exotherm Uncontrolled Exotherm start->exotherm solution_color 1. Add more quenching agent 2. Increase stirring 3. Prepare fresh solution persistent_color->solution_color solution_precipitate 1. Adjust pH to be neutral/basic 2. Use alternative quencher (bisulfite) 3. Filter through Celite precipitate->solution_precipitate solution_exotherm 1. Cool reaction mixture (ice bath) 2. Add quenching agent slowly exotherm->solution_exotherm

Caption: Troubleshooting logic for common bromine quenching issues.

References

Managing the lachrymatory effects of 2-Bromo-1-(o-tolyl)ethanone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory effects and safely conducting the synthesis of 2-Bromo-1-(o-tolyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a lachrymator?

A1: this compound is an organic compound and a halogenated derivative of acetophenone. Like other α-haloketones, it is a potent lachrymator, meaning it is an irritant that causes tearing, eye pain, and respiratory irritation.[1][2][3] Its lachrymatory properties are due to the reactivity of the α-bromo ketone functional group, which can alkylate biological nucleophiles, such as enzymes and proteins in the eye and respiratory tract, leading to a rapid irritant response.[3]

Q2: What are the primary hazards associated with the synthesis of this compound?

A2: The primary hazards include:

  • Severe Eye Irritation: Direct contact with vapors or aerosols can cause intense pain, excessive tearing, and temporary blindness.[4][5]

  • Skin Irritation and Burns: The compound can cause skin irritation, and prolonged contact may lead to chemical burns.[6][7]

  • Respiratory Tract Irritation: Inhalation of vapors can lead to coughing, a choking sensation, and chest tightness.[5][6]

  • Corrosive Reagents: The synthesis often involves corrosive materials like bromine or hydrobromic acid.

Q3: What immediate actions should be taken in case of accidental exposure?

A3:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1][6][8]

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical help.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Strong lachrymatory effect in the lab Inadequate ventilation; Leaks in the experimental setup; Improper handling techniques.Ensure the synthesis is conducted in a certified chemical fume hood with proper airflow. Check all joints and connections in your apparatus for a secure seal. Handle the material with care, avoiding rapid movements that could cause splashing or aerosolization.
Low product yield Incomplete reaction; Sub-optimal reaction temperature; Insufficient reaction time; Impure starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction temperature; for α-bromination of acetophenones, temperatures around 90°C can be effective.[9] Ensure the reaction runs for a sufficient duration, typically 3-5 hours.[9][10] Use pure, dry starting materials and solvents.
Formation of di-brominated byproducts Excess brominating agent.Use a controlled molar ratio of the brominating agent to the starting material (typically around 1.0:1.1).[9]
Bromination of the aromatic ring Presence of a Lewis acid catalyst (e.g., FeBr₃) and incorrect reaction conditions.For α-bromination, avoid using Lewis acid catalysts that promote aromatic substitution. The reaction should favor the enol or enolate intermediate, which is more nucleophilic at the α-carbon than the deactivated aromatic ring.[11]
Product discoloration upon standing Presence of residual hydrogen bromide or other impurities.After the reaction, thoroughly wash the crude product to remove any acidic residue. Recrystallization from an appropriate solvent can help purify the product and improve its stability.[2]

Physicochemical and Safety Data

The following table summarizes key data for isomers of 2-Bromo-1-(tolyl)ethanone, which are expected to have similar properties to the ortho isomer.

Property 2-Bromo-1-(m-tolyl)ethanone 2-Bromo-1-(p-tolyl)ethanone
CAS Number 51012-64-7[12]619-41-0[13][14][15]
Molecular Formula C₉H₉BrO[12]C₉H₉BrO[13][16]
Molecular Weight 213.07 g/mol [12]213.07 g/mol [15]
Melting Point 47-48 °C[12]45-49 °C[15]
Boiling Point 263.9 °C at 760 mmHg[12]238-239 °C[15]
Flash Point 74.6 °C[12]229 °F (109.4 °C)[15]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[12]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[17]
Precautionary Statements P260, P264, P270, P280, P301+P330+P331, P304+P340, P363, P405, P501[12]P261, P264, P271, P280, P302+P352, P305+P351+P338[15]

Experimental Protocols

Synthesis of this compound via Bromination

This protocol is a general procedure for the α-bromination of an acetophenone derivative and should be adapted and optimized for 2-methylacetophenone.

Materials:

  • 2-Methylacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or other suitable solvent (e.g., chloroform)[10][18]

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Dissolving the Starting Material: Dissolve 2-methylacetophenone in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Brominating Agent: Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, to the stirred solution of the ketone. Maintain the temperature as required by the specific procedure (some protocols may run at room temperature, while others may require heating).[9]

  • Reaction: Stir the reaction mixture at the appropriate temperature for several hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water. If bromine was used, you may need to add a reducing agent (e.g., sodium bisulfite solution) to quench any excess bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to obtain the final product.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification setup Reaction Setup in Fume Hood dissolve Dissolve 2-Methylacetophenone setup->dissolve add_br Add Brominating Agent dissolve->add_br react Stir and Heat add_br->react quench Quench Reaction react->quench TLC Monitoring extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify final_product This compound purify->final_product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

ppe_protocol cluster_ppe Required Personal Protective Equipment (PPE) lab Laboratory Environment fume_hood Chemical Fume Hood lab->fume_hood Essential Engineering Control goggles Chemical Splash Goggles & Face Shield gloves Chemical-Resistant Gloves (e.g., Nitrile) lab_coat Flame-Resistant Lab Coat clothing Full-Length Pants and Closed-Toe Shoes

Caption: Personal Protective Equipment (PPE) for handling lachrymatory agents.

emergency_response cluster_actions Immediate Actions exposure Accidental Exposure remove Remove from Exposure Source exposure->remove flush Flush Affected Area (Eyes/Skin) decontaminate Remove Contaminated Clothing seek_medical Seek Immediate Medical Attention

Caption: Emergency response protocol for accidental exposure.

References

Technical Support Center: N-Bromosuccinimide (NBS) Reaction Quenching and Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for quenching reactions involving N-bromosuccinimide (NBS) and subsequent workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary species that need to be removed after a reaction with NBS?

The main impurities to remove are unreacted N-Bromosuccinimide (NBS) and the succinimide byproduct.[1] Depending on the specific reaction conditions and substrate, side-products from over-bromination may also be present.[2]

Q2: Why is it crucial to quench and remove excess NBS?

Quenching is a critical first step to neutralize the reactive excess NBS.[1] Unreacted NBS is a reactive reagent that can interfere with subsequent synthetic steps.[2] Residual NBS and its byproduct, succinimide, will contaminate the final product, affecting its purity and potentially interfering with analytical characterization and biological assays.[2]

Q3: What are the most common methods for quenching excess NBS?

Excess NBS is typically quenched by adding a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃) are commonly used to reduce NBS to the more benign succinimide.[1][2]

Q4: How do I choose the best method for removing the succinimide byproduct?

The optimal method depends on the properties of your desired product.[1] The primary strategies include:

  • Aqueous Wash/Extraction: Succinimide has moderate water solubility. Washing the organic layer with water, brine, or a saturated sodium bicarbonate solution can effectively remove it.[1][3]

  • Filtration/Precipitation: If the reaction is conducted in a non-polar solvent where succinimide has low solubility (e.g., chloroform, carbon tetrachloride, hexane), it may precipitate and can be removed by filtration.[1][2][3]

  • Silica Gel Column Chromatography: This can be used for purification, but succinimide can sometimes co-elute with the product.[1][2]

  • Recrystallization: This can be an effective purification technique, although succinimide may sometimes co-crystallize with the desired product.[2]

Q5: My product is sensitive to base. How can I remove succinimide without using a basic wash?

If your product contains base-labile functional groups (e.g., esters), you should avoid washes with strong bases like NaOH or even milder bases like sodium bicarbonate.[1][2] In this scenario, consider the following options:

  • Repeated Water or Brine Washes: Multiple washes with deionized water or brine can gradually remove the succinimide.[1]

  • Filtration: If applicable, precipitating the succinimide from a non-polar solvent is a good alternative.[1][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Yellow/orange color persists after quenching. Insufficient quenching agent was added to neutralize all excess NBS or bromine.Continue to add the quenching solution dropwise until the color disappears. A 10% aqueous solution of sodium thiosulfate is commonly used for this purpose.[5]
A solid precipitate (elemental sulfur) forms during quenching with sodium thiosulfate. The reaction mixture is acidic. Sodium thiosulfate can decompose under acidic conditions to form solid sulfur.[5][6]To prevent sulfur formation, ensure the reaction mixture is neutral or slightly basic before adding the sodium thiosulfate solution. This can be achieved by first washing with a saturated aqueous solution of sodium bicarbonate.[5]
An emulsion forms during aqueous extraction. Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM).[2]- Gently swirl the separatory funnel instead of shaking vigorously.[2][5] - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[2] - Filter the entire mixture through a pad of Celite®.[2]
Succinimide remains in the organic layer after aqueous washing. Insufficient volume or number of washes. Succinimide has good water solubility, but multiple extractions are often necessary for complete removal.[2][4]- Increase the volume of the aqueous wash; a general guideline is to use a volume of aqueous solution equal to the volume of the organic layer for each wash.[2] - Increase the number of washes to at least 2-3.[2] - Use a saturated sodium bicarbonate (NaHCO₃) solution if your product is base-stable. The basic conditions deprotonate the succinimide, increasing its aqueous solubility.[1][2]
The desired product is lost during the aqueous wash. The product has significant polarity and partitions into the aqueous layer.[2]- Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase.[2] - Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2] - If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[2]
Succinimide co-elutes with the product during column chromatography. The product and succinimide have similar polarities.[1]- Perform a thorough aqueous workup to remove the bulk of the succinimide before chromatography.[1] - Adjust the solvent system for chromatography; sometimes a less polar eluent can improve separation.[1] - A short plug of silica gel may be used to filter out a significant amount of succinimide before the main column.[1]

Quenching Agent Comparison

Quenching Agent Typical Concentration Observations & Notes Potential Issues
Sodium Thiosulfate (Na₂S₂O₃) 10% aqueous solution[5]The reddish-brown or yellow color of bromine/NBS disappears, resulting in a colorless solution.[5]Can form elemental sulfur under acidic conditions.[5][6][7]
Sodium Sulfite (Na₂SO₃) Saturated aqueous solutionEffective for quenching unreacted bromine/NBS.[1][5]Can generate sulfur dioxide (SO₂) gas under acidic conditions.[1][6]
Sodium Bisulfite (NaHSO₃) / Sodium Metabisulfite (Na₂S₂O₅) Saturated aqueous solution / 1.32 M aqueous solution[8]The reaction mixture turns pale yellow as excess bromine/NBS is quenched.[5]Sodium bisulfite is acidic and may not be suitable for all applications.[9]
Saturated Sodium Bicarbonate (NaHCO₃) Saturated aqueous solution[10][11]Can neutralize acidic byproducts and also reacts with bromine.[5] Often used prior to a thiosulfate quench.[5]May not be sufficient to quench large amounts of NBS on its own. Primarily used for pH adjustment and succinimide removal.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Quenching Excess NBS

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.[2]

  • Cooling: Cool the reaction mixture to room temperature. For exothermic quenching, an ice bath may be necessary.[2][5]

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring. Continue addition until the yellow color of bromine disappears.[2]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[2]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove succinimide, followed by a wash with water and finally with brine.[2][3]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[2]

Protocol 2: Filtration of Succinimide in a Non-Polar Solvent

This protocol is applicable when the bromination reaction is conducted in a solvent in which succinimide has low solubility, such as chloroform or carbon tetrachloride.[2][3]

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of succinimide.[2]

  • Quenching (if necessary): If excess NBS is present, a minimal amount of a reducing agent may be added, though often the workup is designed to handle this.

  • Filtration: Filter the cold reaction mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated succinimide. A filter aid like Celite® can be used to improve the filtration of fine particles.[2]

  • Washing: Wash the collected solid with a small amount of the cold, non-polar solvent.

  • Concentration: The filtrate, containing the desired product, can then be concentrated under reduced pressure.

  • Further Purification: An aqueous workup as described in Protocol 1 may still be necessary to remove any remaining succinimide and other impurities.

Workflow and Decision-Making Diagrams

G start Reaction Complete check_excess_NBS Excess NBS Present? start->check_excess_NBS quench Quench with Reducing Agent (e.g., Na2S2O3, NaHSO3) check_excess_NBS->quench Yes workup Proceed to Workup check_excess_NBS->workup No quench->workup

Caption: Initial quenching decision workflow for NBS reactions.

G start Select Succinimide Removal Method product_stability Is the product base-stable? start->product_stability aqueous_wash_base Aqueous Wash (H2O, NaHCO3, Brine) product_stability->aqueous_wash_base Yes aqueous_wash_neutral Aqueous Wash (H2O, Brine) product_stability->aqueous_wash_neutral No solvent_choice Is product soluble in a non-polar solvent? filtration Precipitate and Filter Succinimide solvent_choice->filtration Yes chromatography Purify via Column Chromatography solvent_choice->chromatography No aqueous_wash_base->chromatography aqueous_wash_neutral->solvent_choice filtration->chromatography To further purify

Caption: Decision tree for selecting a suitable succinimide removal strategy.

References

Technical Support Center: Solvent Effects on Acetophenone Bromination Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of acetophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on controlling the outcome of this important reaction. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of acetophenone bromination?

A1: The bromination of acetophenone can yield two main constitutional isomers: α-bromoacetophenone (side-chain bromination) and one or more isomers of bromoacetophenone where the bromine is substituted on the aromatic ring (ring bromination), most commonly at the meta-position due to the deactivating effect of the acetyl group. The desired product is typically α-bromoacetophenone, a key intermediate in the synthesis of many pharmaceuticals.[1]

Q2: How does the choice of solvent influence the regioselectivity of acetophenone bromination?

A2: The solvent plays a critical role in determining the regioselectivity of the reaction. Polar protic solvents, such as methanol and acetic acid, can facilitate the formation of the enol intermediate necessary for α-bromination.[2] Aprotic solvents can also be used, and their polarity can influence the reaction pathway. For instance, bromination with N-bromosuccinimide (NBS) in methanol at reflux favors the formation of α-monobrominated products, while in acetonitrile at reflux, nuclear (ring) bromination can occur.[3]

Q3: What is the underlying mechanism of α-bromination of acetophenone?

A3: Under acidic conditions, the α-bromination of acetophenone proceeds through a three-step mechanism. First, the carbonyl oxygen is protonated by an acid catalyst. This is followed by a slow, rate-determining deprotonation at the α-carbon to form a nucleophilic enol intermediate. Finally, the enol attacks molecular bromine in a fast step to yield the α-bromoacetophenone and regenerate the acid catalyst.

Q4: Can reaction conditions other than the solvent affect the regioselectivity?

A4: Yes, several factors besides the solvent can influence the outcome. The choice of brominating agent (e.g., Br₂, NBS, pyridine hydrobromide perbromide), the presence and amount of a catalyst (like AlCl₃), and the reaction temperature can all affect the product distribution.[1][4] For example, using a catalytic amount of AlCl₃ can favor α-bromination, while an excess of AlCl₃ can promote ring bromination.[4]

Q5: What is the difference between kinetic and thermodynamic control in this reaction?

A5: Kinetic and thermodynamic control refer to conditions that favor the formation of the product that is formed fastest (kinetic product) versus the most stable product (thermodynamic product). In the context of competing α- and ring-bromination pathways, the reaction conditions (including solvent and temperature) will dictate which product is favored by influencing the activation energies of the respective pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of α-bromoacetophenone - Incomplete reaction. - Sub-optimal solvent choice. - Deactivated aromatic ring.- Monitor the reaction by TLC to ensure completion. - Consult the data table below to select a solvent that provides a higher yield, such as methanol or dichloromethane.[3][5] - For deactivated substrates, consider using a more reactive brominating agent or harsher reaction conditions, while carefully monitoring for side reactions.
Formation of di- or poly-brominated products - Excess of the brominating agent. - Prolonged reaction time or high temperature.- Use a stoichiometric amount or a slight deficit of the brominating agent. - Optimize the reaction time and temperature by monitoring the reaction progress closely.
Significant formation of ring-brominated byproducts - Highly activated aromatic ring. - Reaction conditions favoring electrophilic aromatic substitution.- If the acetophenone substrate has electron-donating groups, consider protecting them to reduce the ring's nucleophilicity.[2] - Use conditions that favor α-bromination, such as specific solvent choices (e.g., methanol with NBS) and avoiding strong Lewis acid catalysts in excess.[3][4]
Reaction does not start - Insufficient activation of the brominating agent. - Very low reaction temperature.- For reactions with Br₂, a small amount of an acid catalyst can be beneficial. - Ensure the reaction temperature is appropriate for the chosen solvent and brominating agent.

Data Presentation

Table 1: Effect of Solvent on the Yield of α-Bromoacetophenone using NBS

SolventYield (%)Reference
Methanol (MeOH)89[3]
Dichloromethane (CH₂Cl₂)Excellent Selectivity[5]
Ethanol (EtOH)74[3]
Tetrahydrofuran (THF)56[3]
Chloroform (CHCl₃)55[3]
Acetonitrile (CH₃CN)51[3]
n-HexaneSignificantly Lower Yields[5]
Water (H₂O)15[3]

Note: The study using dichloromethane noted excellent selectivity for the monobromo product without quantifying the yield in the same manner as the other solvents.[5]

Experimental Protocols

Protocol 1: α-Bromination of Acetophenone in Methanol

This protocol is adapted from a procedure for the bromination of acetophenone derivatives.[2]

Materials:

  • Acetophenone

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Bromine

Procedure:

  • Dissolve acetophenone (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in methanol dropwise while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: α-Bromination of Acetophenone in Acetic Acid

This protocol is a general procedure for the bromination of substituted acetophenones.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • Dissolve acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1 equivalent) dropwise with stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Visualizations

Reaction Mechanism and Solvent Influence

G Mechanism of α-Bromination and Competing Ring Bromination cluster_alpha α-Bromination Pathway cluster_ring Ring Bromination Pathway A Acetophenone B Enol Intermediate A->B + H⁺, -H⁺ (rate-determining) C α-Bromoacetophenone (Kinetic Product) B->C + Br₂ S1 Polar Protic Solvents (e.g., Methanol, Acetic Acid) Stabilize the enol intermediate S1->B D Acetophenone E Arenium Ion Intermediate D->E + Br₂ + Lewis Acid (optional) F m-Bromoacetophenone (Thermodynamic Product) E->F - H⁺ S2 Aprotic/Less Polar Solvents May favor this pathway, especially with strong Lewis acids S2->E

Caption: Competing pathways in acetophenone bromination.

Experimental Workflow

G General Experimental Workflow for Acetophenone Bromination start Start dissolve Dissolve Acetophenone in Chosen Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0-20 °C) dissolve->cool add_br Slowly Add Brominating Agent cool->add_br react Stir at Controlled Temperature add_br->react monitor Monitor by TLC react->monitor workup Reaction Workup (Quench, Extract/Filter) monitor->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify product Pure Bromoacetophenone purify->product

Caption: A typical experimental workflow for the bromination of acetophenone.

Troubleshooting Logic

G Troubleshooting Decision Tree for Acetophenone Bromination start Unsatisfactory Result q_yield Low Yield? start->q_yield q_regio Incorrect Regioselectivity? (Ring Bromination) q_yield->q_regio No sol_yield Optimize Solvent and Temperature. Check for substrate deactivation. q_yield->sol_yield Yes q_over Over-bromination? q_regio->q_over No sol_regio Change solvent to favor α-bromination (e.g., MeOH). Protect activating groups on the ring if present. q_regio->sol_regio Yes sol_over Reduce stoichiometry of brominating agent. Lower reaction temperature and time. q_over->sol_over Yes end Successful Bromination q_over->end No

Caption: A decision tree for troubleshooting common issues in acetophenone bromination.

References

Validation & Comparative

Comparing reactivity of ortho, meta, and para-tolyl ethanone bromination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Tolyl Ethanone in Acid-Catalyzed Bromination

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structural isomers is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-tolyl ethanone (also known as methylacetophenone isomers) towards acid-catalyzed alpha-bromination. The comparison is based on established principles of physical organic chemistry, supported by an analysis of electronic and steric effects.

Introduction to a-Bromination of Aryl Ketones

The alpha-bromination of acetophenone and its derivatives is a fundamental transformation in organic synthesis, yielding valuable α-bromo ketone intermediates. Under acidic conditions, the reaction proceeds through a rate-determining enolization step, followed by a rapid reaction of the enol with bromine.[1] Consequently, the overall reaction rate is governed by the rate of enol formation, which is highly sensitive to the electronic and steric environment of the ketone. The electron-donating or withdrawing nature of substituents on the aromatic ring, as well as their position, can significantly influence the acidity of the α-hydrogens and the stability of the enol intermediate, thereby altering the reaction rate.

Comparison of Reactivity

The reactivity of the tolyl ethanone isomers towards acid-catalyzed bromination is primarily dictated by the electronic and steric effects of the methyl group substituent on the aromatic ring. The methyl group is an electron-donating group, which generally deactivates the molecule towards enolization by increasing the electron density at the carbonyl group and decreasing the acidity of the α-protons. However, the magnitude of this effect and the interplay with steric factors differ for each isomer.

Based on these principles, the predicted order of reactivity is:

Meta-Tolyl Ethanone > Para-Tolyl Ethanone > Ortho-Tolyl Ethanone

IsomerSubstituent PositionElectronic EffectSteric EffectPredicted Relative Reactivity
Ortho-Tolyl Ethanone OrthoElectron-donating (Inductive & Hyperconjugation)Significant steric hindrance to proton abstraction and potential disruption of carbonyl-ring coplanarity.Lowest
Meta-Tolyl Ethanone MetaWeakly electron-donating (Primarily Inductive)NegligibleHighest
Para-Tolyl Ethanone ParaStrongly electron-donating (Inductive & Hyperconjugation)NegligibleIntermediate

Detailed Explanation of Reactivity Differences

Meta-Tolyl Ethanone: The methyl group in the meta position exerts a weak electron-donating inductive effect. Due to its position, it cannot donate electrons into the carbonyl group via resonance (hyperconjugation). This results in the least deactivation among the three isomers, making the α-hydrogens of meta-tolyl ethanone the most acidic and the molecule the most reactive towards enolization and subsequent bromination.

Para-Tolyl Ethanone: In the para position, the methyl group exerts both an electron-donating inductive effect and a more significant electron-donating hyperconjugation effect. This strong overall electron-donating character increases the electron density on the carbonyl group more effectively than the meta-substituent, thereby reducing the acidity of the α-hydrogens and slowing down the rate of enolization. Consequently, para-tolyl ethanone is less reactive than its meta counterpart.

Ortho-Tolyl Ethanone: The ortho isomer is subject to a combination of electronic and steric effects. Electronically, the ortho-methyl group is expected to be strongly electron-donating, similar to the para isomer. However, the primary differentiating factor is steric hindrance. The proximity of the methyl group to the acetyl group can impede the approach of a base to abstract an α-proton, which is a crucial step in enolization.[2] Furthermore, steric repulsion between the ortho-methyl and the acetyl group may force the acetyl group out of the plane of the benzene ring. This disruption in planarity would reduce the electronic communication between the aromatic ring and the carbonyl group, which could have a complex effect on reactivity. However, the steric hindrance to proton abstraction is generally considered the dominant factor, leading to the lowest reactivity among the three isomers.

Experimental Protocols

The following are general experimental protocols for the α-bromination of acetophenone derivatives, which can be adapted for ortho-, meta-, and para-tolyl ethanone.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid

This method is often preferred for its ease of handling of the brominating agent.[3][4]

Materials:

  • Tolyl ethanone isomer (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Glacial Acetic Acid (50 mL)

  • Dichloromethane (for extraction)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tolyl ethanone isomer (10 mmol) in 50 mL of glacial acetic acid.

  • To the stirred solution, add N-Bromosuccinimide (12 mmol).

  • Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 150 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol utilizes a solid, stable source of bromine.[5]

Materials:

  • Tolyl ethanone isomer (5.0 mmol)

  • Pyridine hydrobromide perbromide (5.5 mmol)

  • Acetic acid (20 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium carbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine the tolyl ethanone isomer (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.

  • Stir the reaction mixture at 90°C. Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into an ice water bath (50 mL) and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic phase sequentially with saturated sodium carbonate solution (30 mL) and saturated saline solution (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.

  • The crude product can be purified by recrystallization.

Visualization of Reactivity Principles

The following diagram illustrates the logical relationship between the substituent position and the factors influencing the reactivity of the tolyl ethanone isomers towards acid-catalyzed bromination.

G ortho Ortho-Tolyl Ethanone electronic Electronic Effects (Inductive & Hyperconjugation) ortho->electronic Strongly e- donating steric Steric Effects (Hindrance) ortho->steric Significant meta Meta-Tolyl Ethanone meta->electronic Weakly e- donating meta->steric Negligible para Para-Tolyl Ethanone para->electronic Strongly e- donating para->steric Negligible reactivity_high Highest Reactivity electronic->reactivity_high Least deactivation reactivity_med Intermediate Reactivity electronic->reactivity_med Strong deactivation reactivity_low Lowest Reactivity steric->reactivity_low Dominant factor

Caption: Factors influencing the bromination reactivity of tolyl ethanone isomers.

References

A Comparative Guide to the Synthesis and Reactivity of 2-Bromo-1-(o-tolyl)ethanone and 2-Chloro-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, α-halo ketones are pivotal intermediates, prized for their dual reactivity at the carbonyl carbon and the halogen-bearing α-carbon. This guide provides a comparative analysis of two such reagents: 2-Bromo-1-(o-tolyl)ethanone and 2-Chloro-1-(o-tolyl)ethanone. The selection between these two synthons is often a critical decision in the synthesis of pharmaceuticals and other fine chemicals, influenced by factors such as reactivity, cost, and stability. This document aims to provide an objective comparison, supported by available experimental data and established chemical principles, to aid researchers in making informed decisions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-Chloro-1-(o-tolyl)ethanone is presented below. It is important to note that while data for the para- and meta-isomers are more readily available, the data for the ortho-isomers are less common in the literature. The values presented are based on available data and estimations.

PropertyThis compound2-Chloro-1-(o-tolyl)ethanone
Molecular Formula C₉H₉BrOC₉H₉ClO
Molecular Weight 213.07 g/mol 168.62 g/mol
Appearance White to pale yellow crystalline solidColorless to pale yellow liquid/solid
Melting Point Data not readily available for ortho-isomer. (p-isomer: 49-51 °C)Data not readily available for ortho-isomer. (p-isomer: 57.5 °C)[1][2]
Boiling Point Data not readily available for ortho-isomer.Data not readily available for ortho-isomer. (p-isomer: ~238 °C, est.)[1][2]
Reactivity Generally more reactiveGenerally less reactive
Stability Less stable, potential lachrymatorMore stable
Cost Generally more expensiveGenerally less expensive

Synthesis of 2-Halo-1-(o-tolyl)ethanones

The synthetic routes to this compound and 2-Chloro-1-(o-tolyl)ethanone are distinct, each with its own advantages and considerations.

Synthesis of this compound

The most common method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone. For this compound, this involves the bromination of 1-(o-tolyl)ethanone. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being a popular choice for its selectivity and milder reaction conditions compared to elemental bromine.

1-(o-tolyl)ethanone 1-(o-tolyl)ethanone This compound This compound 1-(o-tolyl)ethanone->this compound NBS, Catalyst, Solvent

Caption: Synthesis of this compound.

A general experimental protocol for a similar transformation using ultrasound has been reported for the para-isomer, which can be adapted for the ortho-isomer.[3]

Synthesis of 2-Chloro-1-(o-tolyl)ethanone

2-Chloro-1-(o-tolyl)ethanone is typically synthesized via a Friedel-Crafts acylation reaction between toluene and chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method directly introduces the chloroacetyl group onto the aromatic ring. The ortho-isomer is generally obtained as a minor product compared to the para-isomer due to steric hindrance.

Toluene Toluene 2-Chloro-1-(o-tolyl)ethanone 2-Chloro-1-(o-tolyl)ethanone Toluene->2-Chloro-1-(o-tolyl)ethanone Chloroacetyl chloride, AlCl3

Caption: Synthesis of 2-Chloro-1-(o-tolyl)ethanone.

A detailed experimental protocol for the synthesis of the para-isomer is available and can be adapted, though separation of the ortho-isomer would be a necessary purification step.[1][2]

Reactivity Comparison in Nucleophilic Substitution Reactions

The primary utility of α-halo ketones in synthesis lies in their susceptibility to nucleophilic substitution at the α-carbon. The nature of the halogen atom significantly influences the reactivity of the substrate in these Sₙ2 reactions.

General Principles of Reactivity

In Sₙ2 reactions, the rate-determining step involves the attack of a nucleophile on the electrophilic carbon and the simultaneous departure of the leaving group. The reactivity of the leaving group is inversely related to its basicity. Bromide is a better leaving group than chloride because it is a weaker base. Consequently, This compound is expected to be more reactive towards nucleophiles than 2-chloro-1-(o-tolyl)ethanone .

This enhanced reactivity of the bromo-compound can lead to faster reaction times and milder reaction conditions. However, it can also be associated with lower stability and a higher propensity for side reactions.

cluster_0 Reactivity in SN2 Reactions This compound This compound Faster Reaction Rate Faster Reaction Rate This compound->Faster Reaction Rate 2-Chloro-1-(o-tolyl)ethanone 2-Chloro-1-(o-tolyl)ethanone Slower Reaction Rate Slower Reaction Rate 2-Chloro-1-(o-tolyl)ethanone->Slower Reaction Rate Milder Conditions Milder Conditions Faster Reaction Rate->Milder Conditions Harsher Conditions Harsher Conditions Slower Reaction Rate->Harsher Conditions Potential for Higher Selectivity Potential for Higher Selectivity Milder Conditions->Potential for Higher Selectivity Potential for Side Reactions Potential for Side Reactions Harsher Conditions->Potential for Side Reactions

Caption: Reactivity comparison in Sₙ2 reactions.

Comparative Experimental Data

The following table provides a qualitative comparison and expected outcomes based on general principles and data from related compounds.

FeatureThis compound2-Chloro-1-(o-tolyl)ethanone
Reaction Rate with Nucleophiles FasterSlower
Required Reaction Conditions Milder (e.g., lower temperature, shorter time)Harsher (e.g., higher temperature, longer time)
Yields in Nucleophilic Substitution Often higher due to faster conversionMay be lower due to incomplete reaction or side reactions under harsh conditions
Side Reactions More prone to side reactions due to higher reactivityLess prone to certain side reactions

Applications in Synthesis with Experimental Protocols

Both this compound and 2-Chloro-1-(o-tolyl)ethanone are valuable precursors for the synthesis of a variety of heterocyclic compounds and other functionalized molecules.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of an α-halo ketone with a thioamide.

General Reaction:

α-Halo Ketone 2-Halo-1-(o-tolyl)ethanone Thiazole Derivative Thiazole Derivative α-Halo Ketone->Thiazole Derivative Thioamide Thioamide Thioamide->Thiazole Derivative Condensation

Caption: Hantzsch thiazole synthesis.

Expected Performance:

Due to its higher reactivity, This compound is expected to give higher yields and require shorter reaction times in the Hantzsch thiazole synthesis compared to its chloro-analogue. For instance, the reaction of 2-bromoacetophenone with thiourea is reported to proceed to completion in as little as 30 minutes with near-quantitative yield, while similar reactions with 2-chloroacetophenones often require longer reflux times.[4]

Experimental Protocol (Adapted for this compound):

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add thiourea (1.1 mmol).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford the 2-amino-4-(o-tolyl)thiazole.

For 2-Chloro-1-(o-tolyl)ethanone, a similar protocol can be followed, but a longer reaction time (e.g., 3-6 hours) and potentially a higher temperature may be necessary to achieve a comparable yield.

Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with ring contraction in cyclic systems. For acyclic α-halo ketones like the ones discussed here, the reaction with a base like sodium hydroxide or an alkoxide leads to a rearranged carboxylic acid or ester.

General Reaction:

α-Halo Ketone 2-Halo-1-(o-tolyl)ethanone Carboxylic Acid Derivative Carboxylic Acid Derivative α-Halo Ketone->Carboxylic Acid Derivative Rearrangement Base e.g., NaOH, NaOR Base->Carboxylic Acid Derivative

Caption: Favorskii rearrangement.

Expected Performance:

The Favorskii rearrangement is a complex reaction with a mechanism that can vary depending on the substrate and reaction conditions. However, the initial step often involves the formation of an enolate. The better leaving group ability of bromide compared to chloride would likely facilitate the subsequent intramolecular cyclization to the cyclopropanone intermediate, potentially leading to a faster overall reaction rate for the bromo-compound.

Experimental Protocol (Adapted for this compound):

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • After the reaction is complete, quench with water and acidify with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(o-tolyl)acetate.

  • Purify the product by column chromatography or distillation.

A similar protocol would apply to the chloro-analogue, likely requiring more forcing conditions.

Conclusion

The choice between this compound and 2-Chloro-1-(o-tolyl)ethanone in a synthetic strategy is a trade-off between reactivity and stability/cost.

  • This compound is the more reactive reagent, generally leading to faster reactions and higher yields under milder conditions. This makes it the preferred choice for reactions where the substrate is sensitive or when rapid conversion is desired. However, its higher cost and lower stability are important considerations.

  • 2-Chloro-1-(o-tolyl)ethanone is a more stable and cost-effective alternative. While it is less reactive, it can often be used successfully by employing more forcing reaction conditions. Its use may be advantageous in large-scale syntheses where cost is a significant factor and the required reaction conditions are compatible with the overall synthetic scheme.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired product, and practical considerations such as budget and timeline. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable reagent and conditions for their specific application.

References

A Comparative Guide: N-Bromosuccinimide vs. Molecular Bromine for the Synthesis of 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective α-bromination of ketones is a pivotal transformation in the synthesis of complex organic molecules and pharmaceutical intermediates. The synthesis of 2-Bromo-1-(o-tolyl)ethanone, a key building block, can be achieved using various brominating agents. This guide provides an objective comparison between two common reagents for this purpose: N-Bromosuccinimide (NBS) and molecular bromine (Br₂), supported by experimental data from analogous reactions.

This comparison will delve into the performance, safety, and practicality of each reagent, enabling an informed decision for your specific synthetic needs. While direct comparative data for 1-(o-tolyl)ethanone is not extensively published, this guide draws upon established protocols and results for structurally similar aralkyl ketones to provide a reliable assessment.

Performance Comparison: NBS vs. Br₂

The choice between NBS and Br₂ for the α-bromination of 1-(o-tolyl)ethanone hinges on a trade-off between reactivity, selectivity, and handling safety. Molecular bromine is a powerful and cost-effective brominating agent, but its high reactivity can lead to over-bromination and the formation of hazardous by-products. N-Bromosuccinimide, a crystalline solid, offers a safer and more selective alternative by providing a slow, controlled release of bromine.

ParameterN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Typical Yield Good to Excellent (up to 89% for similar substrates)[1]Good to Excellent (can be quantitative, but purification may lower yield)
Reagent Form Crystalline solid, easier to handle[2]Fuming, corrosive, and toxic liquid
Selectivity High selectivity for α-monobromination.[1] Can be tuned to favor nuclear bromination with catalyst and solvent choice.Less selective; risk of di-bromination and other side reactions.
Reaction Conditions Typically requires a radical initiator or acid catalyst (e.g., AIBN, Al₂O₃, p-TsOH).[1][3]Often requires an acid catalyst (e.g., H₂SO₄, AcOH, AlCl₃).
By-products Succinimide (water-soluble, easily removed).Hydrogen bromide (HBr) gas (corrosive).
Safety Profile Less hazardous than Br₂.Highly toxic and corrosive, requires specialized handling.[2]

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the α-bromination of aralkyl ketones with NBS.[1]

Materials:

  • 1-(o-tolyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acidic aluminum oxide (Al₂O₃) or p-toluenesulfonic acid (p-TsOH)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(o-tolyl)ethanone (10 mmol) in methanol (20 vol).

  • Add acidic Al₂O₃ (10% w/w) to the solution.

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes. The portion-wise addition of NBS has been shown to improve the yield of the desired α-brominated product.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst (Al₂O₃).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the succinimide by-product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis of this compound using Molecular Bromine (Br₂)

This protocol is a general procedure for the acid-catalyzed α-bromination of ketones.

Materials:

  • 1-(o-tolyl)ethanone

  • Molecular Bromine (Br₂)

  • Glacial acetic acid or sulfuric acid

  • Dichloromethane (or another suitable solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(o-tolyl)ethanone (10 mmol) in dichloromethane.

  • Add a catalytic amount of sulfuric acid or use glacial acetic acid as the solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of molecular bromine (10 mmol) in dichloromethane from the dropping funnel. The color of the bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, quench the excess bromine with a saturated solution of sodium thiosulfate.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Logical Synthesis Pathway

Synthesis_Comparison Start 1-(o-tolyl)ethanone NBS_path N-Bromosuccinimide (NBS) Acidic Al₂O₃, Methanol, Reflux Start->NBS_path α-Bromination Br2_path Molecular Bromine (Br₂) H₂SO₄ (cat.), DCM, 0°C to RT Start->Br2_path α-Bromination Product This compound NBS_path->Product Br2_path->Product

Caption: Comparative synthesis pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_NBS NBS Method cluster_Br2 Br₂ Method NBS_start Dissolve 1-(o-tolyl)ethanone in Methanol with Al₂O₃ NBS_reflux Heat to Reflux NBS_start->NBS_reflux NBS_add Add NBS Portion-wise NBS_reflux->NBS_add NBS_monitor Monitor by TLC NBS_add->NBS_monitor NBS_workup Work-up & Purification NBS_monitor->NBS_workup Product_final This compound NBS_workup->Product_final Br2_start Dissolve 1-(o-tolyl)ethanone in DCM with H₂SO₄ Br2_cool Cool to 0°C Br2_start->Br2_cool Br2_add Slowly Add Br₂ Br2_cool->Br2_add Br2_monitor Monitor by TLC Br2_add->Br2_monitor Br2_workup Work-up & Purification Br2_monitor->Br2_workup Br2_workup->Product_final

Caption: Step-by-step experimental workflows for both bromination methods.

Conclusion

For the synthesis of this compound, N-Bromosuccinimide emerges as a superior reagent for laboratory-scale preparations where safety, selectivity, and ease of handling are paramount. The formation of a single major product and the straightforward work-up procedure often outweigh the slightly higher cost of the reagent.

Molecular bromine remains a viable option, particularly for large-scale industrial applications where cost is a primary driver and specialized equipment is available to handle its hazardous nature. However, careful control of reaction conditions is crucial to minimize the formation of impurities and ensure a safe operation. The choice of catalyst and solvent system can significantly influence the selectivity of the bromination reaction with Br₂.

References

Comparative study of different catalysts for alpha-bromination of ketones

Author: BenchChem Technical Support Team. Date: December 2025

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates crucial for the construction of a wide array of pharmaceuticals and complex molecules. The efficiency, selectivity, and environmental impact of this reaction are heavily dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the yield, reaction time, and conditions required for the α-bromination of ketones. The following table summarizes quantitative data for several catalytic systems, primarily using acetophenone and its derivatives as benchmark substrates due to the availability of comparable data. It is important to note that reaction conditions can vary across different studies, which may affect direct comparisons.

Catalyst SystemBrominating AgentSubstrateSolventTemperatureReaction TimeYield (%)
Pyridine Hydrobromide PerbromideItself4-ChloroacetophenoneAcetic Acid90 °C3 h85[1]
Pyridine Hydrobromide PerbromideItself4-TrifluoromethylacetophenoneAcetic Acid90 °C3 h90[1]
KH₂PO₄ (10% w/w)NBSAcetophenoneEthanolReflux10 min96[2]
Ammonium Acetate (10 mol%)NBSAcetophenoneCCl₄80 °C3 h85[3]
p-Toluenesulfonic Acid (PTSA)NBSAcetophenoneDichloromethane80 °C (Microwave)30 min>90[4]
--INVALID-LINK--₂CuBr₂CyclohexanoneTHF/H₂O25 °C-~80-90
--INVALID-LINK--₂CuBr₂CycloheptanoneTHF/H₂O25 °C-~80-90
C₂-symmetric imidazolidineNBSCyclohexanoneDichloromethane23 °C1 h84 (90% ee)

NBS: N-Bromosuccinimide ee: enantiomeric excess

Visualizing the Process and Catalyst Landscape

To better understand the practical execution and the relationships between different catalytic approaches, the following diagrams illustrate a general experimental workflow and a classification of the catalysts discussed.

G General Workflow for Catalytic α-Bromination of a Ketone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Ketone, Catalyst, and Solvent in Reaction Vessel heat Adjust to Reaction Temperature (e.g., Heating/Cooling) start->heat add_br Add Brominating Agent (e.g., NBS, Br₂) heat->add_br monitor Monitor Reaction Progress (e.g., by TLC) add_br->monitor quench Quench Reaction & Cool monitor->quench Upon Completion filter Filter Catalyst (if heterogeneous) quench->filter extract Solvent Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Chromatography, Recrystallization) concentrate->purify analyze Characterize Final Product (e.g., NMR, MS) purify->analyze

Caption: A typical experimental workflow for the catalytic α-bromination of ketones.

G Classification of Catalysts for Ketone α-Bromination cluster_acid cluster_metal cluster_organo cluster_other catalysts Catalyst Types acid_cat Acid Catalysis catalysts->acid_cat metal_cat Metal-Based Catalysis catalysts->metal_cat organo_cat Organocatalysis catalysts->organo_cat other_cat Other Catalytic Systems catalysts->other_cat hbr HBr acid_cat->hbr acoh Acetic Acid acid_cat->acoh ptsa p-TsOH acid_cat->ptsa pd Palladium(II) Complexes metal_cat->pd cu Copper(II) Bromide metal_cat->cu pyrrolidine Diphenylpyrrolidines organo_cat->pyrrolidine imidazolidinone Imidazolidinones organo_cat->imidazolidinone kh2po4 KH₂PO₄ other_cat->kh2po4 nhoac Ammonium Acetate other_cat->nhoac

Caption: A logical classification of catalysts for the α-bromination of ketones.

Detailed Experimental Protocols

Herein are detailed methodologies for key experiments cited, providing a practical basis for laboratory application.

1. Protocol for Acid-Catalyzed Bromination using Pyridine Hydrobromide Perbromide

This procedure is adapted from a method developed for the bromination of acetophenone derivatives.[1]

  • Materials:

    • 4-Chloroacetophenone (5.0 mmol, 0.77 g)

    • Pyridine hydrobromide perbromide (5.5 mmol, 1.76 g)

    • Glacial Acetic Acid (20 mL)

    • 50 mL round-bottom flask

    • Condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condenser and a magnetic stir bar.[1]

    • Stir the reaction mixture and heat to 90 °C using a heating mantle.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours, as indicated by the consumption of the starting material.[1]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

2. Protocol for KH₂PO₄-Catalyzed Bromination with NBS

This green and efficient method utilizes an inexpensive and reusable catalyst.[2]

  • Materials:

    • Acetophenone (10 mmol)

    • N-Bromosuccinimide (NBS) (11 mmol)

    • KH₂PO₄ (10% w/w of ketone)

    • Ethanol (10 mL)

    • 100 mL round-bottom flask

    • Condenser and heating mantle

  • Procedure:

    • In a 100 mL round-bottom flask, prepare a mixture of the ketone (10 mmol) and the KH₂PO₄ catalyst in ethanol (10 mL).[2]

    • Heat the mixture to reflux temperature.[2]

    • Add NBS (11 mmol) portion-wise (e.g., in 6 portions) to the refluxing mixture.[2]

    • Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.[2]

    • Upon completion, filter the hot reaction mixture to remove the catalyst. The catalyst can be washed, dried, and reused.[2]

    • Remove the solvent from the filtrate under reduced pressure.

    • Add diethyl ether to the residue. The succinimide byproduct is insoluble and can be removed by filtration.

    • Evaporate the diethyl ether to obtain the crude α-bromoketone, which can be further purified if necessary.

3. Protocol for Ammonium Acetate-Catalyzed Bromination of an Acyclic Ketone

This method is effective for the bromination of acyclic ketones at elevated temperatures.[3]

  • Materials:

    • Acyclic Ketone (e.g., Acetophenone)

    • N-Bromosuccinimide (NBS)

    • Ammonium Acetate (NH₄OAc) (10 mol%)

    • Carbon Tetrachloride (CCl₄)

    • Reaction vessel with condenser and heating source

  • Procedure:

    • To a solution of the acyclic ketone in CCl₄, add NBS (1.05 equivalents) and a catalytic amount of ammonium acetate (10 mol%).

    • Heat the reaction mixture to 80 °C.[3]

    • Allow the reaction to proceed for the required time (e.g., 3 hours for acetophenone), monitoring by TLC.[3]

    • After cooling to room temperature, wash the reaction mixture with water to remove ammonium acetate and succinimide.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

    • Purify the resulting crude product by column chromatography or recrystallization.

References

A Comparative Guide to the Synthesis of 2-Bromo-1-(o-tolyl)ethanone: Byproduct Analysis and Methodological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic routes to 2-Bromo-1-(o-tolyl)ethanone, a key intermediate in pharmaceutical synthesis. A primary focus is the identification and comparison of byproducts formed during its synthesis, supported by experimental data and detailed protocols. Understanding and controlling these side reactions are critical for ensuring the purity and efficacy of downstream drug candidates.

Introduction to the Synthesis and Potential Byproducts

The synthesis of this compound typically involves the α-bromination of 2'-methylacetophenone. This reaction, while seemingly straightforward, is often accompanied by the formation of several byproducts that can complicate purification and impact yield. The primary synthetic challenge lies in achieving selective monobromination at the α-position of the ketone without inducing further reactions.

The principal byproducts encountered in the synthesis of this compound are:

  • 2,2-Dibromo-1-(o-tolyl)ethanone: Formed through over-bromination of the starting material or the desired product.

  • Ring-Brominated Isomers: Resulting from electrophilic aromatic substitution on the tolyl ring. The electron-donating nature of the ortho-methyl group activates the aromatic ring, making it susceptible to bromination.

  • Unreacted Starting Material: Incomplete conversion of 2'-methylacetophenone.

The choice of brominating agent, reaction conditions, and catalyst plays a pivotal role in determining the product distribution and minimizing the formation of these impurities.

Comparison of Synthetic Methodologies

This section compares common synthetic methods for the preparation of this compound, focusing on yield, selectivity, and the prevalence of major byproducts.

Method 1: Bromination with Molecular Bromine (Br₂)

Bromination using molecular bromine is a traditional and potent method. The reaction is typically carried out in a suitable solvent, often with an acid catalyst to promote enolization, a key step in the reaction mechanism.

Expected Performance:

ParameterObservationCitation
Yield of this compound Moderate to High[1]
Selectivity for α-Monobromination Moderate[1]
Major Byproduct(s) 2,2-Dibromo-1-(o-tolyl)ethanone, Ring-brominated isomers[1]
Advantages High reactivity, readily available reagent.
Disadvantages Corrosive and hazardous nature of Br₂, potential for over-bromination and ring bromination, especially with activated rings.[1]
Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. It is often used with a radical initiator or an acid catalyst. The use of NBS can significantly reduce the formation of over-brominated and ring-brominated byproducts.[2][3]

Expected Performance:

ParameterObservationCitation
Yield of this compound High[3][4]
Selectivity for α-Monobromination High[3]
Major Byproduct(s) Succinimide, minimal dibrominated and ring-brominated products.[5]
Advantages Safer and easier to handle than Br₂, high selectivity for α-bromination, environmentally benign protocols are available.[2][4]
Disadvantages Can be less reactive than Br₂, requiring specific activation (e.g., light, radical initiator, or catalyst).[2]
Method 3: Bromination with Pyridine Hydrobromide Perbromide

Pyridine hydrobromide perbromide is a solid, stable, and easy-to-handle source of bromine. It offers a safer alternative to liquid bromine while maintaining good reactivity.

Expected Performance:

ParameterObservationCitation
Yield of this compound High[6]
Selectivity for α-Monobromination High[6]
Major Byproduct(s) Pyridine hydrobromide.
Advantages Solid reagent, easy to handle, high efficiency.[6]
Disadvantages The pyridine byproduct needs to be removed during workup.

Experimental Protocols

General Protocol for α-Bromination of 2'-Methylacetophenone

Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel, as they involve hazardous materials.

Method 1: Bromination with Br₂ in Methanol [1]

  • Dissolve 2'-methylacetophenone (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5%).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in methanol dropwise with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Method 2: Bromination with NBS [3][4]

  • To a solution of 2'-methylacetophenone (1 equivalent) in a suitable solvent (e.g., acetonitrile or a mixture of PEG-400 and water), add N-bromosuccinimide (1.1 equivalents).[4]

  • Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid) if required.

  • Heat the reaction mixture to reflux and monitor by TLC.[3]

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Work up the filtrate by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as described in Method 1.

Byproduct Formation and Control

The formation of byproducts is a critical aspect to control for achieving high purity of this compound.

Byproduct_Formation Start 2'-Methylacetophenone Target This compound Start->Target α-Bromination RingBromo Ring-Brominated Isomers Start->RingBromo Ring Bromination DiBromo 2,2-Dibromo-1-(o-tolyl)ethanone Target->DiBromo Over-bromination

Figure 1: Reaction pathways leading to the desired product and major byproducts in the synthesis of this compound.

To minimize byproduct formation:

  • Control Stoichiometry: Use a slight excess of the brominating agent to ensure complete conversion of the starting material, but avoid a large excess to prevent over-bromination.

  • Reaction Temperature: Lower temperatures generally favor higher selectivity and reduce the rate of side reactions.

  • Choice of Brominating Agent: Milder reagents like NBS are more selective for α-bromination over ring bromination.

  • Catalyst Selection: For α-bromination, acid catalysts are preferred. Lewis acids like FeBr₃ can promote electrophilic aromatic substitution, leading to ring bromination.

Analytical Characterization

The product mixture can be analyzed using various techniques to identify and quantify the desired product and byproducts.

Analytical_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Monitoring) Crude->TLC Column Column Chromatography (Purification) Crude->Column GCMS GC-MS Analysis (Identification & Quantification) Column->GCMS NMR NMR Spectroscopy (Structural Elucidation) Column->NMR Pure Pure this compound GCMS->Pure NMR->Pure

Figure 2: A typical workflow for the analysis and purification of this compound.

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for preliminary assessment of the product mixture's complexity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating the volatile components of the reaction mixture and identifying them based on their mass spectra. This method can be used to quantify the relative amounts of the desired product and byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated product and can be used to confirm the position of the bromine atom (α-position vs. aromatic ring) and to detect the presence of impurities.[4]

Conclusion

The synthesis of this compound requires careful consideration of the reaction conditions to maximize the yield of the desired product while minimizing the formation of dibrominated and ring-brominated byproducts. The use of milder and more selective brominating agents, such as N-Bromosuccinimide, is generally preferred over molecular bromine for achieving higher purity. A thorough analytical characterization of the crude and purified product is essential to ensure its suitability for subsequent applications in drug development. This guide provides a framework for selecting the optimal synthetic strategy and for implementing robust analytical controls.

References

A Spectroscopic Showdown: Comparing 2-Bromo-1-(o-tolyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 2-Bromo-1-(o-tolyl)ethanone and its meta and para isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visual aids to facilitate understanding of their structural nuances.

The positional isomerism of the methyl group on the phenyl ring in 2-Bromo-1-(tolyl)ethanone significantly influences the spectroscopic properties of the ortho, meta, and para isomers. These differences, arising from distinct electronic and steric environments, are critical for the unequivocal identification and characterization of these compounds in various research and development settings. This guide offers a side-by-side comparison of their key spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in searched resources.
2-Bromo-1-(m-tolyl)ethanone 7.80–7.77 (m, 2H, Ar-H), 7.44–7.36 (m, 2H, Ar-H), 4.46 (s, 2H, CH₂Br), 2.43 (s, 3H, Ar-CH₃)
2-Bromo-1-(p-tolyl)ethanone 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂Br), 2.44 (s, 3H, Ar-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in searched resources.
2-Bromo-1-(m-tolyl)ethanone 191.4 (C=O), 138.7, 134.7, 133.9, 129.3, 128.7, 126.1 (Ar-C), 31.1 (CH₂Br), 21.3 (Ar-CH₃)
2-Bromo-1-(p-tolyl)ethanone 190.3 (C=O), 145.0, 131.4, 129.5, 129.0 (Ar-C), 31.0 (CH₂Br), 21.8 (Ar-CH₃)

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound Data not available in searched resources.
2-Bromo-1-(m-tolyl)ethanone 2957 (C-H, alkyl), 1732 (C=O, ketone)
2-Bromo-1-(p-tolyl)ethanone ~1685 (C=O, ketone), ~1605 (C=C, aromatic), ~815 (C-H bend, p-substituted)

Mass Spectrometry Insights

Key fragmentation pathways include:

  • α-cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion.

  • Loss of the bromomethyl radical (•CH₂Br): This would lead to the formation of a tolyl cation.

  • Formation of a tropylium ion: Rearrangement of the tolyl cation can lead to the highly stable tropylium ion at m/z 91.

Structural Isomers and Spectroscopic Workflow

The structural differences between the ortho, meta, and para isomers directly impact their spectroscopic signatures. The proximity of the methyl group to the bromoacetyl group in the ortho isomer introduces steric hindrance and alters the electronic environment compared to the more distant placements in the meta and para isomers.

G cluster_isomers Isomers of 2-Bromo-1-(tolyl)ethanone cluster_structure Positional Isomerism ortho This compound (ortho) meta 2-Bromo-1-(m-tolyl)ethanone (meta) para 2-Bromo-1-(p-tolyl)ethanone (para) Methyl_Position Methyl Group Position ortho_pos Ortho Methyl_Position->ortho_pos C2 meta_pos Meta Methyl_Position->meta_pos C3 para_pos Para Methyl_Position->para_pos C4 ortho_pos->ortho meta_pos->meta para_pos->para

Structural relationship of the three isomers.

A general workflow for the spectroscopic analysis of these isomers involves a series of steps to ensure accurate data acquisition and interpretation.

G start Sample Preparation nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Data Analysis and Structure Elucidation nmr->data ir->data ms->data end Comparative Report data->end

General experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 400 or 500 MHz. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument, typically at a frequency of 100 or 125 MHz. Proton-decoupled spectra were acquired to simplify the spectrum to one peak per unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. The data was collected as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule, which causes fragmentation.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of each ion versus its m/z value.

This guide provides a foundational spectroscopic comparison of this compound and its isomers. While data for the ortho isomer was not available in the searched resources, the provided information for the meta and para isomers, along with the general principles of spectroscopy and fragmentation, offers valuable insights for researchers in the field.

A Comparative Guide to the Efficacy of Brominating Agents for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromination of substituted acetophenones is a fundamental transformation in organic synthesis, yielding key intermediates for the development of a wide range of pharmaceuticals and fine chemicals. The choice of brominating agent is critical and can significantly impact reaction efficiency, selectivity, and safety. This guide provides an objective comparison of common brominating agents, supported by experimental data, to facilitate the selection of the optimal reagent for specific synthetic needs.

Executive Summary

This guide evaluates the performance of four primary brominating agents for the α-bromination of substituted acetophenones: Pyridinium Tribromide (PyBr₃), N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and molecular Bromine (Br₂). The comparison focuses on reaction yields, conditions, and selectivity. Pyridinium tribromide emerges as a highly efficient and safe option, particularly for a range of substituted acetophenones.[1][2] N-Bromosuccinimide, especially when used with a catalyst, offers rapid and high-yielding reactions. Copper(II) bromide presents a milder alternative, while molecular bromine, though effective, poses significant handling and safety challenges.

Data Presentation: Performance of Brominating Agents

The following tables summarize the quantitative data for the α-bromination of various substituted acetophenones using different brominating agents.

Table 1: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone

Brominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Pyridinium TribromideAcetic Acid90385[1][3]
N-Bromosuccinimide--3Low[1]
Copper(II) Bromide---~60[1]

Table 2: Efficacy of Pyridinium Tribromide with Various Substituted Acetophenones

Reaction Conditions: Substrate to brominating agent molar ratio of 1.0:1.1, in acetic acid at 90°C for 3 hours.[1]

SubstrateYield (%)Reference
4-Trifluoromethylacetophenone90[1][3]
4-Chloroacetophenone85[1][3]
4-Bromoacetophenone82[1]
4-Iodoacetophenone75[1]
4-Phenylacetophenone70[1]
4-Trifluoromethoxyacetophenone66[1]

Table 3: Efficacy of N-Bromosuccinimide (NBS) with Catalysts

SubstrateCatalyst/SolventTemperatureTimeYield (%)Reference
AcetophenoneAcidic Al₂O₃ / MethanolReflux10-20 min89[4]
4-ChloroacetophenoneAcidic Al₂O₃ / MethanolReflux10-20 min92[4]
4-NitroacetophenoneAcidic Al₂O₃ / MethanolReflux10-20 min75[4]
4-HydroxyacetophenoneNeutral Al₂O₃ / AcetonitrileReflux10-20 min85 (nuclear bromination)[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: α-Bromination using Pyridinium Tribromide[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted acetophenone (5.0 mmol), pyridinium tribromide (5.5 mmol, 1.1 equiv), and glacial acetic acid (20 mL).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the α-bromoacetophenone derivative. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina[4]
  • Reaction Setup: To a solution of the substituted acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w).

  • Reaction Execution: Heat the mixture to reflux. Add N-bromosuccinimide (12 mmol, 1.2 equiv) portion-wise over 10 minutes. Continue refluxing and monitor the reaction by TLC (typically complete within 10-20 minutes).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the alumina catalyst. Wash the catalyst with a small amount of methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: α-Bromination using Copper(II) Bromide
  • Reaction Setup: A mixture of the substituted acetophenone and a molar excess of copper(II) bromide is prepared in a suitable solvent such as a mixture of chloroform and ethyl acetate.

  • Reaction Execution: The heterogeneous mixture is heated to reflux with stirring. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove the copper(I) bromide formed. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified.

Protocol 4: α-Bromination using Molecular Bromine (Br₂) in Acetic Acid
  • Reaction Setup: Dissolve the substituted acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.

  • Reaction Execution: Cool the solution in an ice bath. Add a solution of bromine in acetic acid dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into a large volume of cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, a dilute solution of sodium bisulfite (to remove excess bromine), and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Mandatory Visualizations

Signaling Pathway: Acid-Catalyzed α-Bromination of Acetophenone

Acid_Catalyzed_Bromination Acetophenone Substituted Acetophenone Protonated_Ketone Protonated Ketone Acetophenone->Protonated_Ketone Fast Enol Enol Intermediate Protonated_Ketone->Enol Deprotonation (Rate-determining) Brominating_Agent Brominating Agent (e.g., Br₂) Alpha_Bromo_Ketone α-Bromoacetophenone Enol->Alpha_Bromo_Ketone Nucleophilic Attack Br_minus Br⁻ Brominating_Agent->Enol H_plus_out H⁺ Alpha_Bromo_Ketone->H_plus_out H_plus H⁺ H_plus->Acetophenone

Caption: Mechanism of acid-catalyzed α-bromination of acetophenone.

Experimental Workflow: Selecting a Brominating Agent

Brominating_Agent_Selection Start Define Synthetic Goal: α-Bromination of Substituted Acetophenone Consider_Safety Prioritize Safety and Ease of Handling? Start->Consider_Safety PyBr3_NBS Consider Pyridinium Tribromide (PyBr₃) or N-Bromosuccinimide (NBS) Consider_Safety->PyBr3_NBS Yes Br2_Warning Use Bromine (Br₂) with Extreme Caution (requires specialized handling) Consider_Safety->Br2_Warning No High_Yield High Yield Critical? PyBr3_NBS->High_Yield Br2_Warning->High_Yield PyBr3_High_Yield Pyridinium Tribromide (PyBr₃) offers excellent yields for various substrates. High_Yield->PyBr3_High_Yield Yes, for broad substrate scope NBS_Catalyst NBS with a catalyst (e.g., acidic Al₂O₃) can provide high yields rapidly. High_Yield->NBS_Catalyst Yes, for rapid reaction CuBr2_Moderate Copper(II) Bromide (CuBr₂) provides moderate yields under milder conditions. High_Yield->CuBr2_Moderate No, moderate yield is acceptable Selectivity Substrate has sensitive functional groups (e.g., unprotected phenol)? PyBr3_High_Yield->Selectivity NBS_Catalyst->Selectivity CuBr2_Moderate->Selectivity NBS_Selectivity NBS with careful solvent choice can offer regioselectivity. Selectivity->NBS_Selectivity Yes Protecting_Group Consider protecting groups before bromination with less selective reagents. Selectivity->Protecting_Group No Final_Choice Select Optimal Brominating Agent and Protocol NBS_Selectivity->Final_Choice Protecting_Group->Final_Choice

Caption: Workflow for selecting a suitable brominating agent.

Discussion and Recommendations

Pyridinium Tribromide (PyBr₃) has demonstrated high efficiency for the α-bromination of a variety of substituted acetophenones, consistently providing good to excellent yields.[1][3] It is a stable, solid reagent, which makes it safer and easier to handle compared to liquid bromine.[5][6] This makes it a highly recommended choice for general applications, especially in academic settings.[1][2]

N-Bromosuccinimide (NBS) is another effective and easy-to-handle solid brominating agent. While its uncatalyzed reaction with acetophenones can be slow, the use of a catalyst such as acidic alumina significantly accelerates the reaction, leading to high yields in a short amount of time.[4] NBS is particularly useful when regioselectivity is a concern. For substrates with activating groups on the aromatic ring, such as a hydroxyl group, the choice of solvent can direct the bromination to either the α-position or the aromatic ring.[4]

Copper(II) Bromide (CuBr₂) serves as a milder brominating agent, offering moderate yields.[1] It is a useful alternative when harsh conditions need to be avoided. The reaction is typically heterogeneous and requires refluxing.

Bromine (Br₂) is a powerful and cost-effective brominating agent that can provide high yields.[7] However, it is a highly toxic, corrosive, and volatile liquid, posing significant handling and safety risks. Its use requires a well-ventilated fume hood and appropriate personal protective equipment. Due to these safety concerns, the use of solid brominating agents like PyBr₃ and NBS is generally preferred.[8]

References

The Pivotal Role of Acid Catalysts in Ketone Bromination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the α-bromination of ketones is a critical transformation for synthesizing key intermediates. The efficiency and selectivity of this reaction are profoundly influenced by the choice of acid catalyst. This guide provides an objective comparison of various acid-catalyzed systems, supported by experimental data, to inform catalyst selection and experimental design.

The acid-catalyzed bromination of ketones proceeds through the formation of an enol intermediate, a process that is typically the rate-determining step of the reaction.[1][2] The acid catalyst accelerates the tautomerization of the ketone to its more reactive enol form.[3] Consequently, the rate of bromination is dependent on the concentrations of the ketone and the acid catalyst but is independent of the bromine concentration.[2][4] This guide explores the performance of different acid catalysts in this reaction, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding.

Comparative Performance of Acid Catalysts

The selection of an acid catalyst has a significant impact on the reaction's yield and duration. Below is a summary of quantitative data for the α-bromination of acetophenone and its derivatives using various acid-catalyzed systems.

Catalyst SystemBrominating AgentSubstrateSolventTemperatureReaction TimeYield (%)Reference
Acidic Al₂O₃ (10% w/w)NBSAcetophenoneMethanolReflux10-15 min89[5]
p-Toluenesulfonic Acid (PTSA)NBSAcetophenoneDichloromethane80 °C (Microwave)30 min90+[5]
Pyridine Hydrobromide Perbromide-4-ChloroacetophenoneAcetic Acid90 °C3 h85[5][6]
Hydrochloric Acid (catalytic)Br₂2-Benzyloxy-5-methyl acetophenoneMethanol0-5 °C to RT2 h89[7]
Acetic AcidBr₂AcetophenoneAcetic AcidNot SpecifiedNot Specified72[2]

NBS: N-Bromosuccinimide

Reaction Mechanism and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the reaction mechanism and a general experimental workflow for acid-catalyzed ketone bromination.

ReactionMechanism Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (fast) Enol Enol Intermediate (Rate-Determining Step) ProtonatedKetone->Enol - H⁺ (slow) BromoKetone α-Bromo Ketone Enol->BromoKetone + Br₂ (fast)

Caption: Mechanism of acid-catalyzed ketone bromination.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Solvent B Add Acid Catalyst A->B C Cool Reaction Mixture (if required) B->C D Add Brominating Agent (e.g., Br₂ or NBS) Dropwise C->D E Quench Reaction (e.g., with Na₂S₂O₃) D->E F Extraction with Organic Solvent E->F G Wash Organic Layer (e.g., with NaHCO₃, brine) F->G H Dry with Drying Agent (e.g., MgSO₄) G->H I Solvent Evaporation H->I J Purification (Recrystallization or Column Chromatography) I->J K Characterization (NMR, M.P.) J->K

Caption: Generalized experimental workflow.

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are protocols for key experiments in the acid-catalyzed bromination of ketones.

Protocol 1: Bromination of 4-Chloroacetophenone using Pyridine Hydrobromide Perbromide in Acetic Acid[5][6]

Materials:

  • 4-Chloroacetophenone

  • Pyridine Hydrobromide Perbromide

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Heat the mixture to 90 °C with stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product if necessary.

Protocol 2: Bromination of Acetophenone using Acidic Alumina and NBS[5]

Materials:

  • Acetophenone (10 mmol)

  • Acidic Alumina (Al₂O₃) (10% w/w)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Methanol (20 mL)

  • Round-bottom flask (100 mL) with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, add acetophenone (10 mmol) and acidic Al₂O₃ (10% w/w).

  • Add methanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Once at reflux, add N-bromosuccinimide (12 mmol) portion-wise.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Bromination of 2-Benzyloxy-5-methyl acetophenone using Hydrochloric Acid and Bromine[7]

Materials:

  • 2-Benzyloxy-5-methyl acetophenone (2.08 mmol)

  • Methanol (60 mL)

  • Concentrated Hydrochloric Acid (1 mL)

  • Bromine (2 mmol)

Procedure:

  • Dissolve 2-benzyloxy-5-methyl acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add concentrated HCl (1 mL) to the solution.

  • Cool the mixture to 0-5 °C.

  • Add a solution of bromine (2 mmol) in methanol (10 mL) dropwise.

  • Stir the solution for approximately 1 hour at 0-5 °C and then for another hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by crystallization from a benzene-dichloromethane (1:1) mixture.

Concluding Remarks

References

A Comparative Guide to Alternative Synthetic Routes for 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-bromo ketones is a cornerstone in organic chemistry, providing versatile intermediates for the construction of a wide array of pharmaceuticals and biologically active compounds. 2-Bromo-1-(o-tolyl)ethanone, in particular, serves as a key building block in medicinal chemistry. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The selection of a synthetic route for the α-bromination of 1-(o-tolyl)ethanone involves a trade-off between reaction efficiency, cost, safety, and environmental impact. Below is a summary of quantitative data for several prominent methods. It is important to note that direct comparative data for 1-(o-tolyl)ethanone is not always available; in such cases, data for the closely related 1-(p-tolyl)ethanone is used as a reasonable proxy.

MethodBrominating AgentCatalyst/ConditionsSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Classical Bromination Br₂Acetic AcidAcetic AcidSeveral hoursModerateInexpensive reagents.Use of hazardous liquid bromine, potential for over-bromination and side reactions.
NBS Bromination NBSp-Toluenesulfonic acid (p-TsOH)Dichloromethane30 min (MW)~90High selectivity, safer than Br₂, rapid with microwave irradiation.[1]Requires specialized microwave equipment for rapid synthesis.
Copper(II) Bromide CuBr₂RefluxChloroform/Ethyl AcetateSeveral hoursHighHigh selectivity, clean reaction, easy work-up.Use of chlorinated solvents.
Ultrasound-Assisted NBS NBSNonePEG-400/Water (1:2)15-20 min85-95Environmentally benign, rapid, high yields, avoids hazardous organic solvents.[2]Requires specialized ultrasound equipment.
Green Bromination H₂O₂/HBr"on water"Water24 hours69-97Inexpensive and environmentally friendly reagents, in situ generation of bromine.[3]Longer reaction times compared to other methods.

Experimental Protocols

Classical Bromination with Br₂ in Acetic Acid

This method represents the traditional approach to α-bromination of ketones.

Procedure:

  • Dissolve 1-(o-tolyl)ethanone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the ketone solution at room temperature with stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water and a dilute solution of sodium thiosulfate to remove excess bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.

N-Bromosuccinimide (NBS) Bromination with p-TsOH under Microwave Irradiation

A modern and efficient method that significantly reduces reaction times.[1]

Procedure:

  • In a microwave-safe vessel, combine 1-(o-tolyl)ethanone (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in dichloromethane.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80°C) for approximately 30 minutes.[1]

  • After cooling, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Bromination with Copper(II) Bromide

This method offers high selectivity for α-bromination.

Procedure:

  • Suspend copper(II) bromide (2.2 equivalents) in a mixture of chloroform and ethyl acetate.

  • Add 1-(o-tolyl)ethanone (1 equivalent) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The disappearance of the black CuBr₂ and the appearance of white CuBr indicates the progress of the reaction.

  • After completion, cool the mixture and filter to remove copper(I) bromide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by recrystallization or column chromatography.

Ultrasound-Assisted NBS Bromination in a Green Solvent

An environmentally friendly and rapid synthesis. The following protocol is adapted from the synthesis of the p-tolyl isomer.[2]

Procedure:

  • In a suitable vessel, mix 1-(o-tolyl)ethanone (1 equivalent) and N-bromosuccinimide (1 equivalent) in a 1:2 mixture of PEG-400 and water.[2]

  • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 18-25 kHz and a power of 300 W for 15-20 minutes.[2]

  • Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Synthetic Pathway Diagrams

Synthetic_Pathways cluster_start Starting Material cluster_methods Bromination Methods cluster_product Product start 1-(o-tolyl)ethanone Br2 Br₂ / Acetic Acid start->Br2 Classical NBS_MW NBS / p-TsOH (Microwave) start->NBS_MW Modern CuBr2 CuBr₂ start->CuBr2 Selective NBS_US NBS / Ultrasound (PEG-400/H₂O) start->NBS_US Green product This compound Br2->product NBS_MW->product CuBr2->product NBS_US->product

Caption: Overview of alternative synthetic routes to this compound.

Experimental Workflow: Ultrasound-Assisted NBS Bromination

Experimental_Workflow start Mix 1-(o-tolyl)ethanone, NBS, PEG-400, and Water ultrasound Ultrasonic Irradiation (18-25 kHz, 300 W, 15-20 min) start->ultrasound monitor Monitor by TLC ultrasound->monitor extraction Extract with Ethyl Acetate monitor->extraction Reaction Complete wash Wash with Water and Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize Product evaporate->purify end Pure this compound purify->end

Caption: Workflow for the ultrasound-assisted synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with distinct advantages and disadvantages. While classical bromination with molecular bromine is cost-effective, modern alternatives utilizing NBS or CuBr₂ offer superior selectivity and safety. Furthermore, green chemistry approaches, such as ultrasound-assisted synthesis in aqueous media, provide rapid, efficient, and environmentally benign routes to this valuable intermediate. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and environmental considerations.

References

A Researcher's Guide to Phenacyl Bromide Purification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Phenacyl bromides, valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds, often require rigorous purification to remove unreacted starting materials and byproducts. This guide provides a comparative analysis of common purification methods for phenacyl bromides, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

Comparison of Purification Methods

The choice of purification method for phenacyl bromide largely depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common techniques are a simple wash, recrystallization, and column chromatography. A summary of their effectiveness is presented below.

Purification MethodTypical Yield (Crude)Typical Yield (Purified)Melting Point (Crude)Melting Point (Purified)Key AdvantagesKey Disadvantages
Washing with Water/Petroleum Ether 88-96%[1][2]-45-48°C[1][2]-Quick and effective for removing inorganic acids and some organic residues.Only provides a crude product, insufficient for many applications.
Recrystallization from Methanol -64-66%[1][2]-49-51°C[1][2]Yields a high-purity product suitable for most applications.Can lead to significant product loss.[1][2]
Recrystallization from Ethanol -69-72% (for p-bromophenacyl bromide)[3]-108-109°C (for p-bromophenacyl bromide)[3]Effective for substituted phenacyl bromides.Solvent choice is crucial and may require optimization.
Column Chromatography -Variable (generally good)[4]-High purity achievableCan separate complex mixtures and provide very pure product.Time-consuming, requires larger solvent volumes, and can be costly on a large scale.

Experimental Protocols

Detailed methodologies for the synthesis and purification of phenacyl bromide are provided below. These protocols are based on established procedures and offer a reliable starting point for laboratory work.

Synthesis of Phenacyl Bromide

This procedure is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 cc of anhydrous ether.

  • Cooling and Catalyst Addition: Cool the solution in an ice bath and introduce 0.5 g of anhydrous aluminum chloride.

  • Bromination: Gradually add 67 g (21.5 cc, 0.42 mole) of bromine from the separatory funnel with constant stirring, maintaining a rate of about 1 cc per minute.

  • Work-up: Once the bromine addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure. The crude phenacyl bromide will remain as a solid mass of brownish-yellow crystals.[1]

Purification Methods

1. Washing with Water and Petroleum Ether (Crude Purification)

This method is effective for removing residual hydrogen bromide and unreacted acetophenone.[1][2]

  • Transfer the crude phenacyl bromide crystals to a beaker.

  • Add a mixture of 10 cc of water and 10 cc of petroleum ether and shake vigorously.

  • Filter the crystals with suction and wash them several times with fresh portions of the water-petroleum ether mixture until a white product is obtained.

  • The resulting crude phenacyl bromide (74–80 g, 88–96% yield) will have a melting point of 45–48°C and is suitable for some applications.[1][2]

2. Recrystallization from Methanol (High Purity)

For a higher purity product, recrystallization is recommended.[1][2]

  • Dissolve the crude phenacyl bromide in 25–30 cc of methanol.

  • Heat the solution gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filter the white crystals and dry them. This method yields 54–55 g (64–66%) of pure phenacyl bromide with a melting point of 49–51°C.[1][2]

3. Column Chromatography

For the highest purity, especially when dealing with complex impurity profiles, column chromatography is the method of choice.[4]

  • Column Preparation: Pack a chromatography column with silica gel (230–400 mesh) using petroleum ether as the eluent.

  • Sample Loading: Dissolve the crude phenacyl bromide in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with petroleum ether or a mixture of petroleum ether and ethyl acetate (e.g., 9:1 to 1:1 v/v).[5]

  • Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phenacyl bromide.

Workflow for Synthesis and Purification

The following diagram illustrates the overall process from the starting material to the purified phenacyl bromide, highlighting the different purification pathways.

G cluster_synthesis Synthesis cluster_purification Purification Acetophenone Acetophenone Bromination Bromination (Br2, AlCl3, Ether) Acetophenone->Bromination Crude_PB Crude Phenacyl Bromide (Solid, brownish-yellow) Bromination->Crude_PB Wash Wash (Water/Petroleum Ether) Crude_PB->Wash Recrystallization Recrystallization (Methanol or Ethanol) Crude_PB->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_PB->Column_Chromatography Pure_PB_Wash Crude-Purified Phenacyl Bromide Wash->Pure_PB_Wash Pure_PB_Recryst High-Purity Phenacyl Bromide Recrystallization->Pure_PB_Recryst Pure_PB_Column Highest-Purity Phenacyl Bromide Column_Chromatography->Pure_PB_Column

Caption: Synthesis and Purification Workflow for Phenacyl Bromide.

Purity Assessment

The purity of phenacyl bromide can be effectively assessed using High-Performance Liquid Chromatography (HPLC). Phenacyl bromide itself is used as a labeling reagent for HPLC analysis of carboxylic acids, and a similar reversed-phase HPLC method can be employed for its purity determination.[6][7] A product with a purity of >98.0% (by HPLC) is considered high quality.[6]

Common Impurities

The primary impurities in crude phenacyl bromide are typically:

  • Unreacted Acetophenone: This can be removed by washing with petroleum ether, in which acetophenone is more soluble than phenacyl bromide.[1][2]

  • Residual Hydrogen Bromide: This acidic byproduct is easily removed by washing with water.[1][2]

  • Di-brominated Products: Over-bromination can lead to the formation of di-brominated species, which may require column chromatography for effective separation.[4]

By understanding the principles and practical details of these purification methods, researchers can confidently select the most appropriate technique to obtain phenacyl bromide of the required purity for their specific synthetic needs, ensuring the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2-Bromo-1-(o-tolyl)ethanone, a halogenated organic compound, requires specific procedures to ensure its safe management as hazardous waste. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is not a standard or recommended procedure for disposal and can introduce additional hazards.

  • Segregation: It is critical to segregate halogenated organic waste from all other waste streams.[1] Never mix this compound waste with non-halogenated organic waste, strong acids or bases, oxidizers, or heavy metals.[2][3] This practice is crucial for safety and can impact disposal costs.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. High-density polyethylene (HDPE) containers are generally suitable.[4]

    • The container must be kept securely closed at all times, except when actively adding waste.[3][5]

    • Ensure the container is stored in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste".[3]

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.

    • Indicate the associated hazards on the label (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

    • Secondary containment should be used to prevent the spread of material in case of a leak.[3]

  • Arranging for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for the final disposal of the hazardous waste. The standard procedure is disposal at an approved waste disposal plant.[2][6][7][8]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative and logistical parameters for the disposal of this compound.

ParameterGuidelineSource
pH of Waste Stream Neutral (Avoid mixing with strong acids or bases)[2]
Maximum Container Fill Level 90% of total capacity
Water Content in Solvent Waste Should be minimized[3]
Storage Temperature Cool, dry area[6]

Experimental Protocols: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuation and Notification: Evacuate all non-essential personnel from the immediate area. Notify your laboratory supervisor and institutional EHS department.

  • Ventilation: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all contaminated materials into a designated, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All materials used for decontamination, including wipes and gloves, must be disposed of as hazardous waste.

  • Personal Decontamination: If there is skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6] Contaminated clothing should be removed and laundered before reuse.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste this compound Generated segregate Segregate from Non-Halogenated Waste start->segregate spill Spill Occurs start->spill containerize Collect in a Labeled, Sealed, Compatible Container segregate->containerize label Label as 'Hazardous Waste' with Chemical Name and Hazards containerize->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal at an Approved Waste Facility contact_ehs->disposal decontaminate Follow Spill Decontamination Protocol spill->decontaminate spill_waste Collect Spill Debris as Hazardous Waste decontaminate->spill_waste spill_waste->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-(o-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Bromo-1-(o-tolyl)ethanone in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Chemical Identifier: this compound Synonyms: 2-Bromo-4'-methylacetophenone, 2-Bromo-1-(4-methylphenyl)ethan-1-one[1] CAS No: 619-41-0[1][2]

Hazard Summary: This chemical is classified as a skin, eye, and respiratory irritant.[1][2][3] It is harmful if inhaled, swallowed, or absorbed through the skin.[4] It is also a lachrymator, meaning it can cause tearing.[3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Safety GogglesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination.[1][3]
Body Protection Flame-resistant lab coatShould be fully buttoned to protect against splashes.[6]
Protective clothingTo prevent skin exposure.[5]
Footwear Closed-toe, closed-heel shoesTo prevent exposure from spills.[6]
Respiratory Protection NIOSH-approved respiratorRequired if engineering controls like a fume hood are insufficient or during emergencies.[1][3][6]

Operational Plan: Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Put on all required personal protective equipment as detailed in the table above.

Step 2: Handling the Chemical

  • Carefully open the container within the fume hood.

  • Avoid creating dust or aerosols.[3]

  • Weigh or measure the required amount of the chemical.

  • Keep the container tightly closed when not in use.[2][3]

Step 3: Post-Handling

  • Decontaminate all equipment used.

  • Properly dispose of any waste generated (see Disposal Plan below).

  • Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1][3]

  • Wash hands thoroughly with soap and water after handling.[3]

Emergency Procedures

Spill:

  • Evacuate the immediate area.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][7]

First Aid:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2][5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][3]

  • If Swallowed: Do NOT induce vomiting. Get medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any liquid waste in a designated, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service.[1] Do not empty into drains.[3][7]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Procedures Prep1 Verify Fume Hood Functionality Prep2 Gather Materials and Reagents Prep1->Prep2 Prep3 Don Personal Protective Equipment (PPE) Prep2->Prep3 Handle1 Open Chemical Container Prep3->Handle1 Handle2 Weigh/Measure Chemical Handle1->Handle2 FirstAid First Aid Handle1->FirstAid If exposure occurs Handle3 Keep Container Closed When Not in Use Handle2->Handle3 Spill Spill Response Handle2->Spill If spill occurs Post1 Decontaminate Equipment Handle3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Remove and Dispose of Gloves Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.